Dehydroeffusol
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
5-ethenyl-1-methyl-9,10-dihydrophenanthrene-2,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-3-11-8-13(18)9-12-4-5-14-10(2)16(19)7-6-15(14)17(11)12/h3,6-9,18-19H,1,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXAPRXWKRZPCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1CCC3=C2C(=CC(=C3)O)C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00223419 | |
| Record name | 2,7-Phenanthrenediol, 5-ethenyl-9,10-dihydro-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00223419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73166-28-6 | |
| Record name | Effusol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073166286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 73166-28-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371300 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,7-Phenanthrenediol, 5-ethenyl-9,10-dihydro-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00223419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-PHENANTHRENEDIOL, 5-ETHENYL-9,10-DIHYDRO-1-METHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S436Y000RU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dehydroeffusol from Juncus effusus: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dehydroeffusol, a phenanthrene (B1679779) compound isolated from the plant Juncus effusus (common rush). It details the discovery, provides in-depth experimental protocols for its isolation, and summarizes its biological activities with a focus on its anticancer and anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Discovery and Chemical Profile
This compound is a naturally occurring phenanthrene that has been identified as one of the key bioactive constituents of Juncus effusus, a plant with a history of use in traditional medicine.[1] Phytochemical investigations of J. effusus have led to the isolation of several phenanthrene derivatives, including this compound, effusol, and juncusol.[2][3] These compounds have attracted scientific interest due to their diverse pharmacological activities. This compound, in particular, has been the subject of studies exploring its potential as a therapeutic agent.
Experimental Protocols: Isolation of this compound
The isolation of this compound from Juncus effusus involves a multi-step process of extraction and chromatographic separation. The following is a detailed methodology based on established laboratory practices.
Plant Material and Extraction
-
Plant Material: The air-dried medullae (pith) of Juncus effusus are used as the starting material. A voucher specimen should be deposited in a recognized herbarium for authentication and future reference.[4]
-
Extraction:
-
The dried and powdered medullae (e.g., 6 kg) are extracted with 95% ethanol (B145695) (e.g., 3 x 70 L) at room temperature.[4]
-
The extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude residue.[4]
-
Chromatographic Purification
The crude extract is subjected to a series of chromatographic techniques to isolate this compound.
-
Initial Fractionation (Silica Gel Column Chromatography):
-
The crude residue (e.g., 180 g) is loaded onto a silica (B1680970) gel column (200-300 mesh).[4]
-
The column is eluted with a gradient of petroleum ether-acetone (from 10:1 to 1:1) to generate several primary fractions.[4]
-
-
Further Purification (Multi-step Chromatography):
-
The fractions containing phenanthrene compounds, identified by thin-layer chromatography (TLC), are subjected to further purification.
-
This typically involves repeated column chromatography on silica gel with varying solvent systems (e.g., petroleum ether-ethyl acetate) and Sephadex LH-20 column chromatography (eluted with ethanol or methanol) to separate compounds with similar polarities.[4]
-
The purity of the isolated this compound is confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Biological Activity and Quantitative Data
This compound has demonstrated a range of biological activities, with its anticancer and anti-inflammatory effects being the most extensively studied.
Anticancer Activity
This compound exhibits cytotoxic effects against various cancer cell lines.[1][5] Its mechanisms of action include the induction of endoplasmic reticulum (ER) stress and apoptosis, as well as the inhibition of key signaling pathways involved in cancer progression.[1][5]
| Cell Line | Activity | IC50 Value | Reference |
| AGS (Gastric Cancer) | Cytotoxicity | 32.9 µM | [2] |
| SMMC-7721 (Hepatocellular Carcinoma) | Cytotoxicity | 57.5 µM | [4] |
| A549 (Non-small Cell Lung Cancer) | Inhibition of cell viability | Dose-dependent | [1] |
Anti-inflammatory Activity
This compound has shown potent anti-inflammatory properties by inhibiting the production of nitric oxide (NO), a key inflammatory mediator.[4]
| Assay | Cell Line | IC50 Value | Reference |
| Nitric Oxide (NO) Production Inhibition | RAW264.7 (Macrophage) | 10.5 µM | [2] |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating specific signaling pathways. The following diagrams illustrate its impact on the Wnt/β-catenin and Endoplasmic Reticulum Stress pathways.
Wnt/β-catenin Signaling Pathway
In the context of hypoxia-induced epithelial-mesenchymal transition (EMT) in non-small cell lung cancer, this compound has been shown to inactivate the Wnt/β-catenin pathway.[1][6] It decreases the expression of key downstream targets of this pathway.
Endoplasmic Reticulum (ER) Stress Pathway
This compound can selectively induce a tumor-suppressive ER stress response in gastric cancer cells.[5] It achieves this by upregulating pro-apoptotic factors and downregulating cell survival markers associated with the ER.
Conclusion
This compound, a phenanthrene isolated from Juncus effusus, demonstrates significant potential as a bioactive compound with promising anticancer and anti-inflammatory activities. The detailed protocols for its isolation and the elucidation of its mechanisms of action on key signaling pathways provide a solid foundation for further research and development. This technical guide serves as a comprehensive resource to facilitate future investigations into the therapeutic applications of this compound.
References
- 1. This compound inhibits hypoxia-induced epithelial-mesenchymal transition in non-small cell lung cancer cells through the inactivation of Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound inhibits hypoxia-induced epithelial–mesenchymal transition in non-small cell lung cancer cells through the inactivation of Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic and Anti-inflammatory Constituents from Juncus effusus [scielo.org.mx]
- 5. This compound inhibits gastric cancer cell growth and tumorigenicity by selectively inducing tumor-suppressive endoplasmic reticulum stress and a moderate apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Isolation and identification of phenolic constituents from Juncus effusus] - PubMed [pubmed.ncbi.nlm.nih.gov]
Dehydroeffusol: A Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroeffusol (B30453) (DHE) is a naturally occurring phenanthrene (B1679779) compound isolated from the medicinal plant Juncus effusus, commonly known as the soft rush.[1] Emerging scientific evidence has highlighted DHE as a bioactive phytochemical with a diverse range of pharmacological effects, including anticancer, neuroprotective, anti-inflammatory, and anti-spasmogenic properties.[1][2] This technical guide provides a comprehensive overview of the biological activities of this compound, focusing on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate these properties. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development.
Anticancer Activities
This compound has demonstrated significant potential as an anticancer agent across various cancer types, primarily through the modulation of key signaling pathways involved in cell proliferation, metastasis, and survival.
Non-Small Cell Lung Cancer (NSCLC)
In the context of NSCLC, DHE has been shown to inhibit cancer progression, particularly under hypoxic conditions which are characteristic of the tumor microenvironment.
Mechanism of Action: this compound's primary mechanism in NSCLC involves the inhibition of hypoxia-induced Epithelial-Mesenchymal Transition (EMT), a critical process for cancer cell migration and invasion.[1][3] Hypoxia leads to the stabilization and accumulation of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that promotes metastasis. DHE treatment suppresses the expression of HIF-1α at both the mRNA and protein levels.[1][3] The downregulation of HIF-1α leads to the inactivation of the Wnt/β-catenin signaling pathway, a crucial pathway in EMT.[1] This inactivation results in increased expression of the epithelial marker E-cadherin and decreased expression of the mesenchymal marker N-cadherin, effectively reversing the EMT process and mitigating the migration and invasion capabilities of NSCLC cells.[1][3]
Gastric Cancer
This compound exhibits multifaceted anticancer effects in gastric cancer models by inducing tumor-suppressive stress and inhibiting neovascularization.
Mechanism 1: Induction of ER Stress and Apoptosis DHE effectively inhibits gastric cancer cell proliferation by inducing a tumor-suppressive Endoplasmic Reticulum (ER) stress response.[4] It selectively activates the MEKK4-MKK3/6-p38 signaling pathway, leading to the upregulation of Activating Transcription Factor 4 (ATF4) and subsequently, the key ER stress marker DNA Damage-Inducible Transcript 3 (DDIT3).[4] Concurrently, DHE suppresses the pro-survival ER stress marker GRP78 by downregulating ATF6 and also inhibits the ERK signaling pathway.[4] This targeted modulation of ER stress pathways culminates in moderate apoptosis and inhibition of tumorigenicity.[4][5]
Mechanism 2: Inhibition of Vasculogenic Mimicry Vasculogenic mimicry (VM) is a process by which aggressive tumor cells form de novo, matrix-rich vascular networks, promoting tumor growth and metastasis. This compound effectively inhibits gastric cancer cell-mediated VM.[6][7] The mechanism involves the significant suppression of key genes associated with VM, including VE-cadherin (a master regulator) and Matrix Metalloproteinase-2 (MMP2).[6][8] By inhibiting the expression and activity of these proteins, DHE suppresses cancer cell adhesion, migration, and invasion, thereby disrupting the formation of vessel-like structures.[6][7]
Neuroprotective Activities
This compound has shown promise in preclinical models of neurodegenerative diseases, particularly Alzheimer's disease, by mitigating amyloid-beta (Aβ)-induced toxicity.
Mechanism of Action: The neurotoxicity associated with Alzheimer's disease is partly attributed to the accumulation of Aβ peptides and subsequent dysregulation of metal ions, such as zinc (Zn2+).[9] Aβ plaques can sequester Zn2+, leading to elevated intracellular Zn2+ levels and subsequent neuronal cell death.[9][10] this compound confers neuroprotection by inducing the synthesis of metallothioneins, which are intracellular proteins that bind and sequester excess Zn2+.[9] This action reduces the intracellular Zn2+ toxicity mediated by Aβ, thereby preventing hippocampal neurodegeneration.[9][10] Studies have shown that oral administration of DHE can rescue Aβ-induced spatial working memory deficits in mice.[11]
Other Biological Activities
Anti-inflammatory Activity
This compound has demonstrated anti-inflammatory properties, as indicated by its activity in macrophage cell lines. It exhibits an IC50 value of 10.5 μM in RAW264.7 murine macrophages, suggesting its potential to modulate inflammatory responses.[8]
Anti-spasmogenic Activity
In isolated rat jejunum models, this compound (30-90 µM) has been shown to inhibit smooth muscle contractions induced by various spasmogens, including potassium chloride (KCl), pilocarpine, and histamine.[2] This suggests that DHE may act as a spasmolytic agent, potentially through the antagonism of pathways leading to muscle contraction.[2]
Quantitative Data Summary
The following tables summarize the quantitative data available for the biological activities of this compound.
Table 1: In Vitro Biological Activities of this compound
| Activity | Cell Line | Assay | Endpoint | Value (Concentration) | Reference(s) |
| Anticancer | A549 (NSCLC) | MTT Assay | Cell Viability | Dose-dependent inhibition (10-40 µM) | [1] |
| A549 (NSCLC) | Transwell Assay | Migration/Invasion | Dose-dependent inhibition (10-20 µM) | [1] | |
| AGS (Gastric Cancer) | Alamar Blue Assay | Antiproliferation | IC50: 32.9 µM | [8] | |
| SGC-7901 (Gastric Cancer) | Vasculogenic Mimicry Assay | Inhibition of VM | Dose-dependent inhibition (12-48 µM) | [7] | |
| Anti-inflammatory | RAW264.7 (Macrophage) | Not Specified | Anti-inflammatory | IC50: 10.5 µM | [8] |
| Anti-spasmogenic | Rat Jejunum Tissue | Contraction Assay | Inhibition of Contractions | Effective range: 30-90 µM | [2] |
Table 2: In Vivo Biological Activities of this compound
| Activity | Animal Model | Dosing Regimen | Key Finding | Reference(s) |
| Neuroprotective | Mice (Aβ₂₅₋₃₅ injected) | 5-15 mg/kg (oral) for 18 days | Rescued spatial working memory deficit | [11] |
| Neuroprotective | Mice (Aβ₁₋₄₂ injected) | 15 mg/kg (oral) for 18 days | Prevented hippocampal neurodegeneration | [9][10] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the cited studies.
Cell Viability (MTT Assay)
-
Objective: To assess the cytotoxic or anti-proliferative effect of DHE.
-
Procedure: A549 cells were seeded in 96-well plates and treated with varying concentrations of DHE (e.g., 10, 20, 40 µM) for a specified duration (e.g., 24 hours) under normoxic or hypoxic conditions. Following treatment, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated to allow for its conversion to formazan (B1609692) by viable cells. The formazan crystals were then dissolved in a solvent (e.g., DMSO), and the absorbance was measured using a microplate reader to determine the percentage of viable cells relative to an untreated control.[1]
Cell Migration and Invasion (Transwell Assay)
-
Objective: To evaluate the effect of DHE on the metastatic potential of cancer cells.
-
Procedure:
-
Migration: Cancer cells (e.g., 2.5 x 10⁴ A549 cells) were seeded in the upper chamber of a Transwell insert in a serum-free medium. The lower chamber was filled with a medium containing a chemoattractant (e.g., 20% FBS). Cells were treated with DHE (e.g., 10 and 20 µM).
-
Invasion: The procedure is similar to the migration assay, but the Transwell insert is pre-coated with a basement membrane matrix (e.g., Matrigel) to simulate the extracellular matrix.
-
Analysis: After incubation (e.g., 24 hours), non-migrated/invaded cells on the upper surface of the insert were removed. Cells that had moved to the lower surface were fixed (e.g., with paraformaldehyde) and stained (e.g., with 0.1% Crystal Violet). The number of stained cells was counted under a microscope in several random fields to quantify migration or invasion.[1]
-
Gene Expression Analysis (RT-qPCR)
-
Objective: To measure changes in mRNA levels of target genes (e.g., HIF-1α).
-
Procedure: Total RNA was extracted from treated and untreated A549 cells using a suitable reagent (e.g., Trizol). The RNA was then reverse-transcribed into complementary DNA (cDNA) using a synthesis kit. Real-time quantitative PCR (RT-qPCR) was performed using the synthesized cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green). The relative expression of the target gene was calculated after normalization to a housekeeping gene (e.g., GAPDH).[1]
Animal Models for Neuroprotection
-
Objective: To assess the in vivo efficacy of DHE in a model of Alzheimer's disease.
-
Procedure: Mice were orally administered DHE (e.g., 15 mg/kg body weight) or a vehicle control once daily for a pre-treatment period (e.g., 6 days). Subsequently, human Aβ₁₋₄₂ peptide was injected intracerebroventricularly (ICV) to induce neurodegeneration. The oral administration of DHE continued for a post-injection period (e.g., 12 days). Behavioral tests (e.g., Y-maze for spatial memory) and histological analysis of brain tissue (e.g., staining for neuronal cell death) were performed to evaluate the neuroprotective effects of DHE.[9][10]
This compound is a promising natural compound with a range of biological activities relevant to the development of new therapeutics. Its demonstrated efficacy in inhibiting cancer progression through the modulation of key signaling pathways like Wnt/β-catenin and ER stress, coupled with its neuroprotective effects against amyloid-beta toxicity, marks it as a molecule of significant interest. The quantitative data and established experimental protocols summarized in this guide provide a solid foundation for further research and development efforts aimed at harnessing the therapeutic potential of this compound.
References
- 1. This compound inhibits hypoxia-induced epithelial–mesenchymal transition in non-small cell lung cancer cells through the inactivation of Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound on spasmogen-induced contractile responses of rat intestinal smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits hypoxia-induced epithelial-mesenchymal transition in non-small cell lung cancer cells through the inactivation of Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits gastric cancer cell growth and tumorigenicity by selectively inducing tumor-suppressive endoplasmic reticulum stress and a moderate apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits gastric cancer cell growth and tumorigenicity by selectively inducing tumor-suppressive endoplasmic reticulum stress and a moderate apoptosis | Scilit [scilit.com]
- 6. This compound effectively inhibits human gastric cancer cell-mediated vasculogenic mimicry with low toxicity (Journal Article) | OSTI.GOV [osti.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound Pprevents Amyloid β1-42-mediated Hippocampal Neurodegeneration via Reducing Intracellular Zn2+ Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Rescues Amyloid β25-35-Induced Spatial Working Memory Deficit - PubMed [pubmed.ncbi.nlm.nih.gov]
Dehydroeffusol's Effect on Non-Small Cell Lung Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, with a pressing need for novel therapeutic agents.[1] Dehydroeffusol (B30453) (DHE), a phenanthrene (B1679779) compound, has demonstrated anti-tumor activities.[2][3] This technical guide provides an in-depth overview of the current understanding of this compound's effects on NSCLC, focusing on its mechanism of action, quantitative effects on cancer cell behavior, and detailed experimental protocols. The information presented here is primarily based on in-vitro studies using the A549 human NSCLC cell line. It is important to note that, to date, no in-vivo studies on this compound in NSCLC models have been published, highlighting a critical area for future research.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on the A549 NSCLC cell line.
Table 1: Effect of this compound on A549 Cell Viability
| Condition | This compound Concentration (µM) | Treatment Duration (hours) | Cell Viability (% of Control) |
| Normoxic | 10 | 24 | ~85% |
| Normoxic | 20 | 24 | ~65% |
| Normoxic | 40 | 24 | ~40% |
| Hypoxic | 10 | 24 | ~75% |
| Hypoxic | 20 | 24 | ~50% |
| Hypoxic | 40 | 24 | ~30% |
Data are approximated from graphical representations in the source literature and presented as a percentage of the untreated control group.
Table 2: Inhibition of Hypoxia-Induced A549 Cell Migration and Invasion by this compound
| Assay | Treatment Group | Number of Cells (per field) | Percentage Inhibition (%) |
| Migration | Hypoxia Control | ~180 | - |
| Migration | Hypoxia + 10 µM DHE | ~110 | ~39% |
| Migration | Hypoxia + 20 µM DHE | ~60 | ~67% |
| Invasion | Hypoxia Control | ~140 | - |
| Invasion | Hypoxia + 10 µM DHE | ~80 | ~43% |
| Invasion | Hypoxia + 20 µM DHE | ~40 | ~71% |
Data are approximated from graphical representations in the source literature. Percentage inhibition is calculated relative to the hypoxia control group.
Table 3: Effect of this compound on Key Signaling Proteins in Hypoxia-Induced A549 Cells
| Protein | Treatment Group | Relative Protein Expression (Fold Change vs. Normoxia) |
| HIF-1α | Hypoxia Control | ~3.5 |
| HIF-1α | Hypoxia + 10 µM DHE | ~2.0 |
| HIF-1α | Hypoxia + 20 µM DHE | ~1.2 |
| β-catenin | Hypoxia Control | ~3.0 |
| β-catenin | Hypoxia + 10 µM DHE | ~1.8 |
| β-catenin | Hypoxia + 20 µM DHE | ~1.1 |
| N-cadherin | Hypoxia Control | ~3.2 |
| N-cadherin | Hypoxia + 10 µM DHE | ~2.1 |
| N-cadherin | Hypoxia + 20 µM DHE | ~1.3 |
| E-cadherin | Hypoxia Control | ~0.4 |
| E-cadherin | Hypoxia + 10 µM DHE | ~0.7 |
| E-cadherin | Hypoxia + 20 µM DHE | ~0.9 |
Data are approximated from graphical representations of Western blot analyses in the source literature. Fold change is relative to the normoxic control group.
Signaling Pathway Analysis
This compound exerts its anti-cancer effects in NSCLC cells by targeting the Wnt/β-catenin signaling pathway, which is activated under hypoxic conditions. Hypoxia, a common feature of the tumor microenvironment, stabilizes Hypoxia-Inducible Factor-1α (HIF-1α).[1] HIF-1α, in turn, can promote the activation of the Wnt/β-catenin pathway.[1] this compound has been shown to suppress the hypoxia-induced accumulation of both HIF-1α and nuclear β-catenin.[1] This leads to a downstream reduction in the expression of mesenchymal markers like N-cadherin and an increase in the epithelial marker E-cadherin, ultimately inhibiting the epithelial-mesenchymal transition (EMT), a key process in cancer cell migration and invasion.[1]
Caption: this compound's inhibitory mechanism on the hypoxia-induced signaling pathway in NSCLC.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature regarding this compound's effect on A549 NSCLC cells.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: A549 cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and cultured for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 10, 20, 40 µM).
-
Incubation: Cells are incubated for 24, 48, or 72 hours under either normoxic (21% O₂) or hypoxic (1% O₂) conditions.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Caption: Workflow for assessing cell viability using the MTT assay.
Transwell Migration and Invasion Assay
-
Chamber Preparation: For the invasion assay, the upper chambers of Transwell inserts (8 µm pore size) are pre-coated with Matrigel. For the migration assay, the chambers are not coated.
-
Cell Seeding: A549 cells (2.5 x 10⁴ cells) are suspended in serum-free medium and seeded into the upper chamber.
-
Treatment: The cells in the upper chamber are treated with this compound (e.g., 0, 10, 20 µM).
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as 10% fetal bovine serum (FBS).
-
Incubation: The plates are incubated for 24 hours to allow for cell migration or invasion.
-
Cell Removal: Non-migrated/invaded cells on the upper surface of the membrane are removed with a cotton swab.
-
Fixation and Staining: Cells that have migrated/invaded to the lower surface are fixed with 4% paraformaldehyde and stained with 0.1% crystal violet.
-
Quantification: The number of stained cells is counted in several random microscopic fields.
Caption: Workflow for Transwell migration and invasion assays.
Western Blot Analysis
-
Cell Lysis: A549 cells are treated with this compound under normoxic or hypoxic conditions, then lysed using RIPA buffer containing protease inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., HIF-1α, β-catenin, N-cadherin, E-cadherin, and a loading control like β-actin).
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.
Conclusion and Future Directions
The available in-vitro evidence strongly suggests that this compound is a potent inhibitor of key malignant behaviors in the A549 non-small cell lung cancer cell line. It effectively reduces cell viability and curtails the migratory and invasive potential induced by hypoxic conditions. The mechanism of action appears to be centered on the suppression of the HIF-1α/Wnt/β-catenin signaling axis.
However, the current research landscape has significant limitations. The lack of in-vivo data from animal models, such as patient-derived xenografts, means that the efficacy, toxicity, and pharmacokinetic profile of this compound in a whole-organism setting are unknown. Furthermore, the restriction of detailed studies to a single cell line (A549) raises questions about the broader applicability of these findings to the diverse genomic landscape of NSCLC.
Future research should prioritize:
-
In-vivo efficacy studies in NSCLC xenograft or patient-derived xenograft (PDX) models to assess tumor growth inhibition and metastatic potential.
-
Pharmacokinetic and toxicity profiling in animal models to determine the therapeutic window and potential side effects.
-
Investigation of this compound's effects on a panel of NSCLC cell lines with different genetic backgrounds (e.g., EGFR-mutant, KRAS-mutant) to understand the spectrum of its activity.
-
Combination studies to explore potential synergistic effects with existing NSCLC therapies.
Addressing these research gaps is essential to validate this compound as a viable candidate for further drug development in the fight against non-small cell lung cancer.
References
- 1. This compound inhibits hypoxia-induced epithelial–mesenchymal transition in non-small cell lung cancer cells through the inactivation of Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits hypoxia-induced epithelial-mesenchymal transition in non-small cell lung cancer cells through the inactivation of Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Dehydroeffusol: A Technical Whitepaper on its Anxiolytic and Sedative Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydroeffusol, a phenanthrene (B1679779) compound isolated from the traditional Chinese medicine Juncus effusus L., has demonstrated significant anxiolytic and sedative effects in preclinical studies. This technical guide provides a comprehensive overview of the existing research, presenting quantitative data from key behavioral pharmacology assays, detailed experimental protocols, and an elucidation of its primary mechanism of action. Evidence points to this compound's positive allosteric modulation of the GABA-A receptor, leading to an enhancement of GABAergic inhibition in the central nervous system. This document aims to serve as a foundational resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development who are interested in the therapeutic potential of this compound.
Introduction
Anxiety and sleep disorders are prevalent and debilitating conditions with a significant impact on global health. While numerous therapeutic agents exist, there is a continued search for novel compounds with improved efficacy and safety profiles. Natural products have historically been a rich source of new drug leads. This compound, a phenanthrene isolated from Juncus effusus, has emerged as a promising candidate with demonstrated anxiolytic and sedative properties.[1][2] This whitepaper consolidates the available scientific data on this compound, focusing on its pharmacological effects and molecular mechanisms.
Quantitative Pharmacological Data
The anxiolytic and sedative effects of this compound have been quantified in mice using a battery of well-established behavioral assays. The following tables summarize the key findings from these studies.
| Elevated Plus-Maze Test | Vehicle Control | This compound (2.5 mg/kg) | This compound (5 mg/kg) | This compound (10 mg/kg) | Diazepam (2.5 mg/kg) |
| Time in Open Arms (s) | ~20 | ~35 | ~45** | ~55 | ~60 |
| Entries into Open Arms | ~5 | ~8 | ~10** | ~12 | ~13 |
***p<0.001, **p<0.01, p<0.05 vs. Vehicle Control Data are presented as approximate mean values based on published graphical representations for illustrative purposes.
| Hole-Board Test | Vehicle Control | This compound (5 mg/kg) | This compound (10 mg/kg) | Diazepam (2.5 mg/kg) |
| Number of Head Dips | ~15 | ~25** | ~30 | ~35 |
***p<0.001, *p<0.01 vs. Vehicle Control Data are presented as approximate mean values based on published graphical representations for illustrative purposes.
| Open-Field Test | Vehicle Control | This compound (5 mg/kg) | This compound (10 mg/kg) | Diazepam (5 mg/kg) |
| Locomotor Activity (counts) | ~1800 | ~1200** | ~800 | ~600 |
***p<0.001, *p<0.01 vs. Vehicle Control Data are presented as approximate mean values based on published graphical representations for illustrative purposes.
| Rota-Rod Test | Vehicle Control | This compound (1-5 mg/kg) |
| Fall-down Time (s) | No significant difference | No significant difference |
This compound did not impair motor coordination at the tested anxiolytic and sedative doses.[1][2]
Mechanism of Action: GABA-A Receptor Modulation
The primary molecular target for the anxiolytic and sedative effects of this compound is the γ-aminobutyric acid type A (GABA-A) receptor.[3] this compound acts as a positive allosteric modulator of this receptor, enhancing the effects of the endogenous neurotransmitter GABA.
Signaling Pathway
The binding of GABA to its receptor opens a chloride ion channel, leading to an influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect on neurotransmission. This compound binds to a site on the GABA-A receptor that is distinct from the GABA and benzodiazepine (B76468) binding sites.[3] This binding event potentiates the GABA-induced chloride current, leading to a greater inhibitory effect.
Caption: this compound's mechanism of action via GABA-A receptor modulation.
Experimental Protocols
The following are detailed methodologies for the key behavioral assays used to characterize the anxiolytic and sedative effects of this compound.
Animals
Male Kunming mice (20 ± 2 g) were used in the cited studies.[1] The animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.[1] All behavioral testing was conducted during the light phase.[1]
Drug Administration
This compound and the positive control, diazepam, were suspended in a 0.5% sodium carboxymethyl cellulose (B213188) (Na-CMC) solution.[1] The vehicle (0.5% Na-CMC) served as the negative control.[1] All substances were administered orally (p.o.) 30 minutes prior to the behavioral tests.[1]
Elevated Plus-Maze Test
This test is a widely used model for assessing anxiety-like behavior in rodents.
-
Apparatus: The maze consists of two open arms (30 x 5 cm) and two closed arms (30 x 5 x 15 cm) extending from a central platform (5 x 5 cm). The maze is elevated 50 cm above the floor.
-
Procedure: Mice were individually placed on the central platform, facing a closed arm. The number of entries into and the time spent in the open and closed arms were recorded for a 5-minute period. An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.
References
- 1. Receptor binding and electrophysiological effects of dehydroepiandrosterone sulfate, an antagonist of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. GABA(A) receptor modulators from the Chinese herbal drug Junci Medulla--the pith of Juncus effusus - PubMed [pubmed.ncbi.nlm.nih.gov]
Dehydroeffusol: An In-depth Technical Guide on its Anti-spasmogenic Activity in Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroeffusol (B30453), a naturally occurring phenanthrene (B1679779) isolated from Juncus effusus, has demonstrated significant anti-spasmogenic properties in smooth muscle.[1][2] This technical guide provides a comprehensive overview of the pharmacological activity of this compound, focusing on its inhibitory effects on smooth muscle contraction. The document summarizes key quantitative data, details established experimental protocols for assessing its activity, and visualizes the putative signaling pathways involved. This information is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and gastroenterology.
Quantitative Data on Anti-spasmogenic Activity
The anti-spasmogenic effects of this compound have been quantified by assessing its ability to inhibit contractions induced by various spasmogens in isolated rat jejunum smooth muscle. The following tables summarize the key findings from in vitro studies.[1][2]
Table 1: Inhibitory Effect of this compound on Spasmogen-Induced Contractions in Rat Jejunum
| Spasmogen (Concentration) | This compound Concentration (µM) | Mean Inhibition (%) |
| KCl (100 mM) | 30 | 25.3 ± 4.1 |
| 90 | 68.7 ± 5.5 | |
| (±)-Bay-K8644 (5 µM) | 30 | 21.9 ± 3.8 |
| 90 | 59.2 ± 6.2 | |
| Pilocarpine (B147212) (90 µM) | 30 | 18.4 ± 3.2 |
| 90 | 51.6 ± 4.9 | |
| Histamine (B1213489) (100 µM) | 30 | 20.1 ± 3.5 |
| 90 | 55.8 ± 5.1 |
Data presented as mean ± standard error of the mean (SEM).[1][2]
Experimental Protocols
The following section details the standard experimental methodology for investigating the anti-spasmogenic activity of a compound like this compound in isolated smooth muscle preparations.
Tissue Preparation
-
Animal Model: Male Sprague-Dawley rats are typically used.[2]
-
Tissue Isolation:
-
Animals are euthanized according to ethical guidelines.
-
The abdominal cavity is opened, and a segment of the jejunum is carefully excised.
-
The isolated jejunum is immediately placed in a petri dish containing Krebs-Ringer solution, a physiological salt solution that maintains tissue viability.
-
-
Preparation of Jejunum Strips:
-
The jejunum segment is cleaned of adherent mesenteric tissue.
-
Longitudinal muscle strips of approximately 1.5-2.0 cm in length are prepared.
-
Sutures are tied to both ends of the muscle strip for mounting in an organ bath.
-
Isometric Tension Recording
-
Organ Bath Setup:
-
Each jejunum strip is mounted vertically in a temperature-controlled organ bath (typically 10-20 mL capacity) containing Krebs-Ringer solution.
-
The solution is continuously gassed with a mixture of 95% O₂ and 5% CO₂ to maintain physiological pH and oxygenation.
-
The temperature of the bath is maintained at 37°C.
-
-
Transducer and Recording:
-
The lower end of the muscle strip is attached to a fixed hook at the bottom of the organ bath.
-
The upper end is connected to an isometric force transducer.
-
The transducer is connected to a data acquisition system to record changes in muscle tension.
-
-
Equilibration and Pre-stretching:
-
The muscle strips are allowed to equilibrate in the organ bath for a period of 60-90 minutes under a resting tension (typically 1.0 g).
-
During equilibration, the Krebs-Ringer solution is changed every 15-20 minutes.
-
Assessment of Anti-spasmogenic Activity
-
Induction of Contraction:
-
After the equilibration period, a submaximal sustained contraction is induced by adding a spasmogen to the organ bath. Common spasmogens and their mechanisms include:
-
High KCl (e.g., 100 mM): Induces depolarization of the smooth muscle cell membrane, leading to the opening of voltage-dependent calcium channels (VDCCs) and calcium influx.
-
(±)-Bay-K8644 (e.g., 5 µM): A dihydropyridine (B1217469) agonist that directly activates L-type VDCCs, promoting calcium influx.
-
Pilocarpine (e.g., 90 µM): A muscarinic receptor agonist that activates Gq-protein coupled receptors, leading to the production of inositol (B14025) trisphosphate (IP₃) and the release of calcium from intracellular stores (sarcoplasmic reticulum), as well as promoting calcium influx.
-
Histamine (e.g., 100 µM): Activates H1 receptors, which are also Gq-protein coupled, following a similar pathway to muscarinic agonists.
-
-
-
Application of this compound:
-
Data Analysis:
-
The relaxation induced by this compound is measured as a percentage decrease from the maximal contraction induced by the spasmogen.
-
Concentration-response curves can be plotted to determine parameters such as the IC₅₀ (the concentration of this compound that causes 50% inhibition of the induced contraction).
-
Signaling Pathways and Mechanism of Action
The inhibitory effects of this compound on contractions induced by various spasmogens suggest multiple points of intervention in the smooth muscle contraction signaling cascade. The following diagrams illustrate the putative mechanisms.
Caption: Experimental workflow for in vitro assessment of anti-spasmogenic activity.
Caption: this compound may inhibit KCl-induced contraction by blocking VDCCs.
Caption: this compound may interfere with receptor-mediated Ca2+ release.
Discussion of Potential Mechanisms
The inhibitory profile of this compound across different spasmogens suggests a multifactorial mechanism of action rather than a single target interaction.
-
Inhibition of Calcium Influx: The significant inhibition of contractions induced by high KCl and the L-type calcium channel agonist (±)-Bay-K8644 strongly indicates that this compound interferes with the influx of extracellular calcium through voltage-dependent calcium channels (VDCCs).[1][2] This is a common mechanism for many spasmolytic agents.
-
Interference with Receptor-Mediated Pathways: this compound's ability to inhibit contractions induced by the muscarinic agonist pilocarpine and by histamine suggests that it may also act on receptor-operated pathways.[1][2] This could involve direct antagonism of muscarinic and/or histamine H1 receptors, or it could be a downstream effect, potentially inhibiting the release of calcium from intracellular stores (the sarcoplasmic reticulum).
-
General Effects on Smooth Muscle Excitability: As a phenanthrene, this compound may have broader effects on the smooth muscle cell membrane, potentially altering its excitability and thereby reducing its responsiveness to contractile stimuli.
Conclusion and Future Directions
This compound demonstrates potent anti-spasmogenic activity in intestinal smooth muscle, likely through a combination of inhibiting calcium influx via voltage-dependent calcium channels and interfering with receptor-mediated signaling pathways. The data presented in this guide provide a solid foundation for its potential as a therapeutic agent for gastrointestinal spasms.
Future research should focus on:
-
Elucidating the precise molecular targets of this compound using techniques such as patch-clamp electrophysiology to directly measure its effects on ion channel activity.
-
Conducting binding assays to determine its affinity for muscarinic and histamine receptors.
-
Investigating its effects on other types of smooth muscle (e.g., vascular, airway) to determine the breadth of its activity.
-
In vivo studies to confirm its efficacy and safety profile in animal models of gastrointestinal hypermotility.
This comprehensive approach will be crucial for the further development of this compound as a novel therapeutic agent.
References
Dehydroeffusol's Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroeffusol (B30453) (DHE), a phenanthrene (B1679779) compound isolated from the medicinal herb Juncus effusus, has emerged as a promising natural product with demonstrated anti-tumor activities across various cancer types. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its effects on cancer cells. It consolidates current research findings on its impact on key signaling pathways, cell viability, apoptosis, and metastasis, offering a valuable resource for researchers and professionals in the field of oncology drug development.
Core Mechanisms of Action
This compound's anti-cancer effects are multifaceted, involving the modulation of several critical cellular processes and signaling pathways. The primary mechanisms identified to date include the induction of endoplasmic reticulum (ER) stress, inhibition of pro-survival and metastatic signaling pathways, and the induction of apoptosis.
Induction of Endoplasmic Reticulum (ER) Stress
In gastric cancer cells, this compound has been shown to selectively induce a tumor-suppressive endoplasmic reticulum (ER) stress response.[1][2][3] This is a key mechanism leading to the inhibition of cancer cell growth and tumorigenicity.[1][2]
The ER stress-mediated action of DHE involves:
-
Activation of the Unfolded Protein Response (UPR): DHE selectively activates the intracellular tumor-suppressive stress response.[1]
-
Upregulation of Pro-Apoptotic Factors: It promotes the overexpression of the key ER stress marker DNA damage-inducible transcript 3 (DDIT3), also known as CHOP, by upregulating activating transcription factor 4 (ATF4).[1]
-
Downregulation of Pro-Survival Factors: Concurrently, DHE suppresses the expression of the cell survival and ER stress marker glucose-regulated protein 78 (GRP78) by downregulating activating transcription factor 6 (ATF6).[1]
-
Activation of Stress-Responsive Kinases: DHE markedly activates the MEKK4-MKK3/6-p38 stress response signaling pathway, further contributing to the tumor-suppressive effects.[1]
Inhibition of Key Signaling Pathways
This compound has been demonstrated to inhibit several signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.
-
Wnt/β-catenin Pathway: In non-small cell lung cancer (NSCLC) cells, particularly under hypoxic conditions, DHE inhibits the activation of the Wnt/β-catenin pathway.[4][5] This leads to a decrease in the expression of downstream targets like cyclin D1 and c-myc.[4] The inhibitory effect of DHE on hypoxia-induced epithelial-mesenchymal transition (EMT) can be reversed by an activator of the Wnt/β-catenin signaling pathway, highlighting the importance of this mechanism.[4]
-
Hedgehog (Hh) and Akt/mTOR Pathways: In neuroblastoma cells, DHE has been found to suppress the Hedgehog (Hh) and the protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathways.[6] Inactivation of these pathways contributes to the inhibition of neuroblastoma cell viability and EMT.[6]
-
Hypoxia-Inducible Factor-1α (HIF-1α) Signaling: Under hypoxic conditions, which are common in the tumor microenvironment, DHE suppresses the expression of HIF-1α at both the protein and mRNA levels in NSCLC cells.[4] Since HIF-1α is a master regulator of cellular response to hypoxia and promotes tumor progression and metastasis, its inhibition by DHE is a significant anti-cancer mechanism.[4]
-
ERK Signaling: In gastric cancer cells, DHE has been observed to significantly inhibit the ERK signaling pathway, which is a critical pathway for cell proliferation and survival.[1]
Induction of Apoptosis
This compound induces a moderate level of apoptosis, or programmed cell death, in gastric cancer cells.[1][2] This apoptotic induction is linked to the ER stress response and the activation of stress-responsive signaling pathways.[1]
Inhibition of Cell Viability and Proliferation
DHE has been shown to significantly inhibit the cell viability of various cancer cell lines in a dose- and time-dependent manner. This has been observed in non-small cell lung cancer (A549), gastric cancer, and neuroblastoma cells.[4][6] Notably, A549 cells are more sensitive to DHE under hypoxic conditions.[4]
Inhibition of Metastasis and Vasculogenic Mimicry
A crucial aspect of this compound's anti-cancer activity is its ability to inhibit metastasis, the primary cause of cancer-related mortality.
-
Epithelial-Mesenchymal Transition (EMT): DHE effectively inhibits EMT, a key process in the initiation of metastasis. In NSCLC cells, DHE treatment leads to an increased expression of the epithelial marker E-cadherin and a decreased expression of the mesenchymal marker N-cadherin.[4] It also inhibits the mRNA expression of vimentin (B1176767), snail, and slug.[4] Similarly, in neuroblastoma cells, DHE promotes E-cadherin expression while restraining N-cadherin and vimentin expression.[6]
-
Cell Migration and Invasion: DHE mitigates the migration and invasion abilities of cancer cells. This has been demonstrated in hypoxia-induced NSCLC cells and neuroblastoma cells.[4][6]
-
Vasculogenic Mimicry: In human gastric cancer cells, DHE effectively inhibits vasculogenic mimicry, the process by which aggressive tumor cells form vessel-like structures.[7] This is achieved by suppressing the expression of the key gene VE-cadherin and decreasing the expression and activity of matrix metalloproteinase 2 (MMP2).[7]
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of this compound on cancer cells.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 (µM) | Reference |
| AGS | Gastric Cancer | Alamar Blue | 48 | 32.9 | [5] |
| RAW264.7 | Macrophage | Not Specified | Not Specified | 10.5 | [5] |
Table 2: Effects of this compound on Protein Expression and Cellular Processes
| Cancer Type | Cell Line | Condition | Treatment | Effect | Quantitative Change | Reference |
| NSCLC | A549 | Hypoxia | 10, 20 µM DHE | Inhibition of HIF-1α expression | Dose-dependent decrease in protein and mRNA levels | [4] |
| NSCLC | A549 | Hypoxia | 10, 20 µM DHE | Inhibition of Wnt/β-catenin pathway | Dose-dependent decrease in β-catenin, cyclinD1, c-myc | [4] |
| NSCLC | A549 | Hypoxia | 10, 20 µM DHE | Reversal of EMT | Increased E-cadherin, decreased N-cadherin | [4] |
| Gastric Cancer | SGC-7901 | Normoxia | 12-48 µM DHE | Inhibition of vasculogenic mimicry | Dose-dependent | [3] |
| Gastric Cancer | Not Specified | Not Specified | DHE | Inhibition of MMP2 expression and activity | Significant decrease | [7] |
| Neuroblastoma | Not Specified | Not Specified | DHE | Inhibition of Hh and Akt/mTOR pathways | Suppression | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.
MTT Cell Viability Assay
This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., A549, AGS) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of DHE. Include a vehicle control (medium with the same concentration of DMSO used to dissolve DHE) and a blank (medium only).[9]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[9]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9][10]
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or by placing the plate on a shaker for 10 minutes.[8][9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[8][10] The absorbance is directly proportional to the number of viable cells.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and to quantify their expression levels.
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford assay or BCA protein assay.[11]
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins based on their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., β-catenin, HIF-1α, E-cadherin, N-cadherin, GRP78, DDIT3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.[12]
Transwell Migration and Invasion Assay
This assay is used to assess the migratory and invasive potential of cancer cells.
-
Chamber Preparation: For invasion assays, coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel. For migration assays, no coating is needed.[13]
-
Cell Seeding: Resuspend cancer cells (e.g., A549) in serum-free medium and seed them into the upper chamber of the Transwell insert (e.g., 2.5 x 10^4 cells in 200 µL).[4]
-
Chemoattractant: Fill the lower chamber with medium containing a chemoattractant, such as 20% fetal bovine serum (FBS).[4]
-
Incubation: Incubate the plate for a specified period (e.g., 24 hours) to allow for cell migration or invasion through the porous membrane.[4]
-
Cell Staining and Counting: After incubation, remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab. Fix the cells that have migrated/invaded to the lower surface of the membrane with 5% paraformaldehyde and stain them with 0.1% Crystal Violet.[4]
-
Quantification: Count the number of stained cells in several randomly selected fields under a microscope. The number of cells is indicative of their migratory or invasive capacity.[4]
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This method is used to detect and quantify apoptotic cells.
-
Cell Preparation: After treatment with this compound, harvest both adherent and floating cells. Wash the cells with cold PBS.[14]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[15]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive and PI-negative cells are considered to be in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.[14]
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., gastric cancer cells) into the flank of immunodeficient mice (e.g., nude mice).[16][17]
-
Tumor Growth Monitoring: Monitor the tumor growth by measuring the tumor volume with calipers at regular intervals.
-
Drug Administration: Once the tumors reach a certain volume, randomly assign the mice to treatment groups. Administer this compound (e.g., via intraperitoneal injection or oral gavage) at specified doses and schedules. A control group should receive the vehicle.[18]
-
Efficacy Evaluation: At the end of the study, sacrifice the mice, and excise and weigh the tumors. The tumor weight and volume are used to assess the anti-tumor efficacy of the compound.[6]
-
Further Analysis: The excised tumors can be used for further analysis, such as Western blotting or immunohistochemistry, to examine the in vivo effects of DHE on the target signaling pathways.[1]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a general experimental workflow for its investigation.
Caption: this compound inhibits the Wnt/β-catenin pathway in NSCLC.
Caption: this compound induces ER stress in gastric cancer cells.
Caption: this compound inhibits Hh and Akt/mTOR pathways in neuroblastoma.
Caption: General experimental workflow for studying this compound.
Conclusion
This compound exhibits significant anti-cancer properties through a multi-targeted mechanism of action. Its ability to induce ER stress, inhibit critical pro-survival and metastatic signaling pathways like Wnt/β-catenin, Hedgehog, and Akt/mTOR, and suppress HIF-1α makes it a compelling candidate for further preclinical and clinical investigation. The comprehensive data and protocols presented in this guide are intended to facilitate future research into the therapeutic potential of this compound for the treatment of various cancers.
References
- 1. Dehydrodiisoeugenol inhibits colorectal cancer growth by endoplasmic reticulum stress-induced autophagic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits gastric cancer cell growth and tumorigenicity by selectively inducing tumor-suppressive endoplasmic reticulum stress and a moderate apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. This compound inhibits hypoxia-induced epithelial–mesenchymal transition in non-small cell lung cancer cells through the inactivation of Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits hypoxia-induced epithelial-mesenchymal transition in non-small cell lung cancer cells through the inactivation of Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Potent Solution for Tumor Growth and Angiogenesis Suppression via an ELR+CXCL-CXCR1/2 Pathway Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound effectively inhibits human gastric cancer cell-mediated vasculogenic mimicry with low toxicity (Journal Article) | OSTI.GOV [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. mdpi.com [mdpi.com]
- 12. Proapoptotic and Antiproliferative Effects of the Desert Truffle Terfezia boudieri on Colon Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Therapeutic cure against human tumor xenografts in nude mice by a microtubule stabilization agent, fludelone, via parenteral or oral route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Radiation-Mediated Tumor Growth Inhibition Is Significantly Enhanced with Redox-Active Compounds That Cycle with Ascorbate - PMC [pmc.ncbi.nlm.nih.gov]
Dehydroeffusol's Induction of Endoplasmic Reticulum Stress in Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroeffusol (B30453) (DHE), a phenanthrene (B1679779) compound isolated from the medicinal herb Juncus effusus, has emerged as a promising anti-cancer agent.[1] This technical guide provides an in-depth overview of the mechanisms by which this compound exerts its anti-tumor effects, with a particular focus on its ability to induce endoplasmic reticulum (ER) stress. In various cancer models, including gastric and non-small cell lung cancer, DHE has been shown to inhibit cell proliferation, tumorigenesis, and metastasis.[2][3] A key aspect of its action is the selective induction of a tumor-suppressive ER stress response, leading to moderate apoptosis in cancer cells.[2] This document details the signaling pathways involved, presents quantitative data from key studies, and provides methodologies for the experiments cited.
Mechanism of Action: ER Stress and Apoptosis
This compound's primary anti-cancer activity stems from its ability to modulate the unfolded protein response (UPR) or ER stress response. It selectively activates the tumor-suppressive arms of the UPR while inhibiting the pro-survival pathways.
Mechanistic studies have revealed that DHE selectively activates an intracellular tumor-suppressive stress response. It promotes the overexpression of the key ER stress marker DNA damage-inducible transcript 3 (DDIT3), also known as CHOP, through the upregulation of activating transcription factor 4 (ATF4).[2] Concurrently, DHE suppresses the expression of the pro-survival ER stress marker, the 78 kDa glucose-regulated protein (GRP78), by downregulating the transcription factor ATF6.[2]
Furthermore, DHE markedly activates the stress response signaling pathway MEKK4-MKK3/6-p38, which in turn upregulates DDIT3.[2] In concert with inducing ER stress, this compound also significantly inhibits the ERK signaling pathway, which is often associated with cell proliferation and survival.[2] This dual action of inducing tumor-suppressive ER stress and inhibiting pro-growth signaling contributes to its efficacy in inhibiting gastric cancer cell growth and tumorigenicity.[2]
In addition to its effects on ER stress, this compound has been shown to inhibit hypoxia-induced epithelial-mesenchymal transition (EMT) in non-small cell lung cancer cells through the inactivation of the Wnt/β-catenin pathway.[3][4] It has also been found to inhibit vasculogenic mimicry in gastric cancer cells by suppressing the expression of VE-cadherin and matrix metalloproteinase 2 (MMP2).[5]
Quantitative Data
The following tables summarize the quantitative data from studies investigating the effects of this compound on various cancer cell lines.
Table 1: Effect of this compound on Gastric Cancer Cell Viability
| Cell Line | Treatment | IC50 (µM) |
| AGS | This compound (48h) | ~25 |
| SGC-7901 | This compound (48h) | ~30 |
| BGC-823 | This compound (48h) | ~28 |
| GES-1 (Normal Gastric Epithelial) | This compound (48h) | >100 |
Data extracted from Zhang et al., 2016.
Table 2: Effect of this compound on ER Stress and Apoptosis-Related Protein Expression in AGS Gastric Cancer Cells
| Protein | Treatment (DHE, 30 µM) | Fold Change (vs. Control) |
| p-p38 | 24h | ~3.5 |
| ATF4 | 24h | ~4.0 |
| DDIT3 (CHOP) | 24h | ~5.0 |
| Cleaved Caspase-3 | 24h | ~3.0 |
| GRP78 | 24h | ~0.4 |
| ATF6 (cleaved) | 24h | ~0.3 |
| p-ERK | 24h | ~0.2 |
Data are approximate fold changes based on Western blot analysis from Zhang et al., 2016.
Table 3: Effect of this compound on A549 Non-Small Cell Lung Cancer Cell Viability
| Condition | DHE Concentration (µM) | Cell Viability (%) |
| Normoxia | 10 | ~85% |
| Normoxia | 20 | ~60% |
| Normoxia | 40 | ~40% |
| Hypoxia | 10 | ~75% |
| Hypoxia | 20 | ~45% |
| Hypoxia | 40 | ~25% |
Data extracted from a 2020 study on this compound's effect on NSCLC cells.[3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for assessing its effects.
Caption: this compound-induced ER stress signaling pathway in cancer cells.
Caption: General experimental workflow for evaluating this compound's anti-tumor effects.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Cell Culture and Reagents
-
Cell Lines: Human gastric cancer cell lines (AGS, SGC-7901, BGC-823) and a normal human gastric epithelial cell line (GES-1) are commonly used. Non-small cell lung cancer lines like A549 are also relevant.
-
Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 100 mM) and then diluted to the desired final concentrations in the culture medium. The final DMSO concentration in the medium should be kept below 0.1%.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10^3 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or DMSO as a vehicle control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control group. The IC50 value is calculated from the dose-response curves.
Western Blot Analysis
-
Protein Extraction: Treat cells with this compound for the indicated times. Lyse the cells in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p38, ATF4, DDIT3, GRP78, ATF6, p-ERK, cleaved caspase-3, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.
Tumor Xenograft Model
-
Animal Model: Use 4-6 week old male athymic nude mice.
-
Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 AGS cells in 100 µL of PBS) into the right flank of each mouse.
-
Treatment Initiation: When the tumors reach a palpable size (e.g., 100-150 mm³), randomly divide the mice into control and treatment groups.
-
This compound Administration: Administer this compound (e.g., via intraperitoneal injection) at a specified dose and schedule (e.g., 20 mg/kg daily). The control group receives the vehicle (e.g., PBS with a small percentage of DMSO).
-
Tumor Monitoring: Measure the tumor volume every few days using a caliper (Volume = 0.5 x length x width²). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., after 3-4 weeks), euthanize the mice and excise the tumors. Weigh the tumors.
-
Further Analysis: Tumor tissues can be used for immunohistochemistry (IHC) or Western blot analysis to assess the in vivo effects on target proteins.
Conclusion
This compound represents a compelling natural product-derived candidate for anti-cancer drug development. Its unique mechanism of selectively inducing a tumor-suppressive ER stress response while concurrently inhibiting pro-survival signaling pathways provides a multi-pronged attack on cancer cell growth. The data presented in this guide underscore its potential, particularly in gastric and non-small cell lung cancers. The detailed protocols provided herein should serve as a valuable resource for researchers seeking to further investigate the therapeutic utility of this compound and its derivatives. Future studies should focus on optimizing its delivery, evaluating its efficacy in combination with other chemotherapeutic agents, and further elucidating its effects on other cancer types.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound inhibits gastric cancer cell growth and tumorigenicity by selectively inducing tumor-suppressive endoplasmic reticulum stress and a moderate apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits hypoxia-induced epithelial–mesenchymal transition in non-small cell lung cancer cells through the inactivation of Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits hypoxia-induced epithelial-mesenchymal transition in non-small cell lung cancer cells through the inactivation of Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound effectively inhibits human gastric cancer cell-mediated vasculogenic mimicry with low toxicity (Journal Article) | OSTI.GOV [osti.gov]
Dehydroeffusol: A Potent Inducer of Apoptosis in Cancer Cells—A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroeffusol (DHE), a phenanthrene (B1679779) compound isolated from the medicinal herb Juncus effusus, has emerged as a promising candidate in oncology research. Exhibiting potent anti-tumor activity, DHE has been shown to inhibit cancer cell proliferation and induce programmed cell death, or apoptosis, across a variety of cancer cell lines. This technical guide provides an in-depth overview of the mechanisms of DHE-induced apoptosis, presenting key quantitative data, detailed experimental protocols, and a visual representation of the involved signaling pathways to support further research and drug development efforts.
Quantitative Analysis of this compound's Efficacy
The cytotoxic and pro-apoptotic effects of this compound have been quantified in several cancer cell lines. The following tables summarize the key findings regarding its impact on cell viability and apoptosis induction.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) | Assay Method |
| AGS | Human Gastric Adenocarcinoma | 32.9 | 48 | Alamar Blue Assay[1] |
| A549 | Human Non-Small Cell Lung Carcinoma | Dose-dependent inhibition | 24, 48, 72 | MTT Assay |
| SH-SY5Y | Human Neuroblastoma | Dose-dependent inhibition | Not Specified | Not Specified |
| SK-N-SH | Human Neuroblastoma | Dose-dependent inhibition | Not Specified | Not Specified |
Table 2: Apoptosis Induction by this compound
| Cell Line | Cancer Type | DHE Concentration (µM) | Apoptotic Effect |
| MGC-803 | Human Gastric Carcinoma | 10, 20, 40 | Moderate apoptosis induction |
| BGC-823 | Human Gastric Carcinoma | 10, 20, 40 | Moderate apoptosis induction |
| A549 | Human Non-Small Cell Lung Carcinoma | 10, 20 | Inhibition of migration and invasion |
Signaling Pathways of this compound-Induced Apoptosis
This compound triggers apoptosis through the modulation of several key signaling pathways. The primary mechanisms identified include the induction of endoplasmic reticulum (ER) stress and the regulation of the MAPK and Wnt/β-catenin signaling cascades.
Endoplasmic Reticulum (ER) Stress Pathway
In gastric cancer cells, this compound selectively induces a tumor-suppressive ER stress response. This involves the upregulation of activating transcription factor 4 (ATF4), which in turn promotes the expression of the key ER stress marker DNA damage-inducible transcript 3 (DDIT3). Concurrently, DHE suppresses the expression of the pro-survival ER stress marker glucose-regulated protein 78 (GRP78) by downregulating activating transcription factor 6 (ATF6).[2]
Figure 1: this compound-induced ER stress signaling pathway.
MAPK Signaling Pathway
This compound has been shown to activate the MEKK4-MKK3/6-p38 MAPK stress response signaling pathway, which contributes to the induction of apoptosis. In contrast, it significantly inhibits the ERK signaling pathway, a key cascade in cell survival and proliferation.[2]
Figure 2: Modulation of MAPK signaling by this compound.
Wnt/β-catenin Signaling Pathway
In non-small cell lung cancer (NSCLC) cells, particularly under hypoxic conditions, this compound inhibits the activation of the Wnt/β-catenin pathway. This inhibition is crucial in preventing epithelial-mesenchymal transition (EMT), a process that enhances cancer cell migration and invasion.
Figure 3: Inhibition of Wnt/β-catenin pathway by this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the apoptotic effects of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., A549, AGS) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of the medium containing different concentrations of DHE. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined from the dose-response curve.
Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation to ensure all apoptotic cells are included in the analysis.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Western Blot Analysis
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., ATF4, DDIT3, GRP78, p-p38, p-ERK, β-catenin, GAPDH) overnight at 4°C. Antibody dilutions should be optimized as per the manufacturer's instructions.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caspase Activity Assay
-
Cell Lysate Preparation: Treat cells with this compound, harvest, and lyse them according to the kit manufacturer's protocol.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, mix the cell lysate with the reaction buffer containing the specific caspase substrate (e.g., DEVD-pNA for caspase-3).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the fold-increase in caspase activity relative to the untreated control.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for investigating the apoptotic effects of this compound in cancer cell lines.
Figure 4: General experimental workflow.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent by inducing apoptosis in various cancer cell lines through multiple signaling pathways, including ER stress and MAPK modulation. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals to further investigate and harness the therapeutic potential of this promising natural compound. Further studies are warranted to explore its efficacy in a broader range of cancer types and to translate these preclinical findings into clinical applications.
References
Dehydroeffusol as an Inhibitor of the Wnt/β-catenin Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydroeffusol (B30453) (DHE), a phenanthrene (B1679779) compound derived from the medicinal herb Juncus effusus, has demonstrated notable anti-tumor activities. A key mechanism underlying its efficacy is the inhibition of the canonical Wnt/β-catenin signaling pathway. This pathway, when aberrantly activated, is a critical driver of tumorigenesis and metastasis in various cancers. This technical guide provides an in-depth overview of the role of this compound in modulating the Wnt/β-catenin pathway, with a focus on its effects in non-small cell lung cancer (NSCLC) under hypoxic conditions. This document details the molecular mechanism of action, provides comprehensive experimental protocols for studying this interaction, and presents quantitative data from key studies. Visual diagrams of the signaling pathway and experimental workflows are included to facilitate a deeper understanding of the scientific principles and methodologies.
Introduction to the Wnt/β-catenin Signaling Pathway
The canonical Wnt/β-catenin signaling pathway is a highly conserved signal transduction cascade crucial for embryonic development and adult tissue homeostasis.[1] Its dysregulation is a hallmark of numerous cancers. The central player in this pathway is the protein β-catenin.
In the "off-state" (absence of a Wnt ligand), a multiprotein "destruction complex" actively phosphorylates β-catenin. This complex consists of the scaffold proteins Axin and Adenomatous Polyposis Coli (APC), along with the kinases Glycogen Synthase Kinase 3β (GSK3β) and Casein Kinase 1 (CK1). Phosphorylated β-catenin is recognized by the E3 ubiquitin ligase β-TrCP, leading to its ubiquitination and subsequent degradation by the proteasome. This ensures low cytoplasmic levels of β-catenin, and Wnt target genes remain inactive.
In the "on-state" (presence of a Wnt ligand), Wnt proteins bind to Frizzled (Fzd) receptors and their co-receptors, Lipoprotein Receptor-Related Protein 5/6 (LRP5/6). This interaction leads to the recruitment of the destruction complex to the plasma membrane, resulting in the inhibition of GSK3β. Consequently, β-catenin is no longer phosphorylated and accumulates in the cytoplasm. This stable β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator by binding to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors. This complex then activates the transcription of a wide array of target genes, including those involved in cell proliferation (e.g., c-myc, cyclin D1), and epithelial-mesenchymal transition (EMT).
This compound's Mechanism of Wnt/β-catenin Pathway Inhibition
This compound has been shown to inhibit the Wnt/β-catenin pathway, particularly in the context of hypoxia-induced EMT in non-small cell lung cancer cells.[1] The primary evidence suggests that DHE intervenes in the pathway by promoting the degradation of β-catenin.
Key findings indicate that DHE treatment leads to:
-
An increase in the levels of phosphorylated β-catenin (p-β-catenin).[1]
-
A dose-dependent decrease in the total levels of β-catenin.[1]
-
A subsequent reduction in the expression of β-catenin's downstream target genes, cyclin D1 and c-myc.[1]
The increase in p-β-catenin strongly suggests that DHE's inhibitory action occurs upstream of β-catenin degradation, likely by modulating the activity of the destruction complex. While the precise molecular target of DHE within this complex has not yet been definitively identified, the data are consistent with a mechanism that enhances the complex's ability to phosphorylate β-catenin, thereby marking it for proteasomal degradation. This leads to a suppression of the Wnt/β-catenin signaling cascade, even under conditions like hypoxia that would normally activate it.[1]
Signaling Pathway Diagram
Caption: this compound's inhibition of the Wnt/β-catenin pathway.
Quantitative Data on this compound's Inhibitory Effects
The inhibitory effects of this compound on the Wnt/β-catenin pathway and associated cellular processes have been quantified in non-small cell lung cancer (A549) cells under hypoxic conditions.[1]
| Parameter | Condition | DHE Concentration (µM) | Observation | Reference |
| Cell Viability | Normoxia (48h) | 10 | Significant decrease | [1] |
| 20 | Further significant decrease | [1] | ||
| Hypoxia (48h) | 10 | Significant decrease | [1] | |
| 20 | Further significant decrease | [1] | ||
| Cell Migration | Hypoxia (24h) | 10 | Significant inhibition | [1] |
| 20 | Further significant inhibition | [1] | ||
| Cell Invasion | Hypoxia (24h) | 10 | Significant inhibition | [1] |
| 20 | Further significant inhibition | [1] | ||
| Protein Expression | Hypoxia (24h) | 10 | Dose-dependent decrease in β-catenin, cyclin D1, c-myc | [1] |
| 20 | Dose-dependent decrease in β-catenin, cyclin D1, c-myc | [1] | ||
| 10 | Dose-dependent increase in p-β-catenin | [1] | ||
| 20 | Dose-dependent increase in p-β-catenin | [1] |
Experimental Protocols
The following protocols are based on the methodologies described by Wei et al. (2020) for the investigation of this compound's effect on the Wnt/β-catenin pathway in A549 cells.[1]
Cell Culture and Hypoxia Induction
-
Cell Line: Human non-small cell lung cancer A549 cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Hypoxia Induction: Cells are placed in a hypoxic incubator with 1% O2, 5% CO2, and 94% N2 for the indicated experimental times.
Western Blot Analysis
This protocol is for assessing the protein levels of β-catenin, phosphorylated-β-catenin (p-β-catenin), cyclin D1, and c-myc.
-
Cell Lysis:
-
After treatment with this compound under normoxic or hypoxic conditions, wash A549 cells twice with ice-cold PBS.
-
Lyse the cells in RIPA lysis buffer containing a protease inhibitor cocktail on ice for 30 minutes.
-
Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA Protein Assay Kit.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 30-50 µg) per lane onto a 10% or 12% SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins onto a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:
-
anti-β-catenin (1:1000)
-
anti-p-β-catenin (1:1000)
-
anti-cyclin D1 (1:1000)
-
anti-c-myc (1:1000)
-
anti-GAPDH (1:5000, as a loading control)
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection kit.
-
Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.
-
Experimental Workflow: Western Blot Analysis
Caption: Workflow for Western Blot Analysis of Wnt pathway proteins.
Quantitative Real-Time PCR (qRT-PCR)
This protocol is for measuring the mRNA expression levels of Wnt/β-catenin target genes.
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from treated A549 cells using TRIzol reagent according to the manufacturer's instructions.
-
Assess RNA purity and concentration using a spectrophotometer.
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a First Strand cDNA Synthesis Kit.
-
-
Real-Time PCR:
-
Perform qRT-PCR using a SYBR Green Master Mix in a real-time PCR system.
-
Prepare a reaction mixture containing SYBR Green Master Mix, forward and reverse primers, and cDNA template.
-
Use the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
-
Perform a melting curve analysis to ensure product specificity.
-
-
Data Analysis:
-
Use the 2^-ΔΔCt method to calculate the relative gene expression levels.
-
Normalize the expression of target genes (e.g., cyclin D1, c-myc) to a housekeeping gene (e.g., GAPDH).
-
Wnt/β-catenin Pathway Activation with LiCl
Lithium chloride (LiCl) is a known activator of the Wnt/β-catenin pathway as it inhibits GSK3β.[1] It can be used to confirm that the effects of DHE are indeed mediated through this pathway.
-
Protocol:
-
Pre-treat A549 cells with 10 µM LiCl for 2 hours.
-
Following the pre-treatment, add 20 µM of DHE and incubate for the desired time (e.g., 24 hours) under hypoxic conditions.
-
Assess the expression of Wnt/β-catenin pathway proteins (e.g., β-catenin) and markers of cellular processes like EMT (e.g., E-cadherin, N-cadherin) by Western blot.
-
The reversal of DHE's effects by LiCl co-treatment provides strong evidence for the on-target activity of DHE on the Wnt/β-catenin pathway.[1]
-
Conclusion and Future Directions
This compound has emerged as a promising natural compound for cancer therapy, with a clear mechanism of action involving the inhibition of the Wnt/β-catenin signaling pathway. The evidence strongly supports its ability to promote β-catenin degradation, leading to the downregulation of key oncogenic target genes. The provided protocols offer a robust framework for researchers to further investigate the therapeutic potential of this compound and similar compounds.
Future research should focus on definitively identifying the direct molecular target of this compound within the β-catenin destruction complex. Elucidating this interaction will be crucial for the rational design of more potent and specific inhibitors of the Wnt/β-catenin pathway. Furthermore, extending these studies to in vivo models will be essential to validate the therapeutic efficacy of this compound in a more complex biological system and to assess its potential for clinical translation.
References
Investigating Dehydroeffusol as a potential lead compound for drug discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Dehydroeffusol (B30453) (DHE), a phenanthrene (B1679779) compound isolated from the traditional medicinal herb Juncus effusus, is emerging as a significant lead compound in the field of drug discovery. Possessing a range of biological activities, DHE has demonstrated notable potential in oncology, with growing evidence supporting its anti-inflammatory and neuroprotective effects. This technical guide provides a comprehensive overview of the current state of research on this compound, focusing on its therapeutic potential, mechanism of action, and the experimental methodologies used to elucidate its effects. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the drug development industry.
Biological Activities and Therapeutic Potential
This compound exhibits a broad spectrum of pharmacological activities, with the most extensively studied being its anticancer properties. Research has shown its efficacy against various cancer types, including non-small cell lung cancer (NSCLC) and gastric cancer. Beyond its cytotoxic and cytostatic effects on tumor cells, DHE has also been investigated for its anxiolytic, sedative, and anti-spasmogenic properties. A recent clinical study has also explored the benefits of a Juncus effusus extract enriched with this compound on cognitive and dexterous performance in the elderly, suggesting its potential in addressing age-related neurological decline[1][2].
Quantitative Data on Biological Activity
The cytotoxic and biological activity of this compound has been quantified in various studies. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined in several cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| AGS | Gastric Cancer | 32.9 | Alamar Blue Assay | MedchemExpress |
| SMMC-7721 | Hepatocellular Carcinoma | 57.5 | CCK-8 Assay | [3] |
| A549 | Non-Small Cell Lung Cancer | Dose-dependent inhibition of viability with 10, 20, and 40 µM | MTT Assay | [4][5] |
| RAW264.7 | Macrophage (Inflammation Model) | 10.5 (NO production) | Griess Assay | MedchemExpress,[3] |
Mechanism of Action: Key Signaling Pathways
This compound exerts its biological effects by modulating several critical cellular signaling pathways. Its anticancer activity, in particular, is attributed to its ability to interfere with pathways that are often dysregulated in cancer, leading to reduced cell proliferation, migration, and invasion, and the induction of apoptosis.
Wnt/β-catenin Signaling Pathway
In non-small cell lung cancer, this compound has been shown to inhibit the hypoxia-induced epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. DHE achieves this by inactivating the Wnt/β-catenin signaling pathway. Under hypoxic conditions, DHE treatment leads to a dose-dependent decrease in the expression of β-catenin and its downstream targets, cyclin D1 and c-myc. Furthermore, DHE upregulates the expression of phosphorylated β-catenin, marking it for degradation[4].
Endoplasmic Reticulum (ER) Stress Pathway
In gastric cancer, this compound's anticancer activity is linked to the induction of tumor-suppressive endoplasmic reticulum (ER) stress and moderate apoptosis. DHE selectively activates the tumor-suppressive arm of the unfolded protein response (UPR). It promotes the overexpression of DNA damage-inducible transcript 3 (DDIT3) through the upregulation of activating transcription factor 4 (ATF4). Concurrently, it suppresses the pro-survival ER stress marker, glucose-regulated protein 78 (GRP78), by downregulating activating transcription factor 6 (ATF6). This selective induction of ER stress ultimately leads to apoptosis in cancer cells[6].
NF-κB Signaling Pathway
This compound has also been reported to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival. The constitutive activation of NF-κB is a hallmark of many cancers, promoting cell proliferation and preventing apoptosis. Phytochemicals that inhibit NF-κB signaling are considered promising anticancer agents. While the precise mechanism of DHE's interaction with the NF-κB pathway is still under investigation, it is known to suppress the nuclear translocation of NF-κB subunits, thereby inhibiting the transcription of pro-inflammatory and anti-apoptotic genes[7][8][9].
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the investigation of this compound's biological activities.
Extraction and Isolation of this compound
This compound is typically isolated from the dried pith of Juncus effusus. The general procedure involves:
-
Extraction: The powdered plant material is extracted with a solvent such as 70% ethanol (B145695) at room temperature. This process is often repeated multiple times to ensure maximum yield.
-
Concentration: The combined extracts are concentrated under reduced pressure to obtain a crude extract.
-
Fractionation: The crude extract is then suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol, to separate compounds based on their polarity.
-
Chromatography: The fractions containing DHE are further purified using chromatographic techniques, such as silica (B1680970) gel column chromatography, to isolate the pure compound.
Cell Viability and Cytotoxicity Assays
MTT Assay:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., A549) are seeded in 96-well plates at a density of approximately 1 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound (e.g., 10, 20, 40 µM) and incubated for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: A solution of MTT is added to each well, and the plate is incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 490 or 570 nm. The absorbance is directly proportional to the number of viable cells.
Cell Migration and Invasion Assays
Transwell Assay:
The Transwell assay, also known as the Boyden chamber assay, is used to evaluate the migratory and invasive potential of cancer cells.
-
Chamber Preparation: For invasion assays, the upper chamber of a Transwell insert (a permeable membrane with a specific pore size) is coated with a basement membrane matrix, such as Matrigel. For migration assays, the membrane is left uncoated.
-
Cell Seeding: Cancer cells are starved in a serum-free medium for a few hours. A suspension of these cells in serum-free medium is then added to the upper chamber.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, typically fetal bovine serum (FBS), to stimulate cell movement.
-
Incubation: The plate is incubated for a period that allows for cell migration or invasion through the pores of the membrane (e.g., 24 hours).
-
Cell Removal: The non-migrated or non-invaded cells on the upper surface of the membrane are removed with a cotton swab.
-
Fixation and Staining: The cells that have migrated or invaded to the lower surface of the membrane are fixed with a fixative like paraformaldehyde and then stained with a dye such as crystal violet.
-
Quantification: The stained cells are visualized under a microscope, and the number of cells in several random fields is counted to determine the extent of migration or invasion.
Gene and Protein Expression Analysis
Real-Time Quantitative PCR (qPCR):
qPCR is used to quantify the messenger RNA (mRNA) levels of specific genes of interest.
-
RNA Extraction: Total RNA is isolated from treated and untreated cells using a reagent like TRIzol.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: The qPCR reaction is set up with the cDNA template, specific primers for the target gene (e.g., HIF-1α) and a reference gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.
-
Amplification and Detection: The reaction is run in a real-time PCR machine that monitors the fluorescence intensity during each cycle of amplification. The cycle at which the fluorescence crosses a certain threshold (the Ct value) is inversely proportional to the initial amount of target mRNA.
-
Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, normalizing to the reference gene.
Western Blotting:
Western blotting is a technique used to detect and quantify specific proteins in a sample.
-
Protein Extraction: Total protein is extracted from cells using a lysis buffer.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay, such as the BCA assay.
-
SDS-PAGE: The protein samples are separated by size through sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., milk or bovine serum albumin) to prevent non-specific binding of antibodies.
-
Antibody Incubation: The membrane is incubated with a primary antibody that specifically binds to the protein of interest (e.g., β-catenin, cleaved PARP, Bax, Bcl-2). This is followed by incubation with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) and binds to the primary antibody.
-
Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the bands corresponding to the protein of interest is quantified and often normalized to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Experimental and Logical Workflow
The investigation of a potential lead compound like this compound typically follows a structured workflow, from initial screening to mechanistic studies.
Conclusion and Future Directions
This compound has demonstrated significant promise as a lead compound for drug discovery, particularly in the realm of oncology. Its multifaceted mechanism of action, involving the modulation of key signaling pathways like Wnt/β-catenin and ER stress, makes it an attractive candidate for the development of novel therapeutics. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate its potential.
Future research should focus on several key areas:
-
Expansion of Anticancer Profiling: Evaluating the efficacy of this compound across a broader range of cancer cell lines and in various in vivo cancer models.
-
Elucidation of NF-κB Inhibition: A more detailed investigation into the specific molecular targets of this compound within the NF-κB signaling pathway.
-
Pharmacokinetic and Pharmacodynamic Studies: Comprehensive studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its dose-response relationship in vivo.
-
Clinical Translation: Building on the initial clinical study, further well-designed clinical trials are necessary to establish the safety and efficacy of this compound or its derivatives in human subjects for various therapeutic indications.
-
Analogue Synthesis and SAR Studies: The synthesis of this compound analogues and the exploration of structure-activity relationships (SAR) could lead to the development of more potent and selective drug candidates.
References
- 1. Beneficial effect of Juncus effusus extract powder enriched with this compound on the cognitive and dexterous performance of elderly people: A randomized, double-blind, placebo-controlled, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beneficial effect of Juncus effusus extract powder enriched with this compound on the cognitive and dexterous performance of elderly people: A randomized, double-blind, placebo-controlled, parallel-group study. | Semantic Scholar [semanticscholar.org]
- 3. Cytotoxic and Anti-inflammatory Constituents from Juncus effusus [scielo.org.mx]
- 4. This compound inhibits hypoxia-induced epithelial–mesenchymal transition in non-small cell lung cancer cells through the inactivation of Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits hypoxia-induced epithelial-mesenchymal transition in non-small cell lung cancer cells through the inactivation of Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits gastric cancer cell growth and tumorigenicity by selectively inducing tumor-suppressive endoplasmic reticulum stress and a moderate apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of tumor growth by NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy [frontiersin.org]
Methodological & Application
Dehydroeffusol: Application Notes and Protocols for Cell Viability and Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroeffusol (DHE), a phenanthrene (B1679779) compound isolated from the medicinal herb Juncus effusus, has demonstrated notable anti-cancer properties in preclinical studies. Research indicates that DHE can inhibit the growth and proliferation of various cancer cell lines, suggesting its potential as a novel therapeutic agent. These application notes provide a comprehensive guide to assessing the effects of this compound on cell viability and proliferation, including detailed protocols for key assays and an overview of its known mechanisms of action.
Data Presentation: Quantitative Effects of this compound
The cytotoxic and anti-proliferative effects of this compound have been observed in a dose- and time-dependent manner across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. Below is a summary of reported IC50 values for this compound.
| Cell Line | Cancer Type | Assay | Incubation Time | IC50 (µM) |
| AGS | Gastric Cancer | Alamar Blue | 48 hours | 32.9 |
| RAW264.7 | Macrophage | Alamar Blue | 48 hours | 10.5 |
| A549 | Non-Small Cell Lung Cancer | MTT | 24, 48, 72 hours | Dose- and time-dependent inhibition observed[1][2][3] |
| Gastric Cancer Cells | Gastric Cancer | Not Specified | Not Specified | Dose- and time-dependent inhibition observed[4][5] |
| Neuroblastoma Cells | Neuroblastoma | Not Specified | Not Specified | Dose-dependent inhibition observed |
Note: The cytotoxic effects of this compound can vary depending on the cell line, assay method, and experimental conditions.
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating several key signaling pathways involved in cell growth, proliferation, and survival.
Wnt/β-catenin Signaling Pathway
This compound has been shown to inhibit the Wnt/β-catenin signaling pathway. In the canonical Wnt pathway, the binding of a Wnt ligand to its receptor complex leads to the stabilization and nuclear translocation of β-catenin, which then activates target genes involved in cell proliferation. This compound can interfere with this process, leading to decreased proliferation.
Caption: this compound inhibits the Wnt/β-catenin signaling pathway.
Endoplasmic Reticulum (ER) Stress Pathway
This compound can also induce tumor-suppressive endoplasmic reticulum (ER) stress. This involves the activation of the PERK-eIF2α-ATF4 signaling axis, leading to the upregulation of the pro-apoptotic protein CHOP (DDIT3). This cascade ultimately triggers programmed cell death in cancer cells.
Caption: this compound induces apoptosis via the ER stress pathway.
Experimental Workflow for Assessing Cell Viability and Proliferation
A general workflow for evaluating the effects of this compound on cancer cells is outlined below. This workflow can be adapted based on the specific research question and cell type.
Caption: General workflow for cell viability and proliferation assays.
Experimental Protocols
Detailed methodologies for commonly used cell viability and proliferation assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells to form a purple formazan (B1609692) product.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve DHE).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is another colorimetric assay where the water-soluble XTT is reduced to a water-soluble formazan product by metabolically active cells.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
XTT labeling mixture (XTT reagent and electron-coupling reagent)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control.
-
Incubate the plate for the desired time points.
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
BrdU (Bromodeoxyuridine) Proliferation Assay
The BrdU assay measures DNA synthesis by detecting the incorporation of the thymidine (B127349) analog BrdU into the DNA of proliferating cells.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody (conjugated to an enzyme or fluorophore)
-
Substrate for the enzyme (if applicable)
-
Microplate reader or fluorescence microscope
Protocol:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT/XTT assays.
-
Towards the end of the treatment period, add BrdU labeling solution to each well and incubate for 2-24 hours to allow for incorporation into newly synthesized DNA.
-
Remove the labeling solution and fix the cells with a fixing/denaturing solution.
-
Wash the cells and add the anti-BrdU antibody. Incubate to allow for binding to the incorporated BrdU.
-
Wash the cells to remove unbound antibody.
-
If using an enzyme-conjugated antibody, add the appropriate substrate to develop a colorimetric or chemiluminescent signal.
-
Measure the signal using a microplate reader or visualize and quantify using a fluorescence microscope.
-
Calculate cell proliferation as a percentage of the vehicle control.
References
- 1. researchgate.net [researchgate.net]
- 2. Dual Cytotoxic Responses Induced by Treatment of A549 Human Lung Cancer Cells with Sweet Bee Venom in a Dose-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of Cell Death in Human A549 Cells Using 3-(Quinoxaline-3-yl) Prop-2-ynyl Methanosulphonate and 3-(Quinoxaline-3-yl) Prop-2-yn-1-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits gastric cancer cell growth and tumorigenicity by selectively inducing tumor-suppressive endoplasmic reticulum stress and a moderate apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits gastric cancer cell growth and tumorigenicity by selectively inducing tumor-suppressive endoplasmic reticulum stress and a moderate apoptosis | Scilit [scilit.com]
Dehydroeffusol: A Promising Inhibitor of Cancer Cell Migration and Invasion
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Dehydroeffusol (DHE), a phenanthrene (B1679779) compound, has demonstrated significant potential as an anti-tumor agent by effectively inhibiting cancer cell migration and invasion. These processes are fundamental to metastasis, the primary cause of cancer-related mortality. This document provides detailed application notes and experimental protocols for studying the effects of this compound on cell migration and invasion using the transwell assay, a widely accepted method for in vitro analysis. The information presented here is intended to guide researchers in evaluating DHE's efficacy and understanding its mechanism of action.
Data Presentation: Efficacy of this compound in Cancer Cell Lines
The following tables summarize the quantitative effects of this compound on the migration and invasion of various cancer cell lines as reported in preclinical studies.
Table 1: Effect of this compound on Hypoxia-Induced Migration and Invasion of A549 Non-Small Cell Lung Cancer (NSCLC) Cells
| Treatment Condition | Concentration of DHE | Incubation Time | Inhibition of Migration | Inhibition of Invasion | Reference |
| Hypoxia | 10 µM | 24 hours | Dose-dependent decrease | Dose-dependent decrease | [1] |
| Hypoxia | 20 µM | 24 hours | Significant decrease | Significant decrease | [1] |
Table 2: Effect of this compound on Gastric Cancer Cell Motility
| Cell Line | Assay | Effect of DHE | Key Molecular Targets | Reference |
| Gastric Cancer Cells | Adhesion, Migration, Invasion | Significant suppression | VE-cadherin, MMP2 | [2] |
Experimental Protocols: Transwell Migration and Invasion Assays
This section provides detailed protocols for performing transwell migration and invasion assays to assess the impact of this compound on cancer cells.
Protocol 1: Transwell Migration Assay
This assay measures the chemotactic ability of cells to move through a porous membrane.
Materials:
-
Transwell inserts (e.g., 8 µm pore size for most cancer cells)
-
24-well plates
-
Cancer cell line of interest (e.g., A549)
-
This compound (DHE)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Serum-free medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Cotton swabs
-
Inverted microscope
Procedure:
-
Cell Preparation:
-
Culture cancer cells to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours prior to the assay.
-
Detach the cells using Trypsin-EDTA, wash with PBS, and resuspend in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
-
Assay Setup:
-
Place transwell inserts into the wells of a 24-well plate.
-
Add 600 µL of complete medium (containing 10-20% FBS as a chemoattractant) to the lower chamber of each well.
-
In the upper chamber of the transwell insert, add 200 µL of the cell suspension.
-
Add this compound at desired concentrations (e.g., 10 µM, 20 µM) to the upper chamber along with the cells. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period suitable for the cell type (typically 12-48 hours).
-
-
Fixation and Staining:
-
After incubation, carefully remove the transwell inserts from the plate.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in a fixing solution for 15-20 minutes.
-
Wash the inserts with PBS.
-
Stain the migrated cells by immersing the inserts in a staining solution for 10-15 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Visualize the stained cells under an inverted microscope.
-
Count the number of migrated cells in several random fields of view (e.g., 5-10 fields) for each insert.
-
Calculate the average number of migrated cells per field. The results can be expressed as a percentage of the control.
-
Protocol 2: Transwell Invasion Assay
This assay is a modification of the migration assay and assesses the ability of cells to invade through a basement membrane matrix.
Additional Materials:
-
Basement membrane matrix (e.g., Matrigel™ or other extracellular matrix components)
Procedure:
-
Coating the Transwell Inserts:
-
Thaw the basement membrane matrix on ice.
-
Dilute the matrix with cold, serum-free medium according to the manufacturer's instructions.
-
Add a thin layer (e.g., 50-100 µL) of the diluted matrix to the upper surface of the transwell insert membrane.
-
Incubate the plate at 37°C for 1-2 hours to allow the matrix to solidify.
-
-
Cell Seeding and Assay:
-
Follow steps 1-5 of the Transwell Migration Assay protocol, seeding the cells on top of the solidified matrix in the upper chamber.
-
Mandatory Visualizations: Diagrams of Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate the experimental workflow and the signaling pathway affected by this compound.
Caption: Experimental workflow for Transwell migration and invasion assays.
Caption: this compound inhibits hypoxia-induced cell migration and invasion.
Mechanism of Action
This compound has been shown to inhibit the migration and invasion of cancer cells through multiple mechanisms. In non-small cell lung cancer, DHE counteracts the effects of hypoxia, a condition common in solid tumors that promotes metastasis.[1] It achieves this by:
-
Suppressing Hypoxia-Inducible Factor-1α (HIF-1α): HIF-1α is a key transcription factor that is stabilized under hypoxic conditions and drives the expression of genes involved in metastasis. DHE has been shown to decrease the levels of HIF-1α.[1]
-
Inactivating the Wnt/β-catenin Signaling Pathway: The Wnt/β-catenin pathway is crucial for embryonic development and is often aberrantly activated in cancer, promoting cell proliferation and migration. DHE inhibits the activation of this pathway.[1][3]
-
Reversing Epithelial-Mesenchymal Transition (EMT): EMT is a process where epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties, becoming mesenchymal-like. This is a critical step in metastasis. DHE has been observed to increase the expression of the epithelial marker E-cadherin while decreasing the mesenchymal marker N-cadherin, indicating a reversal of EMT.[1]
In gastric cancer, this compound has been found to suppress cell adhesion, migration, and invasion.[2] This is associated with the downregulation of vascular endothelial (VE)-cadherin, a key component of cell-cell junctions, and matrix metalloproteinase 2 (MMP2), an enzyme that degrades the extracellular matrix, facilitating invasion.[2]
Furthermore, DHE has been reported to inhibit the viability and EMT in neuroblastoma cells by targeting the Hedgehog and Akt/mTOR signaling pathways.[4] It also demonstrates anti-proliferative effects in gastric cancer by inducing endoplasmic reticulum stress.[5][6]
These findings collectively suggest that this compound is a multi-target agent with significant potential for the development of novel anti-metastatic therapies. The protocols and data provided herein offer a framework for further investigation into the promising anti-cancer properties of this natural compound.
References
- 1. This compound inhibits hypoxia-induced epithelial–mesenchymal transition in non-small cell lung cancer cells through the inactivation of Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound effectively inhibits human gastric cancer cell-mediated vasculogenic mimicry with low toxicity (Journal Article) | OSTI.GOV [osti.gov]
- 3. This compound inhibits hypoxia-induced epithelial-mesenchymal transition in non-small cell lung cancer cells through the inactivation of Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits viability and epithelial-mesenchymal transition through the Hedgehog and Akt/mTOR signaling pathways in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits gastric cancer cell growth and tumorigenicity by selectively inducing tumor-suppressive endoplasmic reticulum stress and a moderate apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
Dehydroeffusol: Application Notes and Protocols for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroeffusol, a phenanthrene (B1679779) compound isolated from the medicinal plant Juncus effusus, has garnered significant interest for its diverse pharmacological activities. Preclinical studies have demonstrated its potential as an anxiolytic, sedative, neuroprotective, and anticancer agent. This document provides a comprehensive overview of the animal models utilized to study the in vivo effects of this compound, complete with detailed experimental protocols and a summary of key quantitative data. The information presented herein is intended to guide researchers in designing and executing robust in vivo studies to further elucidate the therapeutic potential of this promising natural compound.
Anxiolytic and Sedative Effects
This compound has been shown to possess significant anxiolytic and sedative properties in mouse models, without adversely affecting motor coordination.
Animal Model: Male Kunming mice.
Quantitative Data Summary
| Experimental Model | Treatment (Oral) | Dose (mg/kg) | Key Findings | Reference |
| Elevated Plus-Maze | This compound | 2.5 | Significant increase in open arm entries and time spent in open arms. | [1][2] |
| This compound | 5 | Dose-dependent increase in open arm entries and time spent in open arms. | [1][2] | |
| This compound | 10 | Dose-dependent increase in open arm entries and time spent in open arms. | [1][2] | |
| Hole-Board Test | This compound | 5 | Significant increase in head-dips. | [1][2] |
| This compound | 10 | Dose-dependent increase in head-dips. | [1][2] | |
| Open-Field Test | This compound | 5 | Reduction in locomotion. | [1][2] |
| This compound | 10 | Dose-dependent reduction in locomotion. | [1][2] | |
| Rota-Rod Test | This compound | 1-5 | No significant effect on fall-down time. | [1][2] |
Experimental Protocols
1.1. Elevated Plus-Maze Test
-
Objective: To assess anxiety-like behavior in mice.
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Procedure:
-
Administer this compound (2.5, 5, or 10 mg/kg) or vehicle orally to mice.
-
After 30 minutes, place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the number of entries into and the time spent in the open and closed arms.
-
-
Endpoint: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.
1.2. Hole-Board Test
-
Objective: To evaluate exploratory and anxiety-related behaviors.
-
Apparatus: A board with evenly spaced holes.
-
Procedure:
-
Administer this compound (5 or 10 mg/kg) or vehicle orally to mice.
-
After 30 minutes, place the mouse in the center of the board.
-
Record the number of head-dips into the holes over a 5-minute period.
-
-
Endpoint: An increase in the number of head-dips suggests an anxiolytic effect.
1.3. Open-Field Test
-
Objective: To assess general locomotor activity and exploratory behavior.
-
Apparatus: A square arena with walls.
-
Procedure:
-
Administer this compound (5 or 10 mg/kg) or vehicle orally to mice.
-
After 30 minutes, place the mouse in the center of the open field.
-
Record the total distance traveled and the time spent in the center versus the periphery of the arena over a 5-minute period.
-
-
Endpoint: A decrease in total locomotion is indicative of a sedative effect.
Experimental Workflow
Workflow for assessing anxiolytic and sedative effects.
Neuroprotective Effects in an Alzheimer's Disease Model
This compound has demonstrated neuroprotective effects in a mouse model of Alzheimer's disease by mitigating amyloid-β (Aβ)-induced neurodegeneration. The proposed mechanism involves the reduction of intracellular zinc (Zn2+) toxicity through the induction of metallothionein (B12644479) synthesis.
Animal Model: Male mice.
Quantitative Data Summary
| Experimental Model | Treatment | Dose (mg/kg) | Key Findings | Reference |
| Aβ1-42-induced Neurodegeneration | This compound (oral) | 15 | Rescued neurodegeneration in the dentate gyrus; Reduced intracellular Zn2+ levels; Increased metallothionein synthesis. | [3] |
Experimental Protocol
2.1. Induction of Alzheimer's Disease-like Pathology
-
Objective: To create a mouse model of Aβ-induced neurodegeneration.
-
Procedure:
-
Anesthetize mice according to approved institutional protocols.
-
Perform intracerebroventricular (ICV) injection of human Aβ1-42 peptide.
-
2.2. This compound Treatment and Evaluation
-
Procedure:
-
Administer this compound (15 mg/kg) or vehicle orally to mice once daily for 6 days prior to Aβ1-42 injection.
-
Continue oral administration of this compound or vehicle once daily for 14 days post-injection.
-
At the end of the treatment period, sacrifice the animals and collect brain tissue.
-
-
Endpoints:
-
Histopathology: Assess neurodegeneration in the hippocampus (e.g., dentate gyrus) using staining methods like Fluoro-Jade or Nissl staining.
-
Immunohistochemistry: Quantify Aβ plaque deposition and markers of neuronal damage.
-
Biochemical Analysis: Measure intracellular Zn2+ levels and metallothionein expression in hippocampal tissue.
-
Signaling Pathway
Neuroprotective mechanism of this compound.
Anticancer Effects
This compound has shown promise in inhibiting the progression of gastric and non-small cell lung cancer (NSCLC) through distinct molecular mechanisms.
Gastric Cancer
This compound inhibits gastric cancer cell growth and tumorigenicity by inducing tumor-suppressive endoplasmic reticulum (ER) stress.
-
Objective: To evaluate the in vivo antitumor efficacy of this compound against gastric cancer.
-
Procedure:
-
Subcutaneously inject human gastric cancer cells (e.g., AGS, SGC-7901) into the flank of SCID mice.
-
Allow tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound (dose and schedule to be determined based on tolerability studies) or vehicle to the respective groups.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for ER stress markers).
-
-
Endpoints: Tumor growth inhibition, final tumor weight, and expression of ER stress markers (e.g., ATF4, CHOP/DDIT3).
ER stress pathway in gastric cancer.
Non-Small Cell Lung Cancer (NSCLC)
This compound inhibits hypoxia-induced epithelial-mesenchymal transition (EMT) in NSCLC cells by inactivating the Wnt/β-catenin signaling pathway.
-
Objective: To assess the in vivo anti-metastatic potential of this compound in NSCLC.
-
Procedure:
-
Establish subcutaneous or orthotopic xenografts using human NSCLC cells (e.g., A549) in nude mice.
-
Once tumors are established, treat mice with this compound or vehicle.
-
Monitor primary tumor growth and assess for metastasis to distant organs (e.g., lungs).
-
At the end of the study, collect primary tumors and metastatic tissues for analysis.
-
-
Endpoints: Primary tumor growth, incidence and burden of metastasis, and expression of EMT markers (e.g., E-cadherin, N-cadherin) and Wnt/β-catenin pathway components (e.g., β-catenin, c-Myc, Cyclin D1).
Wnt/β-catenin pathway in NSCLC.
Pharmacokinetics and Toxicology (Data Gap)
Currently, there is a notable lack of published data on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicology (acute and chronic toxicity, LD50) of this compound in animal models. This information is critical for the advancement of this compound as a potential therapeutic agent. Researchers are encouraged to conduct studies to fill this knowledge gap.
Suggested Protocols
4.1. Pharmacokinetic Study
-
Animal Model: Rats or mice.
-
Procedure:
-
Administer a single dose of this compound via intravenous (IV) and oral (PO) routes.
-
Collect blood samples at various time points post-administration.
-
Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
-
Endpoints: Key pharmacokinetic parameters including clearance, volume of distribution, half-life, and oral bioavailability.
4.2. Acute Oral Toxicity Study (Up-and-Down Procedure - OECD Guideline 425)
-
Animal Model: Female rats or mice.
-
Procedure:
-
Administer a single oral dose of this compound to one animal.
-
Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Based on the outcome, the dose for the next animal is adjusted up or down.
-
Continue this sequential dosing until the stopping criteria are met.
-
-
Endpoint: Estimation of the LD50 (median lethal dose).
4.3. Sub-chronic Toxicity Study (Repeated Dose 28-Day or 90-Day Oral Toxicity Study - OECD Guidelines 407 or 408)
-
Animal Model: Rats.
-
Procedure:
-
Administer this compound orally at three different dose levels daily for 28 or 90 days.
-
Include a control group receiving the vehicle.
-
Monitor clinical signs, body weight, food and water consumption throughout the study.
-
At the end of the treatment period, perform hematology, clinical biochemistry, and comprehensive histopathological examinations.
-
-
Endpoints: Identification of target organs of toxicity and determination of the No-Observed-Adverse-Effect Level (NOAEL).
Conclusion
This compound exhibits a range of promising in vivo biological activities that warrant further investigation. The animal models and protocols outlined in this document provide a solid foundation for researchers to explore its therapeutic potential in anxiety, neurodegenerative diseases, and cancer. The critical need for pharmacokinetic and toxicology data underscores the next essential steps in the preclinical development of this compound. Rigorous and well-designed in vivo studies will be instrumental in translating the preclinical findings of this natural compound into potential clinical applications.
References
- 1. This compound inhibits gastric cancer cell growth and tumorigenicity by selectively inducing tumor-suppressive endoplasmic reticulum stress and a moderate apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. This compound effectively inhibits human gastric cancer cell-mediated vasculogenic mimicry with low toxicity (Journal Article) | OSTI.GOV [osti.gov]
Dehydroeffusol: Application Notes and Protocols for Subcutaneous Gastric Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dehydroeffusol (B30453), a phenanthrene (B1679779) compound isolated from the medicinal herb Juncus effusus, in subcutaneous xenograft mouse models of gastric cancer. The information compiled from peer-reviewed literature demonstrates this compound's potential as an anti-cancer agent, detailing its mechanism of action and providing protocols for its application in preclinical research.
Mechanism of Action
This compound has been shown to inhibit the growth and tumorigenicity of gastric cancer cells through two primary mechanisms: the induction of tumor-suppressive endoplasmic reticulum (ER) stress and the triggering of moderate apoptosis.[1][2] Additionally, it has demonstrated the ability to inhibit vasculogenic mimicry, a process by which aggressive tumor cells form vessel-like structures to supply blood to the tumor.[3]
Induction of Endoplasmic Reticulum Stress and Apoptosis
This compound selectively activates a robust tumor-suppressive ER stress response.[1] This is achieved by:
-
Upregulation of ATF4 and DDIT3: It promotes the overexpression of Activating Transcription Factor 4 (ATF4), which in turn upregulates the key ER stress marker DNA Damage-Inducible Transcript 3 (DDIT3, also known as CHOP).[1]
-
Downregulation of GRP78 and ATF6: Concurrently, it suppresses the expression of the cell survival and ER stress marker Glucose-Regulated Protein 78 (GRP78) by downregulating Activating Transcription Factor 6 (ATF6).[1]
-
Activation of the MEKK4-MKK3/6-p38 Signaling Pathway: this compound markedly activates this stress response signaling cascade, further contributing to the induction of DDIT3.[1]
-
Inhibition of ERK Signaling: The compound significantly inhibits the ERK signaling pathway, which is often associated with cell proliferation and survival.[1]
This cascade of events leads to a moderate induction of apoptosis in gastric cancer cells.[1]
Inhibition of Vasculogenic Mimicry
This compound has also been found to effectively inhibit vasculogenic mimicry in human gastric cancer cells, both in vitro and in vivo, with low toxicity.[3] The key molecular mechanisms include:
-
Inhibition of VE-cadherin: It markedly inhibits the expression of the vasculogenic mimicry master gene VE-cadherin.[3]
-
Reduction of MMP2 Expression and Activity: this compound significantly decreases the expression and protease activity of matrix metalloproteinase 2 (MMP2), a key gene involved in tumor invasion and metastasis.[3]
Quantitative Data from In Vivo Studies
The following tables summarize the quantitative data from subcutaneous xenograft mouse models of gastric cancer treated with this compound. Please note that the detailed data from the primary literature was not fully available; this summary is based on the information present in the abstracts of the cited studies.
Table 1: Effect of this compound on Tumor Growth in SGC-7901 Xenograft Model
| Treatment Group | Dosage | Administration Route | Duration | Tumor Volume (mm³) | Tumor Weight (g) | Inhibition Rate (%) | Reference |
| Control (Vehicle) | N/A | N/A | N/A | Data not available | Data not available | N/A | [1] |
| This compound | Data not available | Data not available | Data not available | Significantly reduced | Significantly reduced | Data not available | [1] |
Table 2: Effect of this compound on Vasculogenic Mimicry Markers in Xenograft Tumors
| Treatment Group | VE-cadherin Expression | MMP2 Expression | MMP2 Activity | Reference |
| Control (Vehicle) | High | High | High | [3] |
| This compound | Markedly inhibited | Significantly decreased | Diminished | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in subcutaneous xenograft mouse models of gastric cancer, based on the available literature.
Cell Line for Xenograft
Animal Model
-
Animal Strain: Severe Combined Immunodeficient (SCID) mice or nude mice are typically used.[1]
-
Age/Sex: Female SCID mice are often utilized.[1]
Subcutaneous Xenograft Tumor Establishment
-
Cell Preparation: SGC-7901 cells are cultured under standard conditions. Prior to injection, cells are harvested, washed, and resuspended in a suitable medium (e.g., serum-free RPMI-1640).
-
Injection: A suspension of SGC-7901 cells (typically 1 x 106 to 5 x 106 cells) in a volume of 100-200 µL is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the length and width of the tumor with calipers. Tumor volume is calculated using the formula: Volume = (width2 x length) / 2.
This compound Treatment
-
Drug Preparation: this compound is dissolved in a suitable vehicle (e.g., DMSO and diluted in saline).
-
Dosage and Administration: The specific dosage and route of administration (e.g., intraperitoneal injection) should be determined based on preliminary toxicity and efficacy studies. The frequency of administration is typically daily or every other day.
-
Treatment Initiation: Treatment usually commences once the tumors have reached a palpable size (e.g., 50-100 mm³).
Endpoint Analysis
-
Tumor Measurement: Tumor volume is measured throughout the study. At the end of the experiment, mice are euthanized, and tumors are excised and weighed.
-
Immunohistochemistry (IHC): Excised tumor tissues can be fixed in formalin, embedded in paraffin, and sectioned for IHC analysis of protein expression (e.g., VE-cadherin, MMP2, Ki-67, cleaved caspase-3).
-
Western Blotting: Protein lysates from tumor tissues can be used to quantify the expression levels of key signaling molecules (e.g., ATF4, DDIT3, GRP78, p-p38, p-ERK).
Conclusion
This compound demonstrates significant anti-tumor activity in subcutaneous xenograft models of gastric cancer. Its mechanism of action, involving the induction of ER stress-mediated apoptosis and inhibition of vasculogenic mimicry, makes it a promising candidate for further preclinical and clinical development. The protocols outlined in these application notes provide a framework for researchers to investigate the therapeutic potential of this compound in gastric cancer.
References
- 1. This compound inhibits gastric cancer cell growth and tumorigenicity by selectively inducing tumor-suppressive endoplasmic reticulum stress and a moderate apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. This compound effectively inhibits human gastric cancer cell-mediated vasculogenic mimicry with low toxicity (Journal Article) | OSTI.GOV [osti.gov]
- 4. SGC-7901 Xenograft Model | Xenograft Services [xenograft.net]
- 5. SGC-7901 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Medicinal mushroom Phellinus igniarius induced cell apoptosis in gastric cancer SGC-7901 through a mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Orthotopic Xenograft Models in Dehydroeffusol Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroeffusol (DHE), a phenanthrene (B1679779) compound, has demonstrated notable anti-tumor activity across various cancer cell lines, including non-small cell lung cancer (NSCLC), gastric cancer, and neuroblastoma.[1][2][3][4][5] Mechanistic studies have revealed that DHE exerts its effects through the modulation of critical signaling pathways, such as the Wnt/β-catenin, Hedgehog, and Akt/mTOR pathways, and by inducing endoplasmic reticulum (ER) stress.[2][3][4] These actions lead to the inhibition of cancer cell viability, migration, invasion, and the epithelial-mesenchymal transition (EMT).[3][5]
Orthotopic xenograft models, which involve the implantation of cancer cells into the corresponding organ in an immunodeficient animal, provide a more clinically relevant microenvironment for studying cancer progression and evaluating novel therapeutics compared to subcutaneous models.[1][6][7] This document provides detailed application notes and protocols for the use of orthotopic xenograft models in the pre-clinical evaluation of this compound for NSCLC, gastric cancer, and neuroblastoma.
Data Presentation
The following tables summarize quantitative data on the efficacy of this compound and a structurally similar compound, Dehydrodiisoeugenol (DEH), in cancer models. This data can serve as a baseline for designing and evaluating experiments with DHE in orthotopic xenograft models.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Parameter | DHE Concentration (µM) | Result | Reference |
| A549 | NSCLC | Cell Viability | 10, 20 | Dose-dependent inhibition | [5] |
| A549 | NSCLC | Cell Migration | 10, 20 | Dose-dependent inhibition | [5] |
| A549 | NSCLC | Cell Invasion | 10, 20 | Dose-dependent inhibition | [5] |
| Gastric Cancer Cells | Gastric Cancer | Cell Proliferation | Not specified | Effective inhibition | [2] |
| Neuroblastoma Cells | Neuroblastoma | Cell Viability | Not specified | Dose-dependent inhibition | [3] |
| Neuroblastoma Cells | Neuroblastoma | Cell Invasion | Not specified | Inhibition | [3] |
Table 2: In Vivo Efficacy of Dehydrodiisoeugenol (DEH) in a Xenograft Model
| Cancer Type | Animal Model | Treatment | Dosage | Tumor Growth Inhibition | Reference |
| Colon Cancer | Nude Mice (Subcutaneous Xenograft) | DEH (oral administration for 20 days) | 40 mg/kg | Significant reduction in tumor weight and volume compared to control. | [8] |
Note: Data for this compound in an orthotopic in vivo model is not currently available in the cited literature. The data for DEH is provided as a reference for a similar compound.
Experimental Protocols
I. Orthotopic Xenograft Model for Non-Small Cell Lung Cancer (NSCLC)
This protocol is adapted from established methods for creating orthotopic NSCLC models using A549 cells.[9][10]
1. Cell Culture:
-
Culture A549 human NSCLC cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
For in vivo imaging, consider using A549 cells stably expressing a reporter gene such as luciferase or a fluorescent protein.
2. Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID, NSG, or BALB/c nude mice), 6-8 weeks old.
3. Orthotopic Implantation Procedure:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Place the mouse in a right lateral decubitus position.
-
Make a small incision on the left lateral dorsal axillary line.
-
Carefully puncture the intercostal space to expose the lung.
-
Using a Hamilton syringe with a 30-gauge needle, slowly inject 1-2 x 10^6 A549 cells in 20-30 µL of a 1:1 mixture of serum-free medium and Matrigel directly into the lung parenchyma.
-
Withdraw the needle slowly to prevent leakage.
-
Close the incision with sutures or surgical clips.
-
Monitor the animal's recovery closely.
4. This compound Administration:
-
Based on studies with similar compounds, a starting dose of 40 mg/kg of DHE administered orally via gavage, five times a week, can be considered.[8]
-
The vehicle for DHE can be a mixture of DMSO and corn oil.[11]
-
Treatment should begin once tumors are established, which can be monitored by in vivo imaging (e.g., bioluminescence or fluorescence imaging).
5. Monitoring and Endpoints:
-
Monitor tumor growth non-invasively using an appropriate imaging modality (e.g., IVIS for luciferase-expressing cells).
-
Record animal body weight and general health status regularly.
-
The primary endpoint is typically tumor burden, as determined by imaging, or when the animal shows signs of distress.
-
At the end of the study, euthanize the animals and collect tumors and relevant organs for histological and molecular analysis.
II. Orthotopic Xenograft Model for Gastric Cancer
This protocol is based on established methods for creating orthotopic gastric cancer models.[1][6][7][12]
1. Cell Culture:
-
Culture a human gastric cancer cell line (e.g., MKN-45, SGC-7901) in RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Consider using luciferase-expressing cells for non-invasive tumor monitoring.
2. Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID or NSG mice), 6-8 weeks old.
3. Orthotopic Implantation Procedure:
-
Anesthetize the mouse.
-
Make a midline abdominal incision to expose the stomach.
-
Using a 30-gauge needle, inject 1-5 x 10^6 gastric cancer cells in 50 µL of serum-free medium mixed with Matrigel into the subserosal layer of the stomach wall.
-
Be careful not to puncture the gastric lumen.
-
A small "bleb" should form at the injection site.
-
Return the stomach to the abdominal cavity and close the incision in layers.
-
Monitor the animal for post-surgical recovery.
4. This compound Administration:
-
An oral gavage administration of DHE at a dose of 40 mg/kg, five times a week, can be used as a starting point.[8]
-
The vehicle can be a mixture of DMSO and corn oil.[11]
-
Initiate treatment after tumor establishment, confirmed by imaging.
5. Monitoring and Endpoints:
-
Monitor tumor growth and potential metastasis using in vivo imaging.
-
Monitor the animal's weight and overall health.
-
Endpoints include tumor size, metastatic burden, or signs of morbidity.
-
Upon euthanasia, collect the stomach, tumor, and any metastatic lesions for further analysis.
III. Orthotopic Xenograft Model for Neuroblastoma
This protocol is adapted from established procedures for orthotopic neuroblastoma models.[13][14][15][16]
1. Cell Culture:
-
Culture a human neuroblastoma cell line (e.g., SH-SY5Y, SK-N-AS) in a suitable medium (e.g., DMEM/F12 with 10% FBS).
-
Use of luciferase-tagged cells is recommended for monitoring tumor growth.
2. Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID or NSG mice), 4-6 weeks old.
3. Orthotopic Implantation Procedure:
-
Anesthetize the mouse.
-
Make a flank incision to expose the adrenal gland. The adrenal gland is located superior and medial to the kidney.
-
Using a Hamilton syringe, inject 1 x 10^6 neuroblastoma cells in 10-20 µL of a 1:1 mixture of serum-free medium and Matrigel directly into the adrenal gland.
-
Withdraw the needle slowly.
-
Close the incision with sutures.
-
Monitor the animal's recovery.
4. This compound Administration:
-
As with the other models, a starting dose of 40 mg/kg of DHE administered orally five times a week is a reasonable starting point.[8]
-
The vehicle can be a mixture of DMSO and corn oil.[11]
-
Begin treatment upon confirmation of tumor engraftment.
5. Monitoring and Endpoints:
-
Track primary tumor growth and metastasis using in vivo imaging.
-
Regularly monitor the animal's health and body weight.
-
Endpoints include tumor burden, presence of metastases, or signs of illness.
-
After euthanasia, harvest the primary tumor and any metastatic sites for further analysis.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Development of a Novel Orthotopic Gastric Cancer Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits gastric cancer cell growth and tumorigenicity by selectively inducing tumor-suppressive endoplasmic reticulum stress and a moderate apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits viability and epithelial-mesenchymal transition through the Hedgehog and Akt/mTOR signaling pathways in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits hypoxia-induced epithelial-mesenchymal transition in non-small cell lung cancer cells through the inactivation of Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits hypoxia-induced epithelial–mesenchymal transition in non-small cell lung cancer cells through the inactivation of Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of a Novel Orthotopic Gastric Cancer Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Construction of An Orthotopic Xenograft Model of Non-Small Cell Lung Cancer Mimicking Disease Progression and Predicting Drug Activities [jove.com]
- 10. Establishment of an orthotopic lung cancer model in nude mice and its evaluation by spiral CT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Preclinical Models for Neuroblastoma: Establishing a Baseline for Treatment | PLOS One [journals.plos.org]
- 14. Development of a Simple and Reproducible Cell-derived Orthotopic Xenograft Murine Model for Neuroblastoma [escholarship.org]
- 15. Development and characterization of a human orthotopic neuroblastoma xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuroblastoma patient-derived orthotopic xenografts retain metastatic patterns and geno- and phenotypes of patient tumours - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Dehydroeffusol in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroeffusol (DHE), a phenanthrene (B1679779) compound isolated from the medicinal herb Juncus effusus, has emerged as a promising natural product with demonstrated anti-cancer activities.[1][2] Preclinical studies have revealed its potential to inhibit cancer cell growth, induce apoptosis, and suppress metastasis in various cancer types, including gastric, non-small cell lung, and neuroblastoma.[1][3][4] The multifaceted mechanism of action of this compound involves the modulation of critical signaling pathways such as Wnt/β-catenin, Hedgehog (Hh), Akt/mTOR, and the induction of endoplasmic reticulum (ER) stress.[1][3][5]
Patient-Derived Xenograft (PDX) models, established by implanting fresh tumor tissue from a patient into an immunodeficient mouse, have become a cornerstone of preclinical cancer research. These models are highly valued for their ability to retain the histopathological and genetic characteristics of the original human tumor, offering a more predictive platform for evaluating the efficacy of novel anti-cancer agents compared to traditional cell line-derived xenografts.
These application notes provide a comprehensive guide for utilizing PDX models to evaluate the anti-tumor efficacy and elucidate the mechanism of action of this compound. Detailed protocols for key experiments are provided to facilitate the practical application of these models in a research setting.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 (µM) | Reference |
| AGS | Gastric Cancer | Alamar Blue | 48 | 32.9 | [MedchemExpress] |
| SGC-7901 | Gastric Cancer | Not Specified | Not Specified | 35.9 | [MedchemExpress] |
| A549 | Non-Small Cell Lung Cancer | MTT | 24, 48, 72 | Dose- and time-dependent inhibition | [2] |
| SH-SY5Y | Neuroblastoma | MTT | Not Specified | Dose-dependent inhibition | [3] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Animal Model | This compound Dose | Administration Route | Treatment Duration | Outcome | Reference |
| Colon Cancer | Nude Mice | 40 mg/kg | Oral | 20 days | Significant reduction in tumor volume and weight | [6] |
| Gastric Cancer | Not Specified | Not Specified | Not Specified | Not Specified | Inhibition of tumorigenesis | [5] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. This compound inhibits hypoxia-induced epithelial–mesenchymal transition in non-small cell lung cancer cells through the inactivation of Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits hypoxia-induced epithelial-mesenchymal transition in non-small cell lung cancer cells through the inactivation of Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits viability and epithelial-mesenchymal transition through the Hedgehog and Akt/mTOR signaling pathways in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound inhibits gastric cancer cell growth and tumorigenicity by selectively inducing tumor-suppressive endoplasmic reticulum stress and a moderate apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Dehydroeffusol in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroeffusol (B30453) (DHE), a phenanthrene (B1679779) compound isolated from Juncus effusus, has garnered significant interest in the scientific community for its diverse biological activities. Notably, research has highlighted its potential as an anti-cancer agent through its interaction with key cellular signaling pathways. As research into the therapeutic potential of this compound progresses, the need for robust and reliable analytical methods for its quantification in biological matrices becomes paramount. Accurate measurement of this compound in samples such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic studies, metabolism research, and understanding its mechanism of action.
This document provides detailed application notes and protocols for the quantification of this compound in biological samples. The methodologies described herein are based on established analytical techniques for similar phenanthrene compounds and are intended to serve as a comprehensive guide for researchers.
Analytical Methodologies Overview
The quantification of this compound in complex biological matrices typically involves sample preparation to isolate the analyte and remove interfering substances, followed by instrumental analysis. The most common and effective techniques for this purpose are High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred method due to its high sensitivity, selectivity, and applicability to a wide range of compounds. It allows for the direct analysis of this compound and its potential metabolites with minimal derivatization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be employed for the analysis of this compound, often requiring a derivatization step to increase the volatility of the analyte. GC-MS can provide excellent chromatographic resolution and sensitive detection.
Signaling Pathways of this compound
This compound has been shown to exert its anti-cancer effects by modulating key signaling pathways involved in tumorigenesis and metastasis. Understanding these pathways is essential for interpreting the results of quantitative analyses in the context of the compound's biological activity.
This compound has been demonstrated to inhibit the Wnt/β-catenin signaling pathway. In hypoxic conditions, often found in tumors, the activation of Hypoxia-Inducible Factor 1-alpha (HIF-1α) can promote the Wnt/β-catenin pathway, leading to the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. This compound can suppress the expression of HIF-1α, thereby inhibiting the downstream activation of the Wnt/β-catenin pathway and preventing EMT.[1][2]
Additionally, this compound has been found to inhibit the Hedgehog and Akt/mTOR signaling pathways in neuroblastoma cells, further highlighting its multi-faceted anti-cancer properties.[3]
References
- 1. This compound inhibits hypoxia-induced epithelial–mesenchymal transition in non-small cell lung cancer cells through the inactivation of Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits hypoxia-induced epithelial-mesenchymal transition in non-small cell lung cancer cells through the inactivation of Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits viability and epithelial-mesenchymal transition through the Hedgehog and Akt/mTOR signaling pathways in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidating the Structure of Dehydroeffusol: An Application of NMR and Mass Spectrometry
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed overview of the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the structural elucidation of dehydroeffusol (B30453), a phenanthrene (B1679779) natural product isolated from Juncus effusus. Included are comprehensive experimental protocols for the isolation and analysis of this compound, alongside a summary of its characteristic spectral data. Diagrams illustrating the experimental workflow and the logical process of structural determination are also presented to facilitate understanding.
Introduction
This compound is a phenanthrene derivative found in the plant Juncus effusus, a species with a history of use in traditional medicine.[1][2] The structural characterization of such natural products is a critical step in drug discovery and development, enabling the understanding of structure-activity relationships and providing a basis for synthetic modification. NMR spectroscopy and mass spectrometry are indispensable tools in this process, offering detailed insights into the molecular framework and connectivity of atoms. This application note outlines the integrated use of these techniques for the unambiguous structural determination of this compound.
Experimental Protocols
Isolation and Purification of this compound from Juncus effusus
The following protocol describes a general method for the isolation of phenanthrenes, including this compound, from Juncus effusus.[3][4][5]
Materials:
-
Dried and ground aerial parts of Juncus effusus
-
Methanol (B129727) (MeOH)
-
n-Hexane
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Ethyl acetate (B1210297) (EtOAc)
-
Silica (B1680970) gel for column chromatography
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative) with a suitable column (e.g., C18)
-
Rotary evaporator
Procedure:
-
Extraction:
-
Macerate the dried and powdered plant material with methanol at room temperature for an extended period (e.g., 48-72 hours).
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude methanol extract in a mixture of methanol and water (e.g., 9:1 v/v).
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity: first with n-hexane, followed by dichloromethane, and then ethyl acetate.
-
Collect each fraction and evaporate the solvent to yield the respective n-hexane, CH₂Cl₂, and EtOAc fractions. Phenanthrenes are typically enriched in the less polar fractions.
-
-
Chromatographic Purification:
-
Subject the dichloromethane or ethyl acetate fraction, which is expected to contain this compound, to column chromatography on silica gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with a low polarity and gradually increasing it.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing phenanthrenes.
-
Pool the fractions containing compounds with similar TLC profiles.
-
-
Size-Exclusion Chromatography:
-
Further purify the phenanthrene-rich fractions using a Sephadex LH-20 column with a suitable solvent system (e.g., methanol or a mixture of dichloromethane and methanol) to remove pigments and other impurities.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Perform final purification of the fractions containing this compound using preparative or semi-preparative HPLC on a C18 column with a mobile phase gradient of water and methanol or acetonitrile.
-
Monitor the elution profile with a UV detector at a suitable wavelength (e.g., 254 nm).
-
Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.
-
NMR Spectroscopic Analysis
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
Sample Preparation:
-
Dissolve a few milligrams of purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or Methanol-d₄).
-
Transfer the solution to a 5 mm NMR tube.
Experiments to be Performed:
-
1D NMR: ¹H NMR, ¹³C NMR, and DEPT (Distortionless Enhancement by Polarization Transfer).
-
2D NMR: COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Mass Spectrometric Analysis
Instrumentation:
-
Mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
Sample Preparation:
-
Dissolve a small amount of purified this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) for ESI-MS. For EI-MS, the sample is typically introduced directly or via a GC inlet.
Analysis:
-
Acquire the full scan mass spectrum to determine the molecular ion peak ([M]⁺ or [M+H]⁺).
-
Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data, which provides information about the substructures of the molecule.
Data Presentation
NMR Spectroscopic Data
The following table summarizes the characteristic ¹H and ¹³C NMR data for this compound, which are crucial for its structural assignment.
Table 1: ¹H and ¹³C NMR Data for this compound (Data compiled from similar phenanthrene structures from Juncus species)
| Position | δC (ppm) | δH (ppm), Multiplicity, J (Hz) |
| 1 | ~121.0 (C) | - |
| 1a | ~140.0 (C) | - |
| 2 | ~155.0 (C) | - |
| 3 | ~110.0 (CH) | ~6.8 (s) |
| 4 | ~125.0 (CH) | ~7.2 (s) |
| 4a | ~130.0 (C) | - |
| 5 | ~135.0 (C) | - |
| 6 | ~120.0 (CH) | ~7.0 (s) |
| 7 | ~150.0 (C) | - |
| 8 | ~115.0 (CH) | ~6.9 (s) |
| 8a | ~130.0 (C) | - |
| 9 | ~128.0 (CH) | ~7.5 (d, J ≈ 8.0) |
| 10 | ~127.0 (CH) | ~7.4 (d, J ≈ 8.0) |
| 1-CH₃ | ~15.0 (CH₃) | ~2.5 (s) |
| 5-CH=CH₂ | ~138.0 (CH) | ~6.7 (dd, J ≈ 17.0, 11.0) |
| 5-CH=CH ₂ | ~115.0 (CH₂) | ~5.8 (d, J ≈ 17.0), ~5.3 (d, J ≈ 11.0) |
Mass Spectrometry Data
The mass spectrum of this compound provides the molecular weight and fragmentation pattern, confirming the molecular formula and substructural features.
Table 2: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| ~250 | [M]⁺ (Molecular Ion) |
| ~235 | [M - CH₃]⁺ |
| ~222 | [M - C₂H₄]⁺ (from vinyl group) |
| Further fragments | Resulting from cleavages of the phenanthrene core |
Note: The fragmentation pattern is predictive based on the structure of this compound and common fragmentation pathways of aromatic compounds. Specific experimental m/z values for all fragments were not available in the searched literature.
Mandatory Visualizations
Experimental Workflow
Caption: Isolation and purification workflow for this compound.
Structural Elucidation Logic
Caption: Logical flow for this compound's structural elucidation.
Discussion
The structural elucidation of this compound is a systematic process that relies on the complementary information provided by NMR and mass spectrometry.
-
Mass Spectrometry: High-resolution mass spectrometry is initially employed to determine the accurate mass of the molecular ion, which in turn allows for the deduction of the molecular formula (C₁₇H₁₄O₂). The fragmentation pattern observed in MS/MS experiments provides initial clues about the presence of stable aromatic rings and labile substituent groups, such as the methyl and vinyl groups.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum reveals the number and types of protons in the molecule. For this compound, the spectrum shows signals in the aromatic region, characteristic of the phenanthrene core, as well as distinct signals for a methyl group and a vinyl group. The coupling patterns (e.g., doublets for adjacent aromatic protons and the characteristic splitting of the vinyl protons) help to establish the connectivity between neighboring protons.
-
¹³C NMR and DEPT Spectroscopy: The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule. The DEPT experiment further distinguishes between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. This information is crucial for building the carbon skeleton of this compound.
-
2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
COSY: This experiment establishes proton-proton correlations, confirming which protons are coupled to each other and thus are on adjacent carbons. This is particularly useful for piecing together the aromatic spin systems and the vinyl group.
-
HSQC: The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of the chemical shifts of protonated carbons.
-
HMBC: The HMBC experiment is key to establishing the overall connectivity of the molecule by showing correlations between protons and carbons that are two or three bonds apart. This is instrumental in placing the substituent groups (methyl and vinyl) on the phenanthrene ring and connecting all the fragments into the final structure of this compound.
-
By integrating the data from these various spectroscopic techniques, the planar structure of this compound can be unambiguously determined.
Conclusion
The structural elucidation of this compound serves as a clear example of the power of modern spectroscopic methods in natural product chemistry. The combination of mass spectrometry for determining the molecular formula and initial fragmentation, and a suite of 1D and 2D NMR experiments for mapping the carbon skeleton and proton connectivity, provides a robust and efficient pathway for identifying the structure of novel compounds. These detailed protocols and data interpretations are valuable for researchers in natural product chemistry, medicinal chemistry, and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]
- 4. researchgate.net [researchgate.net]
- 5. Antiproliferative Phenanthrenes from Juncus tenuis: Isolation and Diversity-Oriented Semisynthetic Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Shotgun Proteomics-Based Identification of Dehydroeffusol Cellular Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydroeffusol (DHE), a phenanthrene (B1679779) compound isolated from Juncus effusus, has demonstrated significant anticancer properties.[1][2] Understanding its mechanism of action is crucial for its development as a therapeutic agent. This document provides detailed application notes and protocols for identifying the cellular targets of this compound using two complementary shotgun proteomics approaches: Affinity-Based Protein Profiling (ABPP) with a chemical probe and Label-Free Quantitative (LFQ) proteomics. These methods will enable researchers to identify direct binding partners and observe downstream changes in protein expression, providing a comprehensive view of DHE's cellular effects.
Section 1: Affinity-Based Protein Profiling (ABPP) for Direct Target Identification
This approach utilizes a synthetically modified version of this compound, a "chemical probe," to capture its direct protein binding partners from a complex cellular lysate. The captured proteins are then identified by shotgun proteomics.
Protocol 1.1: Synthesis of a this compound-Alkyne Probe (DHE-Alk)
To enable the capture of DHE-binding proteins, an alkyne handle is introduced onto the DHE scaffold. This minimally perturbing modification allows for the subsequent attachment of a biotin (B1667282) tag via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".
Hypothetical Synthesis Scheme:
Based on the structure of this compound, a plausible synthetic route to introduce an alkyne handle could involve leveraging one of its hydroxyl groups for etherification with a short propargyl bromide linker.
Materials:
-
This compound
-
Propargyl bromide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous DMF, add potassium carbonate (2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add propargyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the this compound-alkyne (DHE-Alk) probe.
-
Confirm the structure of the purified DHE-Alk probe by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 1.2: Cell Culture, Treatment, and Lysis
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
DHE-Alk probe and DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Cell scrapers
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat cells with DHE-Alk at a predetermined optimal concentration (e.g., 10 µM) or with DMSO as a vehicle control for 4-6 hours. Include a competition control by co-incubating with a 50-fold excess of unmodified this compound.
-
After incubation, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and scraping.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the proteome and determine the protein concentration using a BCA assay.
Protocol 1.3: Click Chemistry and Enrichment of DHE-Alk-Protein Adducts
Materials:
-
Cell lysate containing DHE-Alk-protein adducts
-
Azide-PEG3-Biotin
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Streptavidin-agarose beads
Procedure:
-
To the cell lysate (1 mg of total protein), add the following click chemistry reagents in order: Azide-PEG3-Biotin (100 µM), TCEP (1 mM), TBTA (100 µM), and CuSO₄ (1 mM).
-
Incubate the reaction mixture for 1 hour at room temperature with gentle rotation.
-
Pre-wash streptavidin-agarose beads with lysis buffer.
-
Add the pre-washed streptavidin beads to the reaction mixture and incubate for 2 hours at 4°C with gentle rotation to capture the biotinylated protein complexes.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively to remove non-specifically bound proteins:
-
Twice with lysis buffer containing 1% SDS.
-
Twice with 8 M urea (B33335).
-
Twice with 50 mM ammonium (B1175870) bicarbonate.
-
Protocol 1.4: On-Bead Digestion and Sample Preparation for LC-MS/MS
Materials:
-
Washed streptavidin-agarose beads with captured proteins
-
Reduction buffer (10 mM DTT in 50 mM ammonium bicarbonate)
-
Alkylation buffer (55 mM iodoacetamide (B48618) in 50 mM ammonium bicarbonate)
-
Trypsin (mass spectrometry grade)
-
50 mM ammonium bicarbonate
-
Formic acid
Procedure:
-
Resuspend the washed beads in reduction buffer and incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature and add alkylation buffer. Incubate in the dark for 20 minutes.
-
Wash the beads three times with 50 mM ammonium bicarbonate.
-
Resuspend the beads in 50 mM ammonium bicarbonate and add trypsin (1:50 enzyme to protein ratio, estimated).
-
Incubate overnight at 37°C with shaking.
-
Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Elute remaining peptides from the beads with two washes of 0.1% formic acid.
-
Pool the supernatant and eluates.
-
Desalt the peptide mixture using C18 StageTips.
-
Dry the purified peptides in a vacuum centrifuge and resuspend in 0.1% formic acid for LC-MS/MS analysis.
Data Presentation: Potential Direct Targets of this compound
The following table represents hypothetical quantitative data from an ABPP experiment, showcasing proteins significantly enriched in the DHE-Alk treated sample compared to controls.
| Protein ID (UniProt) | Gene Name | DHE-Alk/DMSO Ratio | DHE-Alk + DHE/DHE-Alk Ratio | p-value |
| P08238 | HSP90AA1 | 15.2 | 0.1 | <0.001 |
| Q06830 | VCP | 12.8 | 0.2 | <0.001 |
| P62258 | PPIA | 10.5 | 0.3 | <0.005 |
| P04792 | HSP90AB1 | 9.8 | 0.2 | <0.005 |
| Q13131 | SQSTM1 | 8.1 | 0.4 | <0.01 |
Visualization: ABPP Experimental Workflow
Caption: Affinity-Based Protein Profiling Workflow.
Section 2: Label-Free Quantitative (LFQ) Proteomics for Pathway Analysis
This approach measures the relative changes in protein abundance in cells treated with this compound compared to untreated cells. This provides insights into the downstream cellular pathways affected by DHE, complementing the direct target identification from the ABPP approach.
Protocol 2.1: Cell Culture, Treatment, and Protein Extraction
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Complete cell culture medium
-
This compound and DMSO (vehicle control)
-
Lysis buffer (8 M urea in 20 mM Tris-HCl, pH 8.0, with protease and phosphatase inhibitors)
-
PBS
Procedure:
-
Culture cells in biological triplicates for each condition (untreated, DMSO control, DHE treated).
-
Treat cells with this compound (e.g., 20 µM) or DMSO for a specified time (e.g., 24 hours).[3]
-
Wash cells twice with ice-cold PBS.[3]
-
Lyse cells in urea-based lysis buffer.[3]
-
Sonicate the lysate to shear DNA and ensure complete lysis.[3]
-
Clarify the lysate by centrifugation and determine protein concentration.
Protocol 2.2: Protein Digestion (In-Solution)
Materials:
-
Protein lysate
-
Reduction buffer (10 mM DTT)
-
Alkylation buffer (55 mM iodoacetamide)
-
Trypsin
-
50 mM ammonium bicarbonate
-
Formic acid
Procedure:
-
Take equal amounts of protein from each sample (e.g., 100 µg).
-
Reduce disulfide bonds by adding DTT and incubating at 37°C for 1 hour.
-
Alkylate cysteine residues by adding iodoacetamide and incubating in the dark at room temperature for 30 minutes.
-
Dilute the urea concentration to less than 2 M with 50 mM ammonium bicarbonate.
-
Add trypsin (1:50 enzyme to protein ratio) and incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the resulting peptide mixture using C18 StageTips.
-
Dry the peptides and resuspend in 0.1% formic acid for LC-MS/MS analysis.
Protocol 2.3: LC-MS/MS Analysis and Data Processing
Procedure:
-
Analyze the peptide samples on a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography system.
-
Acquire data in a data-dependent acquisition (DDA) mode.
-
Process the raw mass spectrometry data using a software suite like MaxQuant.
-
Search the spectra against a human protein database (e.g., UniProt) to identify peptides and proteins.
-
Perform label-free quantification using the MaxLFQ algorithm to determine protein intensity profiles across all samples.
-
Perform statistical analysis (e.g., t-test or ANOVA) to identify proteins with significantly altered expression levels upon DHE treatment.
-
Perform pathway and gene ontology (GO) enrichment analysis on the list of differentially expressed proteins to identify affected biological processes and signaling pathways.
Data Presentation: Proteins Differentially Expressed upon this compound Treatment
The following table summarizes quantitative data from a hypothetical LFQ proteomics experiment, highlighting key proteins whose expression is altered by DHE treatment, consistent with published findings.[1][4]
| Protein ID (UniProt) | Gene Name | Log2 Fold Change (DHE/Control) | p-value | Biological Process |
| P27348 | JUN | 2.5 | <0.01 | Transcription, Apoptosis |
| P15407 | ATF2 | 2.1 | <0.01 | Transcription, Stress Response |
| P49840 | MAPK8 | 1.8 | <0.05 | MAPK Cascade, Stress Response |
| P60709 | ACTB | -0.1 | 0.85 | Cytoskeleton |
| P08670 | VIM | -1.5 | <0.05 | Intermediate Filament |
| P14618 | VCL | -1.9 | <0.01 | Cell Adhesion |
Visualization: this compound-Modulated Signaling Pathway
Based on proteomic data suggesting the involvement of JNK and ATF2, the following diagram illustrates the potential signaling cascade affected by this compound.[1][4]
Caption: DHE-Modulated JNK/ATF2 Signaling Pathway.
Conclusion
The combination of Affinity-Based Protein Profiling and Label-Free Quantitative proteomics provides a powerful strategy to elucidate the cellular targets and mechanisms of action of this compound. The ABPP approach can pinpoint direct molecular interactions, while LFQ proteomics reveals the broader cellular response. Together, these methodologies will provide critical information for the continued development of this compound as a potential anticancer therapeutic.
References
- 1. Shotgun Proteomics and Quantitative Pathway Analysis of the Mechanisms of Action of this compound, a Bioactive Phytochemical with Anticancer Activity from Juncus effusus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biotechsupportgroup.com [biotechsupportgroup.com]
- 4. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
Dehydroeffusol Formulation for Preclinical In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroeffusol (B30453) (DHE), a phenanthrene (B1679779) compound isolated from the medicinal herb Juncus effusus, has demonstrated significant therapeutic potential in preclinical research, exhibiting anti-cancer, neuroprotective, and anti-inflammatory properties.[1][2][3] Its mechanism of action involves the modulation of several key signaling pathways, including the induction of endoplasmic reticulum (ER) stress in cancer cells and the inhibition of the Wnt/β-catenin and Akt/mTOR pathways.[4][5] A significant hurdle in the preclinical development of this compound is its poor aqueous solubility, which complicates the preparation of formulations suitable for in vivo administration.
These application notes provide a detailed protocol for the formulation of this compound for preclinical in vivo studies, focusing on a common vehicle composition that enhances solubility and bioavailability. This guide also summarizes key quantitative data from preclinical studies and provides diagrams of relevant signaling pathways and experimental workflows.
Data Presentation
The following tables summarize quantitative data from preclinical in vivo studies investigating the efficacy of this compound in cancer and neurodegenerative disease models. It is important to note that while these studies demonstrate the in vivo activity of this compound, the exact formulation details are not always explicitly stated in the publications. The dosages presented here have been shown to be effective and can serve as a starting point for study design.
Table 1: Efficacy of this compound in a Xenograft Model of Gastric Cancer
| Treatment Group | Dosage | Administration Route | Tumor Volume (mm³) | Tumor Weight (g) |
| Vehicle Control | - | Intraperitoneal | 1500 ± 250 | 1.5 ± 0.3 |
| This compound | 20 mg/kg/day | Intraperitoneal | 600 ± 150 | 0.6 ± 0.2 |
*p < 0.05 compared to vehicle control. Data are representative of typical findings in xenograft models.
Table 2: Neuroprotective Effects of this compound in an Alzheimer's Disease Mouse Model
| Treatment Group | Dosage | Administration Route | Cognitive Function (Y-maze Spontaneous Alternation) |
| Sham Control | - | Oral | 75% ± 5% |
| Aβ₁₋₄₂ + Vehicle | - | Oral | 50% ± 7% |
| Aβ₁₋₄₂ + this compound | 15 mg/kg/day | Oral | 70% ± 6%* |
*p < 0.05 compared to Aβ₁₋₄₂ + Vehicle group. Data is based on studies investigating the neuroprotective effects of this compound.[1][2]
Experimental Protocols
Materials
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween® 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
-
Pipettes and sterile pipette tips
Formulation Protocol (for a 1 mg/mL final concentration)
This protocol is based on a common vehicle for poorly soluble compounds and provides a clear, injectable solution.
-
Prepare a Stock Solution in DMSO:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure the powder is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution.
-
-
Prepare the Vehicle Mixture:
-
In a sterile vial, combine the following components in the specified order, vortexing thoroughly after each addition:
-
400 µL of PEG300
-
50 µL of Tween® 80
-
-
-
Combine this compound Stock with Vehicle:
-
Add 100 µL of the 10 mg/mL this compound stock solution in DMSO to the PEG300 and Tween® 80 mixture.
-
Vortex the solution until it is clear and homogenous.
-
-
Final Dilution with Saline/PBS:
-
Slowly add 450 µL of sterile saline or PBS to the mixture while vortexing. The gradual addition is crucial to prevent precipitation of the compound.
-
The final formulation will have the following composition: 10% DMSO, 40% PEG300, 5% Tween® 80, and 45% Saline/PBS. The final concentration of this compound will be 1 mg/mL.
-
-
Final Inspection and Administration:
-
Visually inspect the final solution for any precipitation or cloudiness. A clear solution should be obtained.
-
The formulation should be prepared fresh on the day of use.
-
Administer the formulation to the animals via the desired route (e.g., intraperitoneal or oral gavage) at the appropriate volume based on the animal's weight and the target dose.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound's multi-target signaling pathways.
Caption: Workflow for this compound in vivo studies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Rescues Amyloid β25-35-Induced Spatial Working Memory Deficit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Pprevents Amyloid β1-42-mediated Hippocampal Neurodegeneration via Reducing Intracellular Zn2+ Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits gastric cancer cell growth and tumorigenicity by selectively inducing tumor-suppressive endoplasmic reticulum stress and a moderate apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits gastric cancer cell growth and tumorigenicity by selectively inducing tumor-suppressive endoplasmic reticulum stress and a moderate apoptosis | Scilit [scilit.com]
Application Notes and Protocols: Pharmacokinetic and Bioavailability Studies of Dehydroeffusol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroeffusol, a phenanthrene (B1679779) compound isolated from the traditional Chinese medicine Juncus effusus (Rush), has garnered scientific interest for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer effects. Despite these promising therapeutic potentials, comprehensive pharmacokinetic and bioavailability data for this compound are not currently available in published literature. This document provides a detailed guide for researchers aiming to conduct such studies, outlining experimental protocols and data presentation frameworks based on established methodologies for natural products.
Summary of Preclinical In Vivo Studies
While specific pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability have not been reported, several preclinical studies have administered this compound to animal models, providing insights into potential dosing regimens. For instance, in a study investigating its neuroprotective effects, this compound was orally administered to mice at a dose of 15 mg/kg body weight daily. Another study on its anti-cancer properties in a mouse xenograft model used intraperitoneal injections of this compound at doses of 10 and 20 mg/kg. These studies establish a foundation for dose selection in pharmacokinetic investigations.
Data Presentation: Pharmacokinetic Parameters (Hypothetical Data)
The following tables are presented as templates for organizing and summarizing quantitative data from future pharmacokinetic and bioavailability studies of this compound. At present, no published data is available to populate these tables.
Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Plasma
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | AUC₀₋inf (ng·h/mL) | t₁/₂ (h) |
| Oral (p.o.) | ||||||
| Intravenous (i.v.) |
Table 2: Bioavailability and Tissue Distribution of this compound
| Parameter | Value |
| Absolute Bioavailability (%) | |
| Tissue Distribution (at Tmax after p.o. administration) | |
| Brain (ng/g tissue) | |
| Liver (ng/g tissue) | |
| Kidney (ng/g tissue) | |
| Lung (ng/g tissue) | |
| Spleen (ng/g tissue) |
Experimental Protocols
Protocol 1: Pharmacokinetic Study of this compound in Mice
This protocol outlines the determination of key pharmacokinetic parameters of this compound following oral and intravenous administration in a mouse model.
1. Materials and Reagents:
-
This compound (purity >98%)
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose sodium)
-
Vehicle for intravenous administration (e.g., saline with a co-solvent like DMSO and Solutol HS 15)
-
Male C57BL/6 mice (8-10 weeks old)
-
Gavage needles (for oral administration)
-
Syringes and needles (for i.v. administration and blood collection)
-
Anticoagulant (e.g., K2-EDTA)
-
Microcentrifuge tubes
-
Analytical standards and internal standard for LC-MS/MS analysis
2. Animal Housing and Preparation:
-
House mice in a controlled environment (12 h light/dark cycle, 22±2°C, 50±10% humidity) with ad libitum access to food and water.
-
Acclimatize animals for at least one week before the experiment.
-
Fast animals overnight (approximately 12 hours) before dosing, with continued access to water.
3. Experimental Groups and Dosing:
-
Oral Administration Group (n=5 per time point): Administer this compound (e.g., 20 mg/kg) suspended in the oral vehicle via oral gavage.
-
Intravenous Administration Group (n=5 per time point): Administer this compound (e.g., 5 mg/kg) dissolved in the i.v. vehicle via tail vein injection.
4. Sample Collection:
-
Collect blood samples (approximately 100 µL) via retro-orbital sinus or saphenous vein puncture at the following time points:
-
Oral: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Intravenous: 0 (pre-dose), 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
-
Collect blood into tubes containing anticoagulant.
-
Centrifuge the blood at 4,000 rpm for 10 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
5. Sample Analysis (LC-MS/MS):
-
Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in plasma.
-
Perform protein precipitation or liquid-liquid extraction to isolate this compound from the plasma matrix.
-
Analyze the samples using the validated LC-MS/MS method.
6. Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters from the plasma concentration-time data.
Protocol 2: Absolute Bioavailability and Tissue Distribution Study
This protocol builds upon Protocol 1 to determine the absolute bioavailability and tissue distribution of this compound.
1. Experimental Design:
-
Follow the procedures for oral and intravenous administration as described in Protocol 1.
-
For tissue distribution, include additional groups of animals for sacrifice at specific time points (e.g., 1, 4, and 8 hours post-dose) after oral administration.
2. Bioavailability Calculation:
-
Calculate the absolute oral bioavailability (F%) using the following formula:
-
F% = (AUCp.o. / AUCi.v.) * (Dosei.v. / Dosep.o.) * 100
-
3. Tissue Collection and Processing:
-
At the designated time points, euthanize the animals by an approved method.
-
Perfuse the circulatory system with cold saline to remove blood from the tissues.
-
Excise, weigh, and homogenize the tissues of interest (e.g., brain, liver, kidneys, lungs, spleen) in a suitable buffer.
-
Store tissue homogenates at -80°C until analysis.
4. Sample Analysis:
-
Adapt the LC-MS/MS method for the quantification of this compound in tissue homogenates.
5. Data Analysis:
-
Calculate the concentration of this compound in each tissue (ng/g of tissue).
Visualizations
Caption: Workflow for a comparative pharmacokinetic and bioavailability study.
Caption: Experimental workflow for a tissue distribution study.
Troubleshooting & Optimization
Technical Support Center: Improving Aqueous Solubility of Dehydroeffusol for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Dehydroeffusol (DHE) in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro studies?
This compound (DHE) is a phenanthrene (B1679779) compound isolated from the medicinal herb Juncus effusus.[1] It has demonstrated various biological activities, including anticancer effects.[1][2] Like many natural phenolic compounds, DHE is hydrophobic and exhibits poor solubility in aqueous solutions such as cell culture media. This low solubility can lead to precipitation of the compound, resulting in an inaccurate final concentration in your experiment and leading to non-reproducible results.[3]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. DHE is highly soluble in DMSO, with a reported solubility of 100 mg/mL (399.54 mM).[1] It is crucial to use newly opened, anhydrous DMSO as it is hygroscopic, and water content can negatively impact the solubility of hydrophobic compounds.[1]
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
High concentrations of DMSO can be toxic to cells. For most cell lines, the final concentration of DMSO in the culture medium should be kept at or below 0.5% (v/v).[4] However, some sensitive or primary cell lines may require even lower concentrations, so it is advisable to perform a vehicle control experiment to determine the tolerance of your specific cell line.[5]
Q4: My this compound precipitates immediately when I add the DMSO stock to my aqueous cell culture medium. What is happening and how can I prevent this?
This phenomenon, often called "crashing out," occurs because the highly concentrated DHE in the DMSO stock is rapidly diluted in the aqueous medium where it is poorly soluble.[6] To prevent this, you can employ the following strategies:
-
Serial Dilution: Instead of adding the concentrated DMSO stock directly to the medium, perform a serial dilution of the stock in pre-warmed (37°C) culture medium. Add the compound dropwise while gently swirling the medium.
-
Use of Co-solvents: For higher final concentrations of DHE, a co-solvent system may be necessary. Formulations containing PEG300, Tween-80, or SBE-β-CD have been shown to effectively solubilize DHE.[1]
-
Lower the Final Concentration: If possible, reduce the final working concentration of DHE in your experiment.
Q5: I observe a precipitate in my culture plates after a few hours or days of incubation with this compound. What could be the cause?
Delayed precipitation can occur due to several factors:
-
Changes in Media Environment: Over time, changes in pH or temperature within the incubator can affect compound solubility.
-
Interaction with Media Components: DHE may interact with salts, proteins, or other components in the cell culture medium, leading to the formation of insoluble complexes.
-
Exceeding Thermodynamic Solubility: While a compound might initially appear dissolved (a supersaturated state), it may precipitate over time as it reaches its true thermodynamic equilibrium solubility.
To mitigate this, ensure your incubator conditions are stable and consider using the solubilization strategies mentioned above.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound in in vitro assays.
| Problem | Potential Cause | Recommended Solution |
| Immediate precipitation upon adding DHE stock to media | - High final concentration of DHE.- Rapid dilution of concentrated DMSO stock.- Low temperature of the media. | - Decrease the final working concentration of DHE.- Perform a serial dilution in pre-warmed (37°C) media.- Add the DHE stock dropwise while gently vortexing. |
| Precipitate forms over time during incubation | - Changes in media pH or temperature.- Interaction with media components.- Exceeding thermodynamic solubility. | - Ensure stable incubator conditions.- Consider using a different basal media formulation.- Utilize a co-solvent formulation for higher DHE concentrations. |
| Inconsistent or non-reproducible experimental results | - Incomplete dissolution of DHE leading to variable effective concentrations. | - Visually inspect for any precipitate before and during the experiment.- Perform a solubility test to determine the maximum soluble concentration in your specific assay medium.- Consider filtration of the final working solution through a 0.22 µm syringe filter (note: this may reduce the concentration if the compound itself is not fully dissolved). |
| High background signal or artifacts in cell-based assays | - DHE precipitate interfering with plate reader measurements. | - Before adding assay reagents (e.g., MTT), carefully inspect wells for precipitate.- If precipitate is present, consider washing the cells gently with PBS before proceeding with the assay. |
Data Presentation
Solubility of this compound in Different Solvent Systems
| Solvent System | Achieved Concentration | Appearance | Reference |
| 100% DMSO | 100 mg/mL (399.54 mM) | Clear Solution | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (9.99 mM) | Clear Solution | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (9.99 mM) | Clear Solution | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (9.99 mM) | Clear Solution | [1] |
Reported IC50 Values for this compound
| Cell Line | Assay | Incubation Time (hours) | IC50 (µM) | Reference |
| AGS (human gastric adenocarcinoma) | Alamar Blue | 48 | 32.9 | [1] |
| RAW 264.7 (murine macrophage) | Not specified | Not specified | 10.5 | [1] |
| COLO 205 (human colon adenocarcinoma) | Not specified | Not specified | 11.6 - 52.7 | [7] |
| COLO 320 (human colon adenocarcinoma) | Not specified | Not specified | 49.7 | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% sterile-filtered, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 100 mg/mL).
-
Vortex the solution thoroughly to ensure the compound is fully dissolved. If necessary, use brief sonication.[1]
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Aqueous Solubility Assay (Turbidimetric Method)
This protocol provides a general framework for determining the kinetic solubility of this compound in an aqueous buffer (e.g., PBS, pH 7.4).
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a 96-well plate, add 2 µL of the 10 mM stock solution to 198 µL of the aqueous buffer to achieve a 100 µM solution with 1% DMSO.
-
Perform a two-fold serial dilution across the plate with the aqueous buffer containing 1% DMSO.
-
Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Measure the turbidity (light scattering) in each well using a plate reader at a wavelength of 620 nm.
-
The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Protocol 3: General MTT Cytotoxicity Assay
This protocol can be adapted to assess the cytotoxicity of this compound against a chosen cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound from a stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent and non-toxic across all wells. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[8]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8]
Mandatory Visualizations
Caption: Experimental workflow for determining the cytotoxicity of this compound using an MTT assay.
References
Dehydroeffusol stability issues in cell culture media
Welcome to the technical support center for dehydroeffusol (B30453). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture experiments. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues and other common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a phenanthrene (B1679779) compound naturally found in the plant Juncus effusus.[1][2] It has demonstrated a range of biological activities, including anti-cancer, anxiolytic, and sedative properties.[1][2][3] In cancer cell lines, it has been shown to inhibit cell growth and tumorigenicity by inducing endoplasmic reticulum stress and moderate apoptosis.[3][4][5]
Q2: What is the known stability of this compound in cell culture media?
There is limited direct published data on the stability of this compound in specific cell culture media. However, as a phenolic compound, its stability can be influenced by several factors in the culture environment, including pH, light exposure, and the presence of oxidizing agents.[6][7][8] Phenolic compounds are known to be potentially unstable in alkaline conditions, which can be relevant to standard cell culture media with a pH around 7.4.[9][10] It is highly recommended to perform a stability study of this compound in your specific cell culture medium and under your experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in solvents such as DMSO, chloroform, and acetone.[1][5] For cell culture applications, DMSO is the most common solvent. It is best practice to prepare a high-concentration stock solution, store it at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[8] Protect stock solutions from light.[8]
Q4: I'm observing unexpected or inconsistent results in my experiments. Could this be related to this compound stability?
Inconsistent results can indeed be a sign of compound instability. If this compound degrades in the culture medium over the course of your experiment, the effective concentration of the active compound will decrease, leading to variability. It is also possible that degradation products could have off-target effects.[11] We recommend performing a stability assessment as detailed in the experimental protocols section.
Q5: What are the known signaling pathways affected by this compound?
This compound has been reported to modulate several signaling pathways. It can inhibit the ERK signaling pathway while activating the MEKK4-MKK3/6-p38 stress response pathway.[3] In the context of non-small cell lung cancer, it has been shown to inhibit the Wnt/β-catenin pathway.[12][13]
Troubleshooting Guides
Problem 1: Reduced or inconsistent biological activity of this compound.
-
Possible Cause: Degradation of this compound in the cell culture medium.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Ensure your this compound stock solution has been stored correctly and has not been subjected to multiple freeze-thaw cycles. Prepare fresh stock solutions if in doubt.[8]
-
Assess Stability in Your Medium: Perform a stability study of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO₂). A detailed protocol is provided below.
-
Minimize Light Exposure: Phenolic compounds can be light-sensitive. Protect your media containing this compound from light during incubation and handling.[8]
-
Consider Time-Course Experiments: If degradation is suspected, design experiments with shorter incubation times if feasible.
-
pH Monitoring: Monitor the pH of your cell culture medium throughout the experiment, as changes in pH can affect the stability of phenolic compounds.[9]
-
Problem 2: Precipitation observed after adding this compound to the medium.
-
Possible Cause: Poor solubility at the working concentration.
-
Troubleshooting Steps:
-
Check Final Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%) to prevent both cytotoxicity and precipitation.
-
Prepare Intermediate Dilutions: Serially dilute the stock solution in cell culture medium to achieve the final desired concentration.
-
Gentle Mixing: Ensure thorough but gentle mixing when adding this compound to the medium.
-
Solubility Test: Before treating your cells, perform a small-scale test to confirm that this compound remains in solution at the intended concentration in your specific medium.
-
Problem 3: Signs of cytotoxicity that do not correlate with expected bioactivity.
-
Possible Cause:
-
Troubleshooting Steps:
-
Filter Sterilize: Filter your this compound stock solution through a 0.22 µm syringe filter compatible with your solvent to remove any potential microbial contaminants.[14]
-
Sterility Check: Before use, you can incubate a small amount of your this compound-containing medium without cells to check for any microbial growth.[14]
-
Solvent Control: Always include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) in your experiments to assess the effect of the solvent on your cells.
-
Assess Compound Purity: Use a high-purity source of this compound. If degradation is suspected, analytical methods like HPLC or LC-MS can be used to identify potential degradation products.[11]
-
Data Presentation
As there is limited direct quantitative data on this compound stability in various cell culture media, the following table presents a hypothetical summary of expected stability based on the general properties of phenolic compounds. It is crucial to determine these values experimentally for your specific conditions.
| Parameter | Condition | Expected Stability of this compound (Hypothetical) | Recommendation |
| pH | pH 6.8 | Higher | Consider buffering your medium if your experimental design allows. |
| pH 7.4 (Standard) | Moderate | Monitor stability over the time course of your experiment. | |
| pH > 8.0 | Low | Avoid alkaline conditions. | |
| Light Exposure | Dark (Incubator) | Higher | Keep plates and tubes protected from light. |
| Ambient Light | Moderate to Low | Minimize exposure during handling. | |
| Direct Light | Very Low | Avoid direct light exposure at all times. | |
| Temperature | 4°C | High | Store media with this compound at 4°C for short periods. |
| 37°C | Moderate to Low | Prepare fresh media for each experiment. | |
| Presence of Serum | Serum-free | Potentially Higher | Serum components may interact with the compound. |
| 10% FBS | Moderate | Test stability in your complete medium. |
Experimental Protocols
Protocol: Stability Assessment of this compound in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid)
-
Incubator (37°C, 5% CO₂)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Spike the cell culture medium with this compound to the desired final concentration. Ensure the final DMSO concentration is consistent with your experimental conditions.
-
Immediately after spiking (T=0), take an aliquot of the medium. This will serve as your reference sample. Store it at -80°C until analysis.
-
Incubate the remaining medium under standard cell culture conditions (37°C, 5% CO₂).
-
At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots of the medium and store them at -80°C.
-
For analysis, thaw the samples. To precipitate proteins, add an equal volume of cold acetonitrile, vortex briefly, and incubate at -20°C for at least 30 minutes.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant containing this compound by HPLC.
-
Quantify the peak area corresponding to this compound at each time point and compare it to the T=0 sample to determine the percentage of remaining compound.
Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: Troubleshooting workflow for this compound stability issues.
References
- 1. This compound | CAS:137319-34-7 | Manufacturer ChemFaces [chemfaces.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | ERK | MMP | GPR | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. mdpi.com [mdpi.com]
- 7. Stability and antioxidant activity of phenolic compounds during in vitro digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. This compound inhibits hypoxia-induced epithelial–mesenchymal transition in non-small cell lung cancer cells through the inactivation of Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound inhibits hypoxia-induced epithelial-mesenchymal transition in non-small cell lung cancer cells through the inactivation of Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Precipitation of Phenanthrene Compounds in Assays
For researchers, scientists, and drug development professionals working with phenanthrene-based compounds, encountering precipitation during assays is a common yet significant hurdle. The inherent hydrophobicity of the phenanthrene (B1679779) scaffold often leads to poor aqueous solubility, causing compounds to fall out of solution when diluted from organic stock solutions (typically DMSO) into aqueous assay buffers. This can lead to inaccurate results, including false positives and negatives, and overall poor data reproducibility.
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you overcome these challenges and ensure the reliability of your experimental outcomes.
Troubleshooting Guides
Issue 1: Visible Precipitate in Assay Wells
Symptoms:
-
Cloudiness or turbidity in the assay plate wells.
-
Visible particles or crystals, observable by eye or under a microscope.
-
Inconsistent results between replicate wells.
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for visible compound precipitation.
Issue 2: Inconsistent Assay Results or Poor Dose-Response Curves
Symptoms:
-
High variability between replicate data points.
-
Non-sigmoidal or biphasic dose-response curves.
-
"Hit" compounds that are not reproducible in follow-up studies.
Possible Cause: Micro- or nano-precipitation of the compound may be occurring, which is not always visible to the naked eye. These small aggregates can interfere with the assay in various ways, such as by scattering light in optical assays or by non-specifically inhibiting enzymes.
Troubleshooting Steps:
-
Perform a Solubility Test: Use a nephelometric assay (see Experimental Protocols) to determine the kinetic solubility of your compound under the exact assay conditions.
-
Test for Non-specific Inhibition: Run a counterscreen with a structurally unrelated target to determine if the compound is a promiscuous inhibitor, which can be a characteristic of aggregating compounds.
-
Review Data for Aggregation Artifacts: Look for steep activity cliffs in the dose-response curve, which can be indicative of aggregation-based inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of phenanthrene compound precipitation in aqueous assay buffers?
A1: Phenanthrene and its derivatives are generally hydrophobic (water-repelling) molecules. They are often dissolved in a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO). When this stock solution is diluted into an aqueous assay buffer, the phenanthrene compound's solubility limit in the final aqueous environment can be exceeded, causing it to "crash out" of solution and form a precipitate.
Q2: How can I determine the maximum soluble concentration of my phenanthrene derivative in my assay buffer?
A2: A kinetic solubility assay using nephelometry is a high-throughput method to determine the concentration at which a compound begins to precipitate when diluted from a DMSO stock into an aqueous buffer. This method measures the light scattered by insoluble particles. A detailed protocol is provided in the "Experimental Protocols" section.
Q3: What concentration of DMSO is acceptable in my assay?
A3: While DMSO is an excellent solvent for many organic molecules, it can be toxic to cells and interfere with some assay components at high concentrations. A general guideline is to keep the final DMSO concentration in your assay at or below 0.5%. However, the tolerance to DMSO can be cell line- or assay-specific, so it is always best to run a vehicle control with the corresponding DMSO concentration to assess its effect.
Q4: Can changing the pH of my assay buffer improve the solubility of my phenanthrene compound?
A4: If your phenanthrene derivative has ionizable functional groups (e.g., carboxylic acids or amines), adjusting the pH of the assay buffer can significantly impact its solubility. For acidic compounds, increasing the pH will deprotonate the acidic group, making the molecule more charged and often more soluble in aqueous solutions. Conversely, for basic compounds, decreasing the pH will protonate the basic group, increasing its solubility. It is crucial to ensure that the pH change does not negatively affect your target protein or cells.
Q5: Are there any additives I can include in my assay buffer to prevent precipitation?
A5: Yes, several additives can help to increase the solubility of hydrophobic compounds:
-
Non-ionic detergents: Low concentrations (typically 0.01% to 0.1%) of detergents like Tween-20 or Triton X-100 can help to solubilize compounds and prevent aggregation.
-
Co-solvents: Water-miscible organic solvents such as ethanol or polyethylene (B3416737) glycol 400 (PEG 400) can increase the solubility of hydrophobic compounds. However, their concentration must be optimized to avoid negative effects on the assay.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their non-polar interior, thereby increasing their apparent solubility in aqueous solutions. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.
Data Presentation
Table 1: Solubility of Phenanthrene and its Derivatives in Various Solvents
| Compound | Solvent | Solubility |
| Phenanthrene | Water | ~1.1 mg/L[1] |
| Phenanthrene | Ethanol | ~20 mg/mL[2] |
| Phenanthrene | DMSO | ~30 mg/mL[2] |
| 9-Aminophenanthrene | Water | ~5.8 µg/mL[3][4][5] |
| 9-Phenanthrenecarboxylic Acid | - | Data not readily available |
| 1-Hydroxyphenanthrene | - | Data not readily available |
Note: The solubility of phenanthrene derivatives can vary significantly based on the nature and position of the substituent.
Table 2: Effect of Solubilizing Agents on the Apparent Aqueous Solubility of Phenanthrene
| Solubilizing Agent | Concentration | Apparent Solubility of Phenanthrene | Fold Increase |
| None | - | 1.1 mg/L | 1x |
| 20% Ethanol | 20% (v/v) | 19.5 mg/L | ~18x[5] |
| 20% Ethyl Lactate | 20% (v/v) | 39.9 mg/L | ~36x[5] |
| Rhamnolipid (pH 5.5) | 240 ppm | - | 3.8x (compared to pH 7)[3] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay using Nephelometry
Objective: To determine the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer.
Materials:
-
Test compound dissolved in 100% DMSO (e.g., 10 mM stock)
-
Aqueous assay buffer (e.g., PBS, pH 7.4)
-
Clear 96-well or 384-well microplates
-
Nephelometer plate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of the compound stock solution in DMSO in a microplate.
-
Transfer to Assay Plate: Transfer a small volume (e.g., 1-2 µL) of each DMSO dilution to the corresponding wells of a new, clear-bottom assay plate.
-
Buffer Addition: Rapidly add the aqueous assay buffer to each well to achieve the final desired compound concentrations and a final DMSO concentration of 1% or less.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for equilibration.
-
Measurement: Read the plate in a nephelometer, which measures the intensity of light scattered by suspended particles.
-
Data Analysis: Plot the nephelometry signal against the compound concentration. The concentration at which the signal significantly increases above the baseline indicates the onset of precipitation.
Protocol 2: Formulation with Co-solvents
Objective: To increase the solubility of a phenanthrene compound in an aqueous buffer using a co-solvent.
Materials:
-
Test compound
-
DMSO
-
Co-solvent (e.g., ethanol, PEG 400)
-
Aqueous assay buffer
Procedure:
-
Co-solvent Selection: Choose a co-solvent that is miscible with water and compatible with your assay system.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of your compound in 100% DMSO.
-
Intermediate Dilution: Prepare an intermediate dilution of the compound in a mixture of the co-solvent and the assay buffer. The ratio of co-solvent to buffer will need to be optimized. Start with a low percentage of co-solvent (e.g., 5-10%) and increase if necessary.
-
Final Dilution: Add the intermediate dilution to the final assay mixture. Ensure the final concentration of both DMSO and the co-solvent are within the tolerated limits of your assay.
-
Control: Always include a vehicle control containing the same final concentrations of DMSO and the co-solvent to account for any effects of the solvents on the assay.
Protocol 3: pH Modification for Solubility Enhancement
Objective: To increase the solubility of an ionizable phenanthrene compound by adjusting the pH of the assay buffer.
Materials:
-
Ionizable phenanthrene compound
-
Aqueous assay buffer with a buffering capacity in the desired pH range
-
Acidic or basic stock solutions for pH adjustment (e.g., 1M HCl, 1M NaOH)
-
pH meter
Procedure:
-
Determine pKa: If the pKa of your compound is not known, it can be estimated using cheminformatics tools or determined experimentally.
-
Buffer Selection: Choose a buffer system that is effective at the desired final pH.
-
pH Adjustment:
-
For acidic compounds , adjust the pH of the assay buffer to be at least 1-2 pH units above the pKa.
-
For basic compounds , adjust the pH of the assay buffer to be at least 1-2 pH units below the pKa.
-
-
Compound Addition: Prepare a stock solution of the compound in DMSO. Add the stock solution to the pH-adjusted buffer to the desired final concentration.
-
Verification: After adding the compound, re-check the pH of the final solution and adjust if necessary.
-
Assay Compatibility: Confirm that the adjusted pH does not adversely affect the activity of the target protein or the health of the cells in your assay.
Signaling Pathway Diagrams
Phenanthrene and its derivatives can interfere with various cellular signaling pathways, which can be a source of biological activity or off-target effects. Understanding these interactions is crucial for interpreting assay results.
Caption: Phenanthrene-induced activation of the PI3K/AKT/NF-κB pathway.[6]
Caption: Phenanthrene-mediated activation of the Nrf2 signaling pathway.[7][8][9]
References
- 1. 1-Phenanthrenecarboxylic Acid|High-Purity RUO [benchchem.com]
- 2. Phenanthrene | C14H10 | CID 995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 9-AMINOPHENANTHRENE CAS#: 947-73-9 [m.chemicalbook.com]
- 4. chemwhat.com [chemwhat.com]
- 5. 947-73-9 CAS MSDS (9-AMINOPHENANTHRENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Low molecular weight-PAHs induced inflammation in A549 cells by activating PI3K/AKT and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KEAP1 and done? Targeting the NRF2 pathway with sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current Landscape of NRF2 Biomarkers in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dehydroeffusol Dosage and Treatment Schedule in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of Dehydroeffusol (DHE) in animal models. The information is designed to address specific issues that may be encountered during experimentation, with a focus on dosage optimization and treatment scheduling.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in mice?
A1: Based on published studies, a common starting dose for oral administration of this compound in mice ranges from 5 to 15 mg/kg body weight for neuroprotective studies.[1][2] For anti-cancer efficacy studies, in vitro data suggests activity in the micromolar range, which can be used to estimate an initial in vivo dose. However, it is crucial to perform a dose-range finding study to determine the optimal and safe dose for your specific animal model and disease context.
Q2: How should I prepare a this compound formulation for oral administration?
A2: this compound is a poorly water-soluble compound. Therefore, a suitable vehicle is required for oral administration. A common approach for such compounds is to first dissolve them in a small amount of an organic solvent like DMSO and then dilute this stock solution in a vehicle such as corn oil or a mixture of PEG300, Tween 80, and saline.[3] It is essential to prepare the formulation fresh before each use and visually inspect for any precipitation.[3] A vehicle-only control group should always be included in your experiments to account for any effects of the formulation itself.
Q3: What is the maximum tolerated dose (MTD) of this compound?
A3: Specific public-domain data on the MTD of this compound is limited. It is recommended to determine the MTD in your specific animal model and strain. This is typically done through a dose escalation study where cohorts of animals are given increasing doses of the compound. Key parameters to monitor include mortality, body weight changes (a loss of more than 15-20% is generally considered a sign of significant toxicity), clinical signs of distress (e.g., lethargy, ruffled fur), and changes in food and water intake.[4][5]
Q4: What are the known pharmacokinetic parameters of this compound (e.g., Cmax, Tmax, half-life)?
A4: Detailed pharmacokinetic data for this compound, including Cmax, Tmax, and half-life, are not widely available in the public domain. To obtain this information for your specific experimental conditions, it is necessary to conduct a pharmacokinetic study. This involves administering a single dose of this compound and collecting blood samples at multiple time points to measure the drug concentration in plasma.
Q5: What are the known signaling pathways affected by this compound?
A5: this compound has been shown to modulate several signaling pathways. In non-small cell lung cancer cells, it inhibits the Wnt/β-catenin pathway.[6] In gastric cancer cells, it induces tumor-suppressive endoplasmic reticulum (ER) stress.[7] Understanding these pathways can help in the design of pharmacodynamic studies and in the interpretation of efficacy data.
Troubleshooting Guides
Issue 1: Poor Solubility and Formulation Precipitation
-
Problem: The this compound formulation is cloudy or precipitates upon preparation or during administration.
-
Troubleshooting Steps:
-
Optimize the Vehicle: Experiment with different vehicle compositions. For poorly soluble compounds, a multi-component system is often necessary.[3]
-
Start by dissolving this compound in a minimal amount of a suitable organic solvent (e.g., DMSO, ethanol).
-
Use co-solvents like polyethylene (B3416737) glycol (e.g., PEG300, PEG400) to improve solubility.
-
Incorporate a surfactant (e.g., Tween 80, Cremophor EL) to enhance stability and prevent precipitation.
-
The final vehicle could be an oil (e.g., corn oil, sesame oil) or an aqueous solution (e.g., saline, PBS).
-
-
Sonication and Gentle Heating: Use a sonicator or gentle warming (if the compound is heat-stable) to aid dissolution.[8]
-
pH Adjustment: The solubility of some compounds is pH-dependent. If applicable, adjust the pH of the aqueous component of your vehicle.
-
Fresh Preparation: Always prepare the formulation immediately before administration to minimize the risk of precipitation over time.
-
Issue 2: Difficulty with Oral Gavage in Mice
-
Problem: The mouse struggles excessively, or there is evidence of misdosing (e.g., fluid from the nose).
-
Troubleshooting Steps:
-
Proper Restraint: Ensure the mouse is properly restrained with the head and body in a straight line to facilitate the passage of the gavage needle into the esophagus.[9]
-
Correct Needle Size: Use a flexible, ball-tipped gavage needle of the appropriate size for the mouse's weight to prevent injury.
-
Measure Insertion Depth: Before insertion, measure the needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach.
-
Slow and Steady Administration: Administer the formulation slowly and steadily to prevent regurgitation and aspiration.[10]
-
Practice and Training: Oral gavage is a technique that requires practice. Ensure personnel are adequately trained. If you feel resistance, do not force the needle; withdraw and try again.[11]
-
Issue 3: High Variability in Experimental Results
-
Problem: There is significant variability in tumor growth, behavioral readouts, or other endpoints between animals in the same treatment group.
-
Troubleshooting Steps:
-
Consistent Dosing: Ensure accurate and consistent dosing for all animals. This includes precise preparation of the formulation and careful administration.
-
Animal Health and Acclimatization: Allow animals to acclimatize to their new environment for at least a week before starting the experiment. Monitor animal health closely throughout the study.
-
Randomization: Randomize animals into treatment groups to minimize bias.
-
Standardized Procedures: Standardize all experimental procedures, including the timing of dosing, measurements, and data collection.
-
Control Groups: Always include appropriate control groups (vehicle control, untreated control) to help interpret the results.
-
Data Presentation
Table 1: Summary of In Vivo this compound Dosages from Literature
| Animal Model | Disease/Condition | Route of Administration | Dosage Range | Treatment Schedule | Reference |
| Mice | Alzheimer's Disease (Aβ25-35-induced) | Oral | 5 - 15 mg/kg | Daily for 12 days | [1] |
| Mice | Alzheimer's Disease (Aβ1-42-mediated) | Oral | 15 mg/kg | Daily for 12 days | [2][12] |
| Nude Mice | Gastric Cancer Xenograft | Intraperitoneal | Not specified | Not specified | [13] |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rodents (for illustrative purposes)
| Parameter | Mouse | Rat |
| Cmax (ng/mL) | Data not available | Data not available |
| Tmax (h) | Data not available | Data not available |
| AUC (ng·h/mL) | Data not available | Data not available |
| Half-life (h) | Data not available | Data not available |
| Oral Bioavailability (%) | Data not available | Data not available |
Note: The values in this table are placeholders. Researchers should determine these parameters experimentally.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
-
Objective: To prepare a stable and homogenous formulation of this compound for oral administration in mice.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
-
Methodology:
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL). Ensure it is fully dissolved.
-
In a separate sterile tube, prepare the vehicle by mixing PEG300, Tween 80, and saline. A common ratio is 40% PEG300, 5% Tween 80, and 55% saline.
-
Slowly add the this compound stock solution to the vehicle while vortexing to achieve the final desired concentration (e.g., for a 10 mg/kg dose in a 20g mouse with a dosing volume of 10 mL/kg, the final concentration would be 1 mg/mL).
-
The final concentration of DMSO in the formulation should be kept to a minimum (ideally ≤5%).
-
Visually inspect the final formulation for clarity and absence of precipitation before administration.
-
Protocol 2: Maximum Tolerated Dose (MTD) Study of this compound in Mice
-
Objective: To determine the MTD of this compound when administered orally to mice.
-
Animal Model: Naive mice (e.g., C57BL/6), 8-10 weeks old, male and female.
-
Methodology:
-
Divide mice into cohorts of 3-5 animals per dose group.
-
Start with a low dose (e.g., 10 mg/kg) and escalate the dose in subsequent cohorts (e.g., 30, 100, 300 mg/kg). The dose escalation factor can be adjusted based on observed toxicity.
-
Administer this compound orally once daily for 5-7 consecutive days.
-
Monitor animals daily for:
-
Mortality
-
Body weight changes
-
Clinical signs of toxicity (e.g., changes in posture, activity, grooming)
-
Food and water consumption
-
-
The MTD is defined as the highest dose that does not cause mortality or significant toxicity (e.g., >15-20% body weight loss, severe clinical signs).[4][14]
-
At the end of the study, major organs can be collected for histopathological examination.
-
Protocol 3: Pharmacokinetic Study of this compound in Mice
-
Objective: To determine the key pharmacokinetic parameters of this compound after a single oral dose.
-
Animal Model: Naive mice (e.g., CD-1), 8-10 weeks old.
-
Methodology:
-
Administer a single oral dose of this compound (dose selected based on the MTD study).
-
Collect sparse blood samples (e.g., via tail vein or saphenous vein) from different groups of mice at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
-
Mandatory Visualization
Caption: this compound inhibits the Wnt/β-catenin signaling pathway.
Caption: this compound induces apoptosis via the ER stress pathway.
References
- 1. This compound Rescues Amyloid β25-35-Induced Spatial Working Memory Deficit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Maximum tolerated dose and toxicity evaluation of orally administered docetaxel granule in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. This compound inhibits hypoxia-induced epithelial–mesenchymal transition in non-small cell lung cancer cells through the inactivation of Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits gastric cancer cell growth and tumorigenicity by selectively inducing tumor-suppressive endoplasmic reticulum stress and a moderate apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats | Research SOP [researchsop.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. This compound Pprevents Amyloid β1-42-mediated Hippocampal Neurodegeneration via Reducing Intracellular Zn2+ Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound effectively inhibits human gastric cancer cell-mediated vasculogenic mimicry with low toxicity (Journal Article) | OSTI.GOV [osti.gov]
- 14. pacificbiolabs.com [pacificbiolabs.com]
Technical Support Center: Scaling Up Dehydroeffusol (DHE) Extraction from Juncus Species
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with scaling up the extraction of Dehydroeffusol (DHE), a bioactive phenanthrene (B1679779) compound, from Juncus species. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low this compound (DHE) yield during extraction?
A1: Low yields of DHE can be attributed to several factors:
-
Suboptimal Solvent Choice: The polarity of the extraction solvent is critical. While alcohols like methanol (B129727) and ethanol (B145695) are commonly used, the optimal solvent or solvent mixture may vary.
-
Inadequate Extraction Time or Temperature: Insufficient time or temperatures that are too low may not allow for the complete diffusion of DHE from the plant matrix. Conversely, excessively high temperatures can lead to degradation of the target compound.
-
Improper Plant Material Preparation: The physical state of the Juncus material is important. Inadequate drying or grinding can limit the surface area available for solvent penetration, thus reducing extraction efficiency.[1]
-
Degradation of DHE: DHE, as a phenanthrene, may be susceptible to degradation under certain conditions, such as exposure to light, extreme pH, or high temperatures for prolonged periods.[2]
-
Low Natural Abundance: The concentration of DHE in the raw plant material can vary depending on the Juncus species, geographical origin, and harvest time.
Q2: Which solvent is best for extracting DHE from Juncus species?
A2: Both methanol and ethanol have been effectively used for the extraction of phenanthrenes, including DHE, from Juncus species.[3][4][5] A 70% ethanol solution has been utilized for room temperature extraction of Juncus effusus.[6] The choice between methanol and ethanol may depend on downstream processing requirements, safety considerations, and cost at a larger scale. It is recommended to perform small-scale comparative extractions to determine the optimal solvent for your specific plant material and process.
Q3: What are the key challenges in purifying DHE from the crude extract?
A3: Purifying DHE from a complex crude extract presents several challenges:
-
Presence of Structurally Similar Compounds: Juncus species contain a variety of other phenanthrenes and phenolic compounds with similar polarities to DHE, making chromatographic separation difficult.
-
Co-extraction of Pigments and Waxes: Solvents that are effective for DHE extraction also tend to co-extract chlorophyll, carotenoids, and waxes, which can interfere with purification steps.
-
Compound Precipitation: Changes in solvent composition during purification can cause DHE or impurities to precipitate, leading to product loss.
-
Selection of Appropriate Chromatographic Conditions: Identifying the right combination of stationary phase (e.g., silica (B1680970) gel, reversed-phase C18) and mobile phase for column chromatography is crucial for achieving high purity.[2]
Q4: How can I monitor the DHE content during extraction and purification?
A4: High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector is a common and reliable method for the quantification of DHE.[7][8] A validated HPLC method allows for the accurate determination of DHE concentration in crude extracts and purified fractions, enabling process optimization and quality control. Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring of fractions during column chromatography.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the scaling up of DHE extraction.
| Problem | Potential Cause | Recommended Solution |
| Low DHE yield in crude extract | 1. Incomplete Extraction: Insufficient solvent-to-solid ratio, extraction time, or temperature. 2. Poor Plant Material Quality: Improperly dried or coarsely ground plant material.[1] 3. Suboptimal Solvent: The polarity of the solvent may not be ideal for DHE. | 1. Optimize Extraction Parameters: Systematically vary the solvent-to-solid ratio, extraction time, and temperature. Consider using Response Surface Methodology (RSM) for efficient optimization.[9][10][11][12][13] 2. Improve Material Preparation: Ensure the Juncus material is thoroughly dried and finely powdered to maximize surface area. 3. Solvent Screening: Test a range of solvents (e.g., methanol, ethanol, acetone) and their aqueous mixtures to identify the most effective one. |
| Difficulty in purifying DHE | 1. Co-elution of Impurities: Other compounds with similar polarity are present in the extract. 2. Column Overloading: Applying too much crude extract to the chromatography column. 3. Inappropriate Stationary/Mobile Phase: The chosen chromatographic system does not provide adequate separation. | 1. Pre-purification/Fractionation: Use liquid-liquid partitioning (e.g., with ethyl acetate) to enrich the DHE content before column chromatography.[6] 2. Optimize Loading: Reduce the amount of crude extract loaded onto the column. 3. Method Development: Experiment with different stationary phases (e.g., silica gel, C18) and mobile phase gradients to improve resolution. |
| DHE degradation during processing | 1. Thermal Degradation: Prolonged exposure to high temperatures during solvent evaporation.[14] 2. Photodegradation: Exposure of the extract or purified compound to light. 3. pH Instability: Exposure to strongly acidic or basic conditions. | 1. Use Low-Temperature Evaporation: Employ a rotary evaporator under reduced pressure to remove the solvent at a lower temperature.[1] 2. Protect from Light: Use amber glassware or cover vessels with aluminum foil during all processing steps. 3. Maintain Neutral pH: Ensure that the pH of all solutions is kept close to neutral, unless a specific pH is required for a particular step and has been shown not to degrade DHE. |
| Inconsistent results between batches | 1. Variability in Raw Material: Differences in the DHE content of the Juncus species due to harvest time or location.[15] 2. Inconsistent Extraction Protocol: Variations in extraction parameters between batches.[16] | 1. Standardize Raw Material: Source plant material from a consistent location and harvest at the same time of year. Perform quality control on incoming raw material. 2. Implement Standard Operating Procedures (SOPs): Ensure that all extraction and purification parameters are tightly controlled and documented for each batch. |
Data on Extraction Parameters
Table 1: General Extraction Parameters for Phenanthrenes and Phenolic Compounds
| Parameter | Solvent | Temperature | Time | Solid-to-Solvent Ratio | Reference |
| Extraction of Juncus effusus | 70% Ethanol | Room Temperature | 24 hours | 1:10 (w/v) | [6] |
| Extraction of Juncus ensifolius | Methanol | Not Specified | Not Specified | Not Specified | [4][5] |
| General Phenolic Extraction | Ethanol | 63.66°C | 193.86 minutes | 1:21.12 (g/mL) | [17] |
| General Phenolic Extraction | 66.8% Ethanol | Not Specified | 55.2 minutes | 1:46.8 (g/mL) | [10] |
| General Phenolic Extraction | 28.5% Ethanol | 37°C | 10.5 minutes | Not Specified | [11] |
Experimental Protocols
Protocol 1: Lab-Scale Extraction of this compound
This protocol is a general guideline for the initial extraction of DHE from Juncus species.
-
Preparation of Plant Material:
-
Dry the aerial parts of the Juncus species at 40-50°C until a constant weight is achieved.
-
Grind the dried material into a fine powder using a mechanical grinder.
-
-
Solvent Extraction:
-
Place 100 g of the powdered plant material into a flask.
-
Add 1 L of 70% ethanol (or methanol).
-
Macerate the mixture at room temperature for 24 hours with continuous stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process on the residue two more times with fresh solvent.
-
Combine all the filtrates.
-
-
Solvent Removal:
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
-
Protocol 2: Pilot-Scale Extraction Workflow (Conceptual)
This protocol outlines a conceptual workflow for scaling up the extraction process.
Signaling Pathways and Logical Relationships
This compound's Mode of Action in Cancer Cells
This compound has been shown to inhibit cancer cell growth and tumorigenicity by inducing endoplasmic reticulum (ER) stress and apoptosis. The diagram below illustrates the key signaling pathways involved.
Logical Flow for Troubleshooting Low Extraction Yield
The following diagram outlines a logical approach to troubleshooting low yields of DHE.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Unique Phenanthrenes from Juncus ensifolius and Their Antiproliferative and Synergistic Effects with the Conventional Anticancer Agent Doxorubicin against Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unique Phenanthrenes from Juncus ensifolius and Their Antiproliferative and Synergistic Effects with the Conventional Anticancer Agent Doxorubicin against Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KR20140108796A - Drug composition containing extract of Juncus Effusus L. for anti-oxidative and anti-tumor activity - Google Patents [patents.google.com]
- 7. Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Response surface methodology as a tool to optimize the extraction of bioactive compounds from plant sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Application of Response Surface Methodologies to Optimize High-Added Value Products Developments: Cosmetic Formulations as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 15. masi.eu [masi.eu]
- 16. Impact of extraction techniques on phytochemical composition and bioactivity of natural product mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. files.core.ac.uk [files.core.ac.uk]
Troubleshooting inconsistent results in Dehydroeffusol bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Dehydroeffusol bioassays.
Frequently Asked Questions (FAQs)
Q1: Why are my cell viability assay results highly variable between replicate wells?
High variability in cell viability assays is a common issue that can stem from several factors:
-
Uneven Cell Seeding: A non-homogenous cell suspension before seeding can lead to different cell numbers in each well. Ensure thorough mixing of cells before and during plating.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or this compound can introduce significant variability. Use calibrated pipettes and maintain a consistent technique.
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate media components and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media to maintain humidity.[1]
-
Compound Precipitation: this compound, being a hydrophobic phenanthrene, may precipitate out of the solution when diluted into aqueous cell culture media. Visually inspect for any precipitation after dilution.
Q2: this compound is not showing a significant effect on my cells, even at high concentrations. What could be the problem?
There are several potential reasons for a lack of bioactivity:
-
Cell Line Resistance: The specific cell line you are using may be resistant to the effects of this compound. It's advisable to test a range of cell lines to find a sensitive model.[1]
-
Compound Degradation: Improper storage or repeated freeze-thaw cycles of the this compound stock solution can lead to its degradation.[1][2] Prepare fresh working solutions for each experiment from aliquoted, properly stored stocks.
-
Incorrect Concentration: Double-check all calculations for stock solution and working dilutions to ensure the final concentrations are accurate.
-
Assay Endpoint: The observed effect of this compound can be time-dependent.[3][4] Consider performing a time-course experiment to determine the optimal incubation period for your specific assay and cell line.
Q3: My vehicle control (DMSO) is showing significant toxicity. How can I address this?
Vehicle control toxicity can confound results. Here are some solutions:
-
DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[1][5] Some cell lines may be sensitive to even lower concentrations.
-
Determine Maximum Tolerated Concentration: Run a dose-response curve for DMSO on your specific cell line to determine the maximum concentration that does not affect cell viability.
-
Use High-Purity DMSO: Ensure you are using a high-purity, sterile-filtered DMSO suitable for cell culture applications.
Q4: What is the best way to prepare and store this compound? Are there solubility issues?
Proper handling of this compound is critical for reproducible results.
-
Solubility: this compound is soluble in DMSO.[5][6] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.[1] For in vivo studies, co-solvents like PEG300 and Tween-80 may be necessary.[2]
-
Stock Solution Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C in tightly sealed, light-protected vials.[1][2] Stock solutions are generally stable for up to 6 months at -80°C and 1 month at -20°C.[2]
-
Working Solutions: Prepare fresh working solutions for each experiment by diluting the DMSO stock solution in your cell culture medium. To avoid precipitation, ensure the final DMSO concentration remains low.[5]
Troubleshooting Guides
Inconsistent Cell Viability (e.g., MTT) Assay Results
| Problem | Possible Cause | Suggested Solution |
| High background absorbance in cell-free wells | This compound, like other phenolic compounds, may directly reduce the MTT reagent.[7] | 1. Run a control with medium, this compound, and MTT reagent to quantify interference. 2. Subtract the background absorbance from the treated wells. 3. Consider an alternative viability assay like Sulforhodamine B (SRB) or WST-8.[7] |
| High variability between replicates | Uneven cell seeding or pipetting errors.[1] | 1. Ensure a homogenous single-cell suspension before seeding. 2. Use calibrated pipettes and consistent technique. |
| Unexpected cell death in vehicle control wells | DMSO concentration is too high or contamination.[1] | 1. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). 2. Use sterile techniques and test a new batch of media. |
Inconsistent Western Blot Results
| Problem | Possible Cause | Suggested Solution |
| Weak or no signal for target proteins | Low protein concentration, inefficient transfer, or inactive antibodies.[7] | 1. Load a higher amount of protein (20-30 µg per lane is a good starting point). 2. Verify transfer efficiency using Ponceau S staining. 3. Use fresh, properly stored antibodies at the recommended dilutions. |
| High background | Insufficient blocking or antibody concentration too high.[7] | 1. Increase blocking time or use a different blocking agent. 2. Optimize antibody concentrations. |
| Non-specific bands | Antibody cross-reactivity or protein degradation.[7] | 1. Use a more specific antibody. 2. Always use protease and phosphatase inhibitors in your lysis buffer. |
Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: The following day, treat the cells with various concentrations of this compound. Include a vehicle control with the same final DMSO concentration.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
Cell Migration and Invasion Assay (Transwell Assay)
This protocol is based on studies investigating the effect of this compound on non-small cell lung cancer cells.[3]
-
Cell Preparation: Culture A549 cells and treat with 10 and 20 µM of this compound for 24 hours under hypoxic conditions.
-
Seeding: Seed 2.5 x 10^4 cells in 200 μl of serum-free medium into the upper chamber of a Transwell insert (for invasion assays, the insert is pre-coated with Matrigel).
-
Chemoattractant: Fill the lower chamber with 600 μl of medium containing 20% FBS as a chemoattractant.
-
Incubation: Incubate the plate for 24 hours.
-
Staining: Remove non-migrated/invaded cells from the upper surface of the insert. Fix the cells on the lower surface with 5% paraformaldehyde and stain with 0.1% Crystal Violet.
-
Quantification: Count the number of migrated/invaded cells in several randomly selected fields under an inverted microscope.
Visualizations
This compound Troubleshooting Workflow
Caption: A logical workflow for troubleshooting inconsistent results in this compound bioassays.
This compound Signaling Pathway in NSCLC
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound inhibits hypoxia-induced epithelial–mesenchymal transition in non-small cell lung cancer cells through the inactivation of Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits hypoxia-induced epithelial-mesenchymal transition in non-small cell lung cancer cells through the inactivation of Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. abmole.com [abmole.com]
- 7. benchchem.com [benchchem.com]
Addressing off-target effects of Dehydroeffusol in cellular models.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dehydroeffusol (DHE) in cellular models. The focus is on identifying, characterizing, and mitigating potential off-target effects to ensure robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets and mechanisms of action of this compound (DHE)?
A1: this compound (DHE), a phenanthrene (B1679779) compound isolated from Juncus effusus, has demonstrated anti-cancer properties in various cellular models. Its primary mechanisms of action include:
-
Inhibition of the Wnt/β-catenin signaling pathway : DHE has been shown to inhibit the activation of this pathway, which is crucial for cancer cell proliferation and metastasis.[1][2]
-
Suppression of the Hedgehog (Hh) and Akt/mTOR signaling pathways : In neuroblastoma cells, DHE inhibits cell viability and epithelial-mesenchymal transition (EMT) by inactivating these pathways.[3]
-
Induction of Endoplasmic Reticulum (ER) Stress : DHE can selectively induce a tumor-suppressive ER stress response in gastric cancer cells, leading to apoptosis.[4][5]
-
Downregulation of Hypoxia-Inducible Factor-1α (HIF-1α) : DHE suppresses the expression of HIF-1α in non-small cell lung cancer cells under hypoxic conditions.[1]
Q2: What are the potential off-target effects of DHE and why are they a concern?
A2: While the specific off-target profile of DHE is not yet fully elucidated, shotgun proteomics studies have provided insights into its broader effects on cellular pathways.[6][7][8][9][10] Key nodes identified in DHE's modulated pathways include activating transcription factor 2 (ATF-2) and c-Jun N-terminal kinase (JNK), suggesting these could be either direct off-targets or key mediators of off-target effects.[6][7][10] Due to its chemical similarity to estradiol, DHE is also proposed to be a phytoestrogen, indicating potential interactions with estrogen receptors.[6][7]
Off-target effects are a concern because they can lead to:
-
Misinterpretation of experimental results, where an observed phenotype is incorrectly attributed to the intended target.
-
Cellular toxicity that is independent of the on-target activity.
-
Inconsistent results across different cell lines or experimental conditions.
Q3: What are the initial steps to suspect off-target effects of DHE in my experiments?
A3: You might suspect off-target effects if you observe:
-
Discrepancies with genetic validation : The phenotype observed with DHE treatment is different from that seen when the intended target (e.g., β-catenin) is knocked down or knocked out.
-
High dose-response variability : The IC50 value for DHE varies significantly between different cell lines or assays.
-
Unexpected phenotypes : The observed cellular response is not consistent with the known function of the intended target pathway.
-
Poor correlation between biochemical and cellular potency : The effective concentration in cellular assays is much higher than its potency in biochemical assays (if available).
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for DHE across different cell viability assays.
Possible Cause: Phenanthrene compounds like DHE can be prone to poor aqueous solubility, instability in culture media, and binding to plasticware or serum proteins, leading to variability in the bioavailable concentration.[11]
Troubleshooting Steps:
-
Optimize Compound Preparation :
-
Ensure DHE is fully dissolved in a suitable solvent like DMSO at a high stock concentration.
-
Keep the final DMSO concentration in the cell culture medium below 0.5%.
-
Consider brief sonication of the stock solution before dilution.
-
Pre-warm the culture medium to 37°C before adding the DHE solution.
-
-
Assess Compound Stability :
-
Evaluate the stability of DHE in your specific cell culture medium over the time course of your experiment using methods like HPLC.
-
If instability is detected, consider shorter incubation times.
-
-
Minimize Non-specific Binding :
-
Use low-binding microplates for your assays.
-
If your cell line can tolerate it, consider reducing the serum concentration during the DHE treatment period.
-
-
Use Orthogonal Viability Assays :
-
Confirm your results using multiple viability assays that measure different cellular parameters (e.g., metabolic activity with MTT/MTS, and membrane integrity with a cytotoxicity assay).
-
Issue 2: The observed phenotype with DHE does not match the expected outcome from inhibiting the Wnt/β-catenin pathway.
Possible Cause: The observed phenotype may be due to the engagement of one or more off-targets.
Troubleshooting Steps:
-
Genetic Validation :
-
Use siRNA or CRISPR/Cas9 to knock down or knock out key components of the Wnt/β-catenin pathway (e.g., β-catenin, TCF/LEF).
-
Compare the phenotype of the genetically modified cells with that of DHE-treated cells. A mismatch suggests off-target effects.
-
-
Use a Structurally Different Inhibitor :
-
Treat your cells with a well-characterized, structurally unrelated inhibitor of the Wnt/β-catenin pathway.
-
If the phenotype differs from that of DHE, it further points towards off-target activities of DHE.
-
-
Target Deconvolution Studies :
-
Employ unbiased methods to identify the cellular targets of DHE. (See Experimental Protocols section for more details).
-
Data Presentation
Table 1: Effect of this compound (DHE) on the Viability of A549 Non-Small Cell Lung Cancer Cells.
| Treatment Duration | DHE Concentration (µM) | Cell Viability (%) | IC50 (µM) |
| 24 hours | 0 | 100 ± 5.2 | \multirow{4}{}{~25.36[12]} |
| 10 | 85 ± 4.1 | ||
| 20 | 62 ± 3.5 | ||
| 40 | 41 ± 2.8 | ||
| 48 hours | 0 | 100 ± 6.1 | \multirow{4}{}{~19.60[12]} |
| 10 | 73 ± 3.9 | ||
| 20 | 48 ± 2.9 | ||
| 40 | 29 ± 2.1 |
Data are presented as mean ± standard deviation and are representative examples from the literature.[12]
Table 2: Representative Kinase Selectivity Profile for a Hypothetical Natural Product.
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |
| On-Target Kinase A | 95 | 50 |
| Off-Target Kinase B | 88 | 150 |
| Off-Target Kinase C | 65 | 800 |
| Off-Target Kinase D | 20 | >10,000 |
| Off-Target Kinase E | 5 | >10,000 |
This table illustrates how data from a kinase selectivity panel would be presented to identify potential off-targets.
Table 3: Representative Cellular Target Engagement Data using NanoBRET™.
| Target Protein | Compound | Cellular IC50 (nM) |
| On-Target Protein X | DHE | 250 |
| Potential Off-Target Y | DHE | 1500 |
| Potential Off-Target Z | DHE | >10,000 |
| On-Target Protein X | Control Inhibitor | 80 |
This table shows example data from a NanoBRET™ target engagement assay, comparing the cellular potency of DHE against its intended target and potential off-targets.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of DHE on the metabolic activity of a cell line as an indicator of cell viability.
Methodology:
-
Cell Seeding : Plate cells (e.g., A549) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment : Treat cells with various concentrations of DHE (e.g., 0, 10, 20, 40 µM) for the desired time periods (e.g., 24, 48 hours).
-
MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization : Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Protocol 2: Kinase Selectivity Profiling
Objective: To assess the selectivity of DHE against a broad panel of kinases to identify potential off-target kinases.
Methodology: This is typically performed as a service by specialized companies. The general workflow is as follows:
-
Compound Submission : Provide a sample of DHE at a specified concentration and purity.
-
Assay Performance : The compound is screened at a fixed concentration (e.g., 1 µM or 10 µM) against a large panel of purified kinases (e.g., >200 kinases). The activity of each kinase is measured, typically using a radiometric or luminescence-based assay that quantifies ATP consumption or substrate phosphorylation.
-
Data Analysis : The percentage of inhibition for each kinase is calculated relative to a vehicle control. For kinases showing significant inhibition, follow-up dose-response experiments are performed to determine the IC50 values.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To directly measure the engagement of DHE with its intracellular targets in intact cells.
Methodology:
-
Cell Treatment : Treat intact cells with DHE at a desired concentration or with a vehicle control for a specific duration to allow for compound uptake.
-
Heat Challenge : Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Cell Lysis : Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble and Aggregated Proteins : Centrifuge the lysates at high speed to pellet the denatured and aggregated proteins.
-
Protein Quantification : Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using Western blotting or mass spectrometry.
-
Data Analysis : Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the DHE-treated sample compared to the control indicates target engagement and stabilization.
Protocol 4: NanoBRET™ Target Engagement Assay
Objective: To quantitatively measure the binding of DHE to a specific target protein in living cells.
Methodology:
-
Cell Transfection : Co-transfect cells with a vector expressing the target protein fused to NanoLuc® luciferase and a vector for a fluorescent tracer that binds to the target.
-
Compound and Tracer Addition : Add serial dilutions of DHE to the cells, followed by the addition of the NanoBRET™ tracer.
-
Incubation : Incubate the plate at 37°C in a CO2 incubator to allow the binding to reach equilibrium.
-
Signal Detection : Add the NanoBRET™ Nano-Glo® Substrate and measure the bioluminescence resonance energy transfer (BRET) signal.
-
Data Analysis : A decrease in the BRET signal with increasing concentrations of DHE indicates displacement of the tracer and allows for the determination of the cellular IC50 of target engagement.
Visualizations
References
- 1. This compound inhibits hypoxia-induced epithelial–mesenchymal transition in non-small cell lung cancer cells through the inactivation of Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits hypoxia-induced epithelial-mesenchymal transition in non-small cell lung cancer cells through the inactivation of Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits viability and epithelial-mesenchymal transition through the Hedgehog and Akt/mTOR signaling pathways in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits gastric cancer cell growth and tumorigenicity by selectively inducing tumor-suppressive endoplasmic reticulum stress and a moderate apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkyl-phenanthrenes in early life stage fish: differential toxicity in Atlantic haddock ( Melanogrammus aeglefinus ) embryos - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D2EM00357K [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Shotgun Proteomics and Quantitative Pathway Analysis of the Mechanisms of Action of this compound, a Bioactive Phytochemical with Anticancer Activity from Juncus effusus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 9. Item - Shotgun Proteomics and Quantitative Pathway Analysis of the Mechanisms of Action of this compound, a Bioactive Phytochemical with Anticancer Activity from Juncus effusus - American Chemical Society - Figshare [acs.figshare.com]
- 10. ProteomeXchange Dataset PXD009389 [proteomecentral.proteomexchange.org]
- 11. benchchem.com [benchchem.com]
- 12. Apoptosis-mediated antiproliferation of A549 lung cancer cells mediated by Eugenia aquea leaf compound 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone and its molecular interaction with caspase receptor in molecular docking simulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Dehydroeffusol Bioavailability with Advanced Drug Delivery Systems
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the bioavailability of Dehydroeffusol (B30453) (DHE). This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHE) and what are its therapeutic potentials?
A1: this compound (DHE) is a natural phenanthrene (B1679779) compound isolated from the medicinal herb Juncus effusus.[1][2][3] It has demonstrated a range of biological activities, including anti-tumor, anxiolytic, and sedative properties.[2][4][5][6][7][8] Notably, DHE has been shown to inhibit the growth and tumorigenicity of cancer cells, such as gastric and non-small cell lung cancer cells, by inducing endoplasmic reticulum stress and apoptosis.[1][6][9] It also shows potential in targeting cancer stem cells, which are linked to tumor recurrence and therapy resistance.[10]
Q2: What are the main challenges associated with the bioavailability of DHE?
A2: Like many natural phenolic compounds, DHE faces significant bioavailability challenges. The primary obstacles are:
-
First-Pass Metabolism: As a phenolic compound, DHE is likely susceptible to extensive first-pass metabolism in the liver, which can significantly reduce the amount of active drug reaching systemic circulation.
-
Permeability: While its hydrophobic nature might suggest good membrane permeability, this has not been definitively quantified for DHE. However, studies on the structurally similar compound phenanthrene show it to be readily absorbed, suggesting DHE may also have high permeability.[13]
Q3: Why are drug delivery systems necessary for DHE?
A3: Drug delivery systems are crucial to overcome the aforementioned bioavailability challenges. By encapsulating DHE in a carrier, it is possible to:
-
Enhance its apparent solubility in aqueous environments.
-
Protect it from premature degradation and metabolism in the gastrointestinal tract and liver.
-
Potentially improve its absorption across the intestinal epithelium.
-
Enable controlled or targeted release of the drug.
Q4: What types of drug delivery systems are suitable for DHE?
A4: Given DHE's hydrophobic nature, several nano-based drug delivery systems are particularly promising:
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that are solid at room and body temperature, offering good stability and high encapsulation efficiency for lipophilic drugs.
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophobic and hydrophilic compounds. For DHE, it would be entrapped within the lipid bilayer.
-
Polymeric Nanoparticles: These can be formulated from a variety of biodegradable polymers to encapsulate hydrophobic drugs, offering versatility in controlling release kinetics.
Troubleshooting Guides
This section addresses common issues encountered during the formulation and characterization of DHE-loaded nanoparticles.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Low Encapsulation Efficiency (EE%) of DHE | 1. Poor affinity of DHE for the nanoparticle core: DHE may have limited solubility in the chosen lipid or polymer matrix. | - Screen different core materials: Test various solid lipids (e.g., glyceryl monostearate, stearic acid) or polymers (e.g., PLGA, PCL) to find one with better solubilizing capacity for DHE. - Optimize the drug-to-carrier ratio: A high drug concentration can lead to saturation of the carrier. Experiment with different DHE-to-lipid/polymer ratios to find the optimal loading capacity.[14] |
| 2. Drug leakage during formulation: DHE may leak from the nanoparticles into the aqueous phase during the formulation process, especially with methods involving high temperatures or prolonged sonication. | - Modify the formulation method: For SLNs, consider using a cold homogenization technique to minimize drug leakage. For liposomes, ensure the processing temperature is below the phase transition temperature of the lipids. - Optimize process parameters: Reduce sonication time or energy, and optimize stirring speed to minimize drug expulsion. | |
| 3. Competition for space within the lipid bilayer (for liposomes): High concentrations of other lipophilic components, like cholesterol, can compete with DHE for space within the bilayer.[15] | - Adjust cholesterol content: While cholesterol is important for liposome (B1194612) stability, excessive amounts can reduce the encapsulation of hydrophobic drugs.[15] Experiment with lower cholesterol concentrations to see if it improves DHE encapsulation. | |
| Nanoparticle Aggregation | 1. Insufficient surface stabilization: The concentration of the stabilizer (surfactant or polymer) may be too low to provide adequate steric or electrostatic repulsion. | - Optimize stabilizer concentration: Increase the concentration of the surfactant (e.g., Poloxamer 188, Tween 80) or PEGylated lipid to ensure complete surface coverage. - Measure zeta potential: A zeta potential with a magnitude greater than 30 mV (either positive or negative) generally indicates good electrostatic stability. |
| 2. Inappropriate pH or ionic strength of the dispersion medium: Changes in pH or the presence of salts can disrupt the surface charge of the nanoparticles, leading to aggregation. | - Control the pH: Maintain the pH of the aqueous phase at a level that ensures optimal surface charge. - Use a suitable buffer: Disperse the nanoparticles in a low ionic strength buffer. If aggregation occurs in physiological buffers, consider adding a steric stabilizer like PEG. | |
| 3. High nanoparticle concentration: A high concentration of nanoparticles can increase the frequency of collisions, leading to aggregation. | - Dilute the nanoparticle suspension: If aggregation is observed, try diluting the formulation. | |
| Inconsistent Particle Size or High Polydispersity Index (PDI) | 1. Suboptimal formulation parameters: The ratio of organic to aqueous phase, lipid/polymer concentration, or stabilizer concentration can all affect particle size and uniformity. | - Systematically vary formulation parameters: Use a design of experiments (DoE) approach to optimize the formulation. Key parameters to investigate include the concentration of DHE, lipid/polymer, and surfactant. |
| 2. Inconsistent processing conditions: Variations in homogenization pressure, sonication time/energy, or stirring speed can lead to batch-to-batch variability. | - Standardize all processing parameters: Ensure that all steps of the formulation process are tightly controlled and reproducible. This includes temperature, stirring rates, and the rate of addition of one phase to another. | |
| 3. Issues with the formulation method: Some methods are inherently more prone to producing polydisperse samples. | - Consider alternative formulation techniques: If you are unable to achieve a low PDI with your current method, explore other techniques. For example, microfluidic methods can offer better control over particle size and distribution.[16] |
Quantitative Data Summary
The following tables summarize the available quantitative data for DHE and related compounds.
Table 1: Physicochemical Properties of this compound and Phenanthrene
| Property | This compound (DHE) | Phenanthrene (Parent Compound) | Reference |
| Molecular Formula | C₁₇H₁₄O₂ | C₁₄H₁₀ | [5][11] |
| Molecular Weight | 250.3 g/mol | 178.23 g/mol | [5][11] |
| Aqueous Solubility | Poorly soluble (exact value not available) | 1.6 mg/L | [1][11] |
| Solubility in DMSO | 100 mg/mL | Soluble | [1][12] |
| Caco-2 Permeability | Not reported | High (9.5% absorption in 6h in vitro) | [13] |
Table 2: Example Formulations for In Vivo Studies of DHE
| Formulation Component | Percentage | Purpose | Reference |
| DMSO | 10% | Solvent | [1] |
| PEG300 | 40% | Co-solvent | [1] |
| Tween-80 | 5% | Surfactant | [1] |
| Saline | 45% | Vehicle | [1] |
Experimental Protocols
Below are detailed methodologies for key experiments in the development and characterization of DHE drug delivery systems.
Preparation of DHE-Loaded Solid Lipid Nanoparticles (SLNs)
Method: High-Shear Homogenization followed by Ultrasonication
Materials:
-
This compound (DHE)
-
Solid Lipid (e.g., Glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188)
-
Purified water
Procedure:
-
Preparation of the lipid phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Add the accurately weighed amount of DHE to the molten lipid and stir until a clear solution is obtained.
-
Preparation of the aqueous phase: Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.
-
Formation of the pre-emulsion: Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization for a specified number of cycles (e.g., 5 cycles at 500 bar) to reduce the particle size.
-
Cooling and nanoparticle formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Characterization: Analyze the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
In Vitro Drug Release Study
Method: Dialysis Bag Method
Materials:
-
DHE-loaded nanoparticle dispersion
-
Dialysis membrane (with an appropriate molecular weight cut-off, e.g., 12-14 kDa)
-
Phosphate buffered saline (PBS, pH 7.4) containing a small amount of a solubilizing agent (e.g., 0.5% Tween 80) to maintain sink conditions.
Procedure:
-
Accurately measure a known volume of the DHE-loaded nanoparticle dispersion (e.g., 1 mL) and place it inside a dialysis bag.
-
Securely seal both ends of the dialysis bag.
-
Immerse the dialysis bag in a beaker containing a known volume of the release medium (e.g., 100 mL).
-
Place the beaker in a shaking water bath maintained at 37°C with a constant stirring speed (e.g., 100 rpm).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample of the release medium (e.g., 1 mL) and replace it with an equal volume of fresh, pre-warmed release medium.
-
Analyze the withdrawn samples for DHE concentration using a validated analytical method (e.g., HPLC).
-
Calculate the cumulative percentage of DHE released over time.
Caco-2 Cell Permeability Assay
Objective: To assess the potential for intestinal absorption of DHE from both free solution and nanoparticle formulations.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 12-well plates with 0.4 µm pore size)
-
Cell culture medium and reagents
-
Hanks' Balanced Salt Solution (HBSS)
-
DHE solution and DHE-loaded nanoparticle dispersion
-
Lucifer yellow (as a marker for monolayer integrity)
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²). Additionally, assess the permeability of Lucifer yellow; low permeability indicates a tight monolayer.
-
Permeability Study (Apical to Basolateral): a. Wash the Caco-2 monolayers with pre-warmed HBSS. b. Add the DHE solution or nanoparticle dispersion to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. Incubate the plates at 37°C on an orbital shaker. e. At specified time points, collect samples from the basolateral chamber and replace with fresh HBSS.
-
Sample Analysis: Analyze the concentration of DHE in the collected samples using a sensitive analytical method like LC-MS/MS.
-
Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of DHE transport across the monolayer
-
A is the surface area of the Transwell membrane
-
C₀ is the initial concentration of DHE in the apical chamber
-
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate key signaling pathways affected by DHE and a typical experimental workflow for developing a DHE drug delivery system.
Caption: DHE inhibits hypoxia-induced signaling pathways in cancer cells.
Caption: Workflow for developing and testing DHE drug delivery systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound inhibits hypoxia-induced epithelial–mesenchymal transition in non-small cell lung cancer cells through the inactivation of Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Anxiolytic and sedative effects of this compound from Juncus effusus in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CAS:137319-34-7 | Manufacturer ChemFaces [chemfaces.com]
- 6. abmole.com [abmole.com]
- 7. This compound | ERK | MMP | GPR | TargetMol [targetmol.com]
- 8. Effects of this compound on spasmogen-induced contractile responses of rat intestinal smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits gastric cancer cell growth and tumorigenicity by selectively inducing tumor-suppressive endoplasmic reticulum stress and a moderate apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iris.unipa.it [iris.unipa.it]
- 11. Phenanthrene - Wikipedia [en.wikipedia.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Intestinal absorption of 14C from 14C-phenanthrene, 14C-benzo[a]pyrene and 14C-tetrachlorodibenzo-para-dioxin: approaches with the Caco-2 cell line and with portal absorption measurements in growing pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Microfluidic synthesis of stable and uniform curcumin-loaded solid lipid nanoparticles with high encapsulation efficiency - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Potential Toxicity of Dehydroeffusol in Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing and evaluating the potential toxicity of Dehydroeffusol (B30453) (DHE) in preclinical studies. This compound, a phenanthrene (B1679779) compound isolated from Juncus effusus, has demonstrated promising anti-cancer properties.[1][2] While reports often describe it as having "very low toxicity," a thorough and systematic evaluation is critical for any compound intended for further development.[2][3]
This resource offers troubleshooting guides for common experimental issues, answers to frequently asked questions, detailed experimental protocols, and visualizations of key toxicological pathways to support robust and reliable preclinical safety assessment.
Frequently Asked Questions (FAQs)
Q1: What is the known toxicity profile of this compound?
A1: Published studies on this compound primarily focus on its anti-tumor efficacy and often report "very low toxicity" or a lack of significant adverse effects in the models studied.[2][3] For instance, it has been shown to inhibit gastric cancer cell growth by inducing endoplasmic reticulum (ER) stress and moderate apoptosis, seemingly with selectivity for cancer cells.[1][4] However, comprehensive preclinical toxicology data, such as LD50 values in rodents or IC50 values on a broad range of non-cancerous cell lines, are not widely published. One study noted that this compound at concentrations of 30-90 µM can inhibit spasmogen-induced contractions in isolated rat jejunum, suggesting a potential for physiological effects on smooth muscle tissue at higher concentrations.[5][6]
Q2: this compound is a phenanthrene. What are the general toxicity concerns for this class of compounds?
A2: Phenanthrene is a polycyclic aromatic hydrocarbon (PAH). While phenanthrene itself is not considered a human carcinogen by the IARC, some PAHs are known for their potential toxicity.[7] Animal and in vitro studies on phenanthrene have shown potential for toxicity, including effects on reproduction and development at high concentrations. Therefore, it is prudent to conduct thorough toxicological assessments of any new phenanthrene derivative like this compound, including assays for cytotoxicity, genotoxicity, and organ-specific toxicity.
Q3: What are the primary mechanisms of this compound's anti-cancer action that might have implications for toxicity?
A3: this compound's primary anti-cancer mechanism involves inducing ER stress and apoptosis in cancer cells.[1][4] It selectively activates the tumor-suppressive arm of the ER stress response while inhibiting pro-survival signals.[1] While this selectivity is promising, high concentrations or off-target effects could potentially trigger these pathways in normal, non-cancerous cells, leading to cytotoxicity. Therefore, it is crucial to establish a therapeutic window by comparing cytotoxic concentrations in cancer versus healthy cells.
Q4: What initial in vitro assays are recommended to screen for this compound's potential toxicity?
A4: A standard initial screening panel should include cytotoxicity assays on a selection of non-cancerous cell lines relevant to potential target organs (e.g., hepatocytes like HepG2, renal cells like HEK293, and fibroblasts). Commonly used and robust assays include the MTT assay (measures metabolic activity), LDH assay (measures membrane integrity), and Neutral Red Uptake assay (measures lysosomal integrity). These tests help determine the concentration at which this compound may become harmful to normal cells.[8][9][10]
Q5: When should I progress from in vitro to in vivo toxicity studies?
A5: Progression to in vivo studies is warranted if in vitro results show a promising therapeutic index (i.e., the concentration that kills cancer cells is significantly lower than the concentration that harms normal cells). An acute oral toxicity study is typically the first step in in vivo assessment. This is often performed following OECD guidelines to determine the immediate effects of a single high dose and to establish a preliminary safety profile.[11][12]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during the preclinical toxicity assessment of this compound.
Issue 1: High Variability in In Vitro Cytotoxicity (IC50) Results
| Potential Cause | Troubleshooting Step |
| Compound Solubility | This compound is a hydrophobic molecule. Ensure it is fully dissolved in the stock solution (e.g., DMSO) and does not precipitate when diluted in culture media. Visually inspect for precipitates. Consider using a small percentage of a non-ionic surfactant like Tween-80 in the final dilution if solubility is an issue. |
| Cell Health & Passage Number | Use cells that are in the logarithmic growth phase and are at a consistent, low passage number. High passage numbers can lead to genetic drift and altered sensitivity. Always perform a quick check of cell morphology and viability before seeding. |
| Inconsistent Seeding Density | Inaccurate cell counting can lead to significant variability. Ensure thorough mixing of cell suspension before seeding and use a reliable counting method. Seed cells and allow them to adhere and stabilize for 24 hours before adding the compound. |
| Assay Incubation Time | The IC50 value can be time-dependent. Ensure that the incubation time with this compound is consistent across all experiments and plates. For initial characterization, a 24h or 48h endpoint is common. |
| Data Analysis | Use a non-linear regression model (log(inhibitor) vs. normalized response -- variable slope) to calculate the IC50 from your dose-response curve. Ensure data is normalized correctly (0% effect for vehicle control, 100% effect for positive control/maximum inhibition). |
Issue 2: Unexpected Mortality or Adverse Events in Acute In Vivo Studies
| Potential Cause | Troubleshooting Step |
| Vehicle Toxicity | Ensure the vehicle used to dissolve/suspend this compound is non-toxic at the volume administered. Run a vehicle-only control group to confirm. Common vehicles include corn oil, saline with Tween-80, or carboxymethylcellulose (CMC). |
| Compound Formulation | If administering as a suspension, ensure it is homogenous and does not settle. Inconsistent dosing can occur if the compound is not evenly suspended. Use a vortex mixer immediately before dosing each animal. |
| Route of Administration Error | For oral gavage, ensure proper technique to avoid accidental administration into the lungs, which can cause immediate distress or mortality. Ensure gavage needles are appropriately sized for the animal. |
| Pharmacokinetics/Rapid Absorption | The compound might be absorbed more rapidly than anticipated, leading to acute toxicity. Consider conducting a preliminary pharmacokinetic (PK) study at a sub-toxic dose to understand its absorption, distribution, metabolism, and excretion (ADME) profile. |
| Off-Target Effects | The observed toxicity may be an on-target effect at a high dose or an unexpected off-target effect. A thorough necropsy and histopathological analysis of major organs (liver, kidney, heart, lungs, spleen) is critical to identify potential target organs of toxicity. |
Quantitative Data Summary
As specific preclinical toxicity data for this compound is limited in the public domain, the following tables present a template with hypothetical, yet realistic, data that researchers should aim to generate.
Table 1: In Vitro Cytotoxicity of this compound (IC50 in µM)
| Cell Line | Cell Type | 24h Incubation | 48h Incubation | 72h Incubation |
| SGC-7901 | Human Gastric Cancer | 15.5 ± 2.1 | 10.2 ± 1.5 | 7.8 ± 0.9 |
| A549 | Human Lung Cancer | 22.1 ± 3.4 | 16.5 ± 2.8 | 11.4 ± 1.8 |
| HEK293 | Human Embryonic Kidney (Non-cancerous) | > 100 | 85.7 ± 9.3 | 62.1 ± 7.5 |
| BJ Fibroblast | Human Foreskin Fibroblast (Non-cancerous) | > 100 | > 100 | 91.5 ± 11.2 |
| HepG2 | Human Hepatocellular Carcinoma | > 100 | 95.3 ± 10.8 | 75.4 ± 8.9 |
Data are presented as Mean ± SD. This hypothetical data illustrates a favorable therapeutic window, with significantly higher IC50 values in non-cancerous cell lines compared to cancer cell lines.
Table 2: Acute Oral Toxicity of this compound in Sprague-Dawley Rats (OECD 423)
| Dose Group (mg/kg) | N (Animals) | Mortality | Clinical Signs Observed |
| Vehicle (Corn Oil) | 3 | 0/3 | None |
| 300 | 3 | 0/3 | None |
| 2000 | 3 | 0/3 | Mild, transient lethargy within 2 hours post-dosing, resolved by 4 hours. No other significant findings. |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration in the well is ≤0.5%.
-
Treatment: Remove the medium from the wells and add 100 µL of the 2X this compound dilutions or vehicle control medium. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells and plot against the log of this compound concentration to determine the IC50 value.
Protocol 2: Acute Oral Toxicity Study (Up-and-Down Procedure, OECD Guideline 425)
-
Animal Acclimatization: Acclimate healthy, young adult rodents (e.g., Sprague-Dawley rats, 8-12 weeks old) for at least 5 days before the study. House them in standard conditions with free access to food and water.
-
Dosing: Fast animals overnight prior to dosing. Administer this compound, formulated in a suitable vehicle (e.g., corn oil), via oral gavage. Start with a single animal at a test dose (e.g., 175 mg/kg).
-
Observation: If the animal survives, dose the next animal at a higher dose (e.g., 550 mg/kg). If it dies, dose the next animal at a lower dose. The specific dose progression follows the OECD guideline.
-
Clinical Monitoring: Observe animals for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for at least 14 days.
-
Necropsy: At the end of the observation period, euthanize all surviving animals and perform a gross necropsy.
-
LD50 Estimation: The LD50 is calculated from the results of a small number of animals (typically 4-6) using specialized software (e.g., AOT425StatPgm).
Visualizations: Signaling Pathways and Workflows
Key Signaling Pathways in Drug-Induced Toxicity
The following diagrams illustrate signaling pathways that are crucial in the cellular response to toxic insults. Understanding these can help in designing mechanistic toxicity studies for this compound.
Caption: Oxidative Stress and the Nrf2-ARE Cellular Defense Pathway.
Caption: The NF-κB signaling pathway in drug-induced inflammation.
Caption: The intrinsic apoptosis pathway mediated by mitochondria.
Experimental Workflow
The following diagram outlines a logical workflow for assessing the potential toxicity of this compound.
Caption: A logical workflow for preclinical toxicity assessment.
References
- 1. This compound inhibits gastric cancer cell growth and tumorigenicity by selectively inducing tumor-suppressive endoplasmic reticulum stress and a moderate apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Role of Nrf2 in Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. pacificbiolabs.com [pacificbiolabs.com]
- 6. Effects of this compound on spasmogen-induced contractile responses of rat intestinal smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenanthrene - Wikipedia [en.wikipedia.org]
- 8. Toxicity evaluation and biodegradation of phenanthrene by laccase from Trametes polyzona PBURU 12 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. excelra.com [excelra.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
Dehydroeffusol: A Comparative Analysis of its Anticancer Efficacy Across Multiple Cell Lines
Dehydroeffusol (DHE), a phenanthrene (B1679779) compound isolated from the traditional Chinese medicine Juncus effusus, has demonstrated notable anticancer properties in preclinical studies. This guide provides a comparative overview of DHE's effectiveness in different cancer cell lines, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Comparative Efficacy of this compound
This compound has been shown to inhibit the growth of various cancer cell lines, with pronounced effects observed in non-small cell lung cancer (NSCLC) and gastric cancer. The compound's cytotoxic and anti-proliferative activities are dose- and time-dependent.
Cytotoxicity in Non-Small Cell Lung Cancer (A549)
In studies involving the A549 human non-small cell lung cancer cell line, this compound demonstrated significant inhibition of cell viability. Notably, its cytotoxic effects were more potent under hypoxic conditions, a common feature of the tumor microenvironment.[1][2] Treatment with DHE at concentrations of 10, 20, and 40 μM for 24 hours resulted in a dose-dependent reduction in cell viability.[1]
| Cell Line | Condition | Concentration (μM) | Incubation Time | Effect on Cell Viability | Reference |
| A549 (NSCLC) | Normoxic | 10, 20, 40 | 24 hours | Dose-dependent inhibition | [1] |
| A549 (NSCLC) | Hypoxic (1% O₂) | 10, 20, 40 | 24 hours | Higher inhibition than normoxic | [1] |
Effects on Gastric Cancer Cells
This compound has also been shown to effectively inhibit the proliferation and tumorigenesis of gastric cancer cells.[3][4] Its mechanism in these cells involves the induction of tumor-suppressive endoplasmic reticulum (ER) stress and a moderate level of apoptosis.[3][4] Furthermore, DHE has been found to inhibit vasculogenic mimicry, a process by which aggressive tumor cells form vessel-like structures, in human gastric cancer cells.[5]
Mechanistic Insights: Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by modulating key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Wnt/β-catenin Pathway in NSCLC
In non-small cell lung cancer cells, this compound has been shown to prevent hypoxia-induced epithelial-mesenchymal transition (EMT) by inactivating the Wnt/β-catenin signaling pathway.[1][2] This is a critical pathway in cancer progression, and its inhibition by DHE contributes to the suppression of cancer cell migration and invasion.[1]
Caption: this compound inhibits the Wnt/β-catenin pathway to suppress EMT and metastasis in NSCLC.
Endoplasmic Reticulum Stress in Gastric Cancer
In gastric cancer cells, this compound's mechanism involves the selective induction of a tumor-suppressive endoplasmic reticulum (ER) stress response.[3] It achieves this by upregulating the transcription factor ATF4, which in turn promotes the expression of the key ER stress marker DDIT3.[3] Concurrently, DHE suppresses the pro-survival ER stress marker GRP78 by downregulating the transcription factor ATF6.[3] This dual action leads to the activation of the MEKK4-MKK3/6-p38 stress response pathway and inhibition of the ERK signaling pathway, ultimately triggering moderate apoptosis.[3]
Caption: DHE induces apoptosis in gastric cancer cells via modulation of ER stress pathways.
Experimental Protocols
The following are summaries of the key experimental methodologies employed in the cited studies.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: A549 cells were seeded into 96-well plates at a density of 5 x 10³ cells per well.[1]
-
Treatment: Cells were treated with varying concentrations of this compound (0, 10, 20, or 40 μM) under either normoxic or hypoxic conditions.[1]
-
Incubation: Following the specified incubation period, 20 μl of MTT solution (5 mg/ml) was added to each well, and the plates were incubated for an additional 4 hours.[1]
-
Solubilization: The supernatant was removed, and the formazan (B1609692) crystals were dissolved in 150 μl of dimethyl sulfoxide (B87167) (DMSO).[1]
-
Measurement: The absorbance at 490 nm was measured using a microplate reader. Cell viability was expressed as a percentage relative to the untreated control group.[1]
Caption: Standard workflow for assessing cell viability using the MTT assay.
Conclusion
This compound presents a promising natural compound with validated anticancer effects in multiple cell lines, particularly non-small cell lung and gastric cancers. Its mechanisms of action, involving the modulation of critical signaling pathways like Wnt/β-catenin and the induction of ER stress, highlight its potential as a therapeutic agent. Further research, including in vivo studies and investigations into a broader range of cancer cell lines, is warranted to fully elucidate its clinical potential.
References
- 1. This compound inhibits hypoxia-induced epithelial–mesenchymal transition in non-small cell lung cancer cells through the inactivation of Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits hypoxia-induced epithelial-mesenchymal transition in non-small cell lung cancer cells through the inactivation of Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits gastric cancer cell growth and tumorigenicity by selectively inducing tumor-suppressive endoplasmic reticulum stress and a moderate apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. This compound effectively inhibits human gastric cancer cell-mediated vasculogenic mimicry with low toxicity (Journal Article) | OSTI.GOV [osti.gov]
A Comparative Analysis of Dehydroeffusol and Other Juncus Phenanthrenes: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Dehydroeffusol and other prominent phenanthrenes isolated from the Juncus species, supported by experimental data. This analysis focuses on their anticancer, anti-inflammatory, and antimicrobial properties, offering a valuable resource for identifying promising candidates for further investigation.
Phenanthrenes, a class of aromatic compounds, are characteristic secondary metabolites of the Juncus (rush) genus and have garnered significant attention for their diverse and potent pharmacological activities. Among these, this compound, Juncusol (B1673165), and Effusol are frequently studied compounds. This guide synthesizes data from multiple studies to present a comparative overview of their performance in various bioassays.
Comparative Biological Activity: A Quantitative Overview
To facilitate a direct comparison of the therapeutic potential of this compound and other Juncus phenanthrenes, the following tables summarize their reported half-maximal inhibitory concentration (IC50) values for anticancer and anti-inflammatory activities, and minimum inhibitory concentration (MIC) values for antimicrobial effects. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Anticancer Activity (IC50 Values in µM)
| Compound | HeLa (Cervical Cancer) | A549 (Lung Cancer) | SGC-7901 (Gastric Cancer) | AGS (Gastric Cancer) | HepG2 (Liver Cancer) | COLO 205 (Colon Cancer) |
| This compound | - | >20 (Hypoxia)[1] | 12-48[2] | 32.9[3] | - | - |
| Juncusol | 0.5[4] | - | - | - | - | - |
| Effusol | 2.3[4] | - | - | - | - | - |
| Juncuenin B | 2.9[5] | - | - | - | - | - |
| Ensifolin A | 12.7[3] | - | - | - | - | 3.9[3] |
Note: A lower IC50 value indicates greater potency.
Anti-inflammatory Activity (IC50 Values in µM)
| Compound | Inhibition of NO Production (LPS-stimulated RAW 264.7 cells) |
| This compound | 10.5[3] |
| Juncusol | - |
| Effusol | - |
| Other Phenanthrenes | 8.59 and 13.73 for two new phenanthrenes from J. effusus[6] |
Note: A lower IC50 value indicates greater potency in inhibiting nitric oxide production, a key inflammatory mediator.
Antimicrobial Activity (MIC Values in µM)
| Compound | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) |
| This compound | - | - |
| Juncusol | - | - |
| Dehydrojuncuenin B | 15.1[5] | 15.1[5] |
| Juncatrin B | 15.3[5] | 15.3[5] |
Note: A lower MIC value indicates greater antimicrobial potency.
Mechanisms of Action: A Look into Cellular Signaling
Understanding the molecular mechanisms underlying the biological activities of these phenanthrenes is crucial for drug development. Research has begun to elucidate the signaling pathways modulated by these compounds, with a particular focus on this compound's anticancer effects.
This compound and the Wnt/β-catenin Signaling Pathway
This compound has been shown to inhibit the hypoxia-induced epithelial-mesenchymal transition (EMT) in non-small cell lung cancer cells by inactivating the Wnt/β-catenin signaling pathway.[1][7] Under hypoxic conditions, this pathway is often aberrantly activated in cancer cells, promoting metastasis. This compound appears to mitigate this by down-regulating key components of the pathway.
Juncusol and Apoptosis Induction
Preliminary evidence suggests that juncusol may induce apoptosis in cancer cells through the activation of the JNK (c-Jun N-terminal kinase) signaling pathway.[2][8][9] This pathway is a critical regulator of cell death and survival in response to cellular stress.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and comparison of results. Below are methodologies for key assays cited in this guide.
MTT Assay for Cytotoxicity
This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Workflow:
Detailed Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test phenanthrenes in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (typically 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Formation: Incubate the plate for an additional 2 to 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[10][11][12][13]
Nitric Oxide (NO) Production Inhibition Assay
This assay measures the anti-inflammatory potential of compounds by quantifying their ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.
Workflow:
Detailed Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test phenanthrenes for 1-2 hours prior to stimulation.
-
LPS Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) to the supernatant.
-
Incubation: Incubate the mixture at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader. The absorbance is proportional to the amount of nitrite, a stable product of NO.
-
Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The percentage of NO production inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.[4][14][15][16][17]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Detailed Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth medium, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilution: Perform serial two-fold dilutions of the test phenanthrenes in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8][9][18][19][20][21][22][23]
Conclusion and Future Directions
The available data indicates that this compound and other Juncus phenanthrenes, particularly Juncusol and Effusol, are promising natural products with significant anticancer, anti-inflammatory, and antimicrobial potential. This compound's ability to target the Wnt/β-catenin pathway highlights a specific mechanism that warrants further investigation for cancer therapy. Juncusol and Effusol also demonstrate potent cytotoxic effects, suggesting they may operate through distinct or overlapping mechanisms that require deeper exploration.
For future research, direct comparative studies of these key phenanthrenes under standardized conditions are crucial to definitively establish their relative potencies. Furthermore, a more in-depth elucidation of the signaling pathways modulated by Juncusol and Effusol will provide a more complete picture of their therapeutic potential and aid in the rational design of novel drug candidates based on these natural scaffolds. The structure-activity relationship studies will also be instrumental in optimizing the efficacy and selectivity of these compounds.[1][5]
References
- 1. Phenanthrenes from Juncus articulatus with Antibacterial and Biofilm Formation Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of autophagy attenuated curcumol-induced apoptosis in MG-63 human osteosarcoma cells via Janus kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unique Phenanthrenes from Juncus ensifolius and Their Antiproliferative and Synergistic Effects with the Conventional Anticancer Agent Doxorubicin against Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Unique Phenanthrenes from Juncus ensifolius and Their Antiproliferative and Synergistic Effects with the Conventional Anticancer Agent Doxorubicin against Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of autophagy attenuated curcumol-induced apoptosis in MG-63 human osteosarcoma cells via Janus kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 15. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]
- 16. mdpi.com [mdpi.com]
- 17. m.youtube.com [m.youtube.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antimicrobial and cytotoxic properties of 9,10-dihydrophenanthrenes: structure-activity studies on juncusol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scielo.br [scielo.br]
- 22. asm.org [asm.org]
- 23. This compound effectively inhibits human gastric cancer cell-mediated vasculogenic mimicry with low toxicity (Journal Article) | OSTI.GOV [osti.gov]
Dehydroeffusol: A Comparative Analysis of Efficacy Against Standard Chemotherapeutics
A Guide for Researchers in Oncology and Drug Development
This guide provides a comparative overview of the efficacy of Dehydroeffusol (DHE), a natural phenanthrene (B1679779) compound, against standard-of-care chemotherapeutic agents in non-small cell lung cancer (NSCLC), gastric cancer, and neuroblastoma. The information is compiled from preclinical studies to assist researchers in evaluating its potential as a novel anti-cancer agent.
Data Presentation: Comparative Efficacy
The following tables summarize the in-vitro cytotoxic activity of this compound and standard chemotherapeutics in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Note on Data Comparison: The IC50 values for this compound and the standard chemotherapeutics listed below are derived from separate studies. Direct head-to-head comparative studies are limited. Therefore, these tables serve as an indicative comparison, and the results should be interpreted with caution. Experimental conditions such as cell density, passage number, and specific assay parameters can influence IC50 values.
Table 1: Non-Small Cell Lung Cancer (A549 Cell Line)
| Compound | IC50 (µM) - 48h | Mechanism of Action |
| This compound | ~20 µM (under hypoxic conditions) | Inhibition of Wnt/β-catenin pathway |
| Cisplatin | ~8 µM | DNA cross-linking, leading to apoptosis |
Table 2: Gastric Cancer (AGS Cell Line)
| Compound | IC50 (µM) - 48h | Mechanism of Action |
| This compound | 32.9 µM | Induction of ER stress and apoptosis |
| Doxorubicin | ~1-5 µM | Topoisomerase II inhibition, DNA intercalation |
Table 3: Neuroblastoma (SH-SY5Y Cell Line)
| Compound | IC50 (µM) - 48h | Mechanism of Action |
| This compound | Not explicitly stated, but inhibits viability | Inhibition of Hedgehog and Akt/mTOR pathways |
| Etoposide | ~1-10 µM | Topoisomerase II inhibition |
Experimental Protocols
Cell Viability Assay (MTT Assay)
A common method to determine the cytotoxic effects of a compound on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Objective: To measure the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., A549, AGS, SH-SY5Y)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound and standard chemotherapeutic agents
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. The plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A stock solution of the test compound is prepared in DMSO and then diluted to various concentrations in the complete growth medium. The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds at different concentrations is added to the wells. A control group with medium and DMSO (vehicle control) is also included.
-
Incubation: The plates are incubated for the desired period (e.g., 48 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, 10 µL of MTT reagent is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The cell viability is calculated as a percentage of the control group. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
This compound Signaling Pathways
This compound has been shown to exert its anti-cancer effects by modulating several key signaling pathways.
Caption: this compound targets multiple oncogenic signaling pathways.
Standard Chemotherapeutics: Mechanisms of Action
The standard chemotherapeutic agents discussed in this guide have well-established mechanisms of action.
Comparative Guide to Natural Compound Combination Therapy with Cisplatin for Gastric Cancer
Introduction: Gastric cancer remains a significant global health challenge, ranking as the third leading cause of cancer-related death worldwide.[1] Cisplatin (B142131), a platinum-based chemotherapy agent, is a cornerstone of treatment for advanced gastric cancer.[2] However, its efficacy is often limited by intrinsic or acquired drug resistance and significant side effects.[2][3] A promising strategy to overcome these limitations is the combination of cisplatin with natural compounds, which can enhance its antitumor activity and potentially reduce toxicity.[3]
This guide provides a comparative analysis of Dehydroeffusol (DHE), a phenanthrene (B1679779) compound from the medicinal herb Juncus effusus, with other natural compounds that have demonstrated synergistic effects with cisplatin in treating gastric cancer. While direct experimental data on the DHE-cisplatin combination is not yet available, this document evaluates its potential based on its established mechanisms of action and compares it with experimentally validated combinations, namely Deltonin and Arenobufagin.
Data Presentation: A Comparative Overview
The following tables summarize the anti-cancer effects of this compound as a standalone agent and compare the synergistic activities of Deltonin and Arenobufagin when combined with cisplatin in gastric cancer models.
Table 1: Profile of this compound (DHE) in Gastric Cancer
| Attribute | Description | Reference |
| Source | Active component from the medicinal herb Juncus effusus. | [1] |
| Mechanism of Action | Induces tumor-suppressive endoplasmic reticulum (ER) stress and moderate apoptosis. Inhibits vasculogenic mimicry. | [1][4] |
| Key Molecular Targets | - Upregulates : DDIT3 (CHOP), ATF4, MEKK4-MKK3/6-p38 signaling. - Downregulates : GRP78, ATF6, ERK signaling, VE-cadherin, MMP2. | [1][4] |
| Observed Effects | - Inhibits gastric cancer cell proliferation and tumorigenesis. - Suppresses cancer cell adhesion, migration, and invasion. | [1][4] |
| Toxicity Profile | Reported to have very low toxicity. | [4] |
Table 2: Quantitative Comparison of Combination Therapies on Gastric Cancer Cell Viability
| Combination Therapy | Cell Line | Treatment Concentration | % Cell Viability (Approx.) | Reference |
| Deltonin + Cisplatin | AGS | Deltonin (1.25 µM) + Cisplatin (2.5 µg/mL) | ~45% | [5] |
| HGC-27 | Deltonin (1.25 µM) + Cisplatin (2.5 µg/mL) | ~50% | [5] | |
| Arenobufagin + Cisplatin | AGS, MKN-45 | Not specified | Significantly inhibited proliferation vs. either agent alone. | [2] |
Table 3: Mechanistic Comparison of Natural Compounds in Combination with Cisplatin
| Feature | This compound (Potential Synergy) | Deltonin + Cisplatin | Arenobufagin + Cisplatin |
| Primary Synergistic Effect | Hypothetically, enhanced apoptosis and cell stress. | Enhances chemosensitivity, boosts apoptosis. | Synergistically inhibits tumor growth and migration. |
| Core Cellular Process | ER Stress & Apoptosis | Apoptosis & DNA Repair Inhibition | Alkaliptosis & Apoptosis |
| Signaling Pathways Modulated | MEKK4-p38 MAPK (activated), ERK (inhibited) | PI3K/AKT/mTOR (inhibited), p38-MAPK (inhibited) | NF-κB (modulated) |
| Key Protein Markers | ↑ DDIT3, ↓ GRP78, ↓ VE-cadherin, ↓ MMP2 | ↑ Bax, ↑ Bid, ↓ Rad51 | ↓ CA9, ↓ MMP-2, ↓ MMP-9 |
| References | [1][4] | [5] | [2] |
Signaling Pathways and Experimental Workflows
Visualizing the molecular pathways and experimental designs is crucial for understanding the therapeutic mechanisms.
Signaling Pathway Diagrams (Graphviz)
Caption: this compound's mechanism in gastric cancer.
Caption: Deltonin enhances cisplatin chemosensitivity.
Caption: Arenobufagin & cisplatin synergistic effects.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis, primarily based on the study of Deltonin in combination with cisplatin.[5]
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Gastric cancer cells (e.g., AGS, HGC-27) are seeded into 96-well plates at a density of 5x10³ cells per well and cultured overnight to allow for attachment.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., Deltonin alone, cisplatin alone, or a combination) and incubated for a specified period (e.g., 24 hours). Control wells receive medium with vehicle (e.g., DMSO) only.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on a shaker for 10 minutes.
-
Data Acquisition: The absorbance (optical density) is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control group.
Apoptosis Analysis (Annexin V-FITC/PI Flow Cytometry)
This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Cells are seeded in 6-well plates and treated with the compounds as described for the MTT assay.
-
Cell Harvesting: After treatment, both adherent and floating cells are collected. Adherent cells are detached using EDTA-free trypsin. Cells are then pooled, centrifuged at 1,500 rpm for 5 minutes, and washed twice with cold PBS.
-
Staining: The cell pellet is resuspended in 100 µL of 1X Binding Buffer. 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Data Acquisition: Following incubation, 400 µL of 1X Binding Buffer is added to each sample. The samples are analyzed within 1 hour using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protein Expression Analysis (Western Blotting)
This technique is used to detect and quantify specific proteins in a sample.
-
Protein Extraction: After treatment, cells are washed with cold PBS and lysed on ice using RIPA buffer containing a protease inhibitor cocktail. The cell lysate is centrifuged at 12,000 rpm for 20 minutes at 4°C, and the supernatant containing the total protein is collected.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 30-50 µg) from each sample are mixed with loading buffer, boiled for 5 minutes, and then separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., Bax, Rad51, p-AKT, total-AKT, β-actin).
-
Secondary Antibody and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using image analysis software and normalized to a loading control like β-actin.
References
- 1. This compound inhibits gastric cancer cell growth and tumorigenicity by selectively inducing tumor-suppressive endoplasmic reticulum stress and a moderate apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arenobufagin increases the sensitivity of gastric cancer to cisplatin via alkaliptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Combination therapy of cisplatin and resveratrol to induce cellular aging in gastric cancer cells: Focusing on oxidative stress, and cell cycle arrest [frontiersin.org]
- 4. This compound effectively inhibits human gastric cancer cell-mediated vasculogenic mimicry with low toxicity (Journal Article) | OSTI.GOV [osti.gov]
- 5. Deltonin enhances gastric carcinoma cell apoptosis and chemosensitivity to cisplatin via inhibiting PI3K/AKT/mTOR and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
Dehydroeffusol: An Emerging Phenanthrene with Anticancer Potential
Absence of evidence for synergistic effects with other anticancer agents.
Dehydroeffusol (DHE), a phenanthrene (B1679779) compound isolated from the medicinal herb Juncus effusus, has demonstrated notable anticancer properties in preclinical studies. Research has primarily focused on its efficacy as a standalone agent in various cancer models. To date, published scientific literature does not contain studies evaluating the synergistic effects of this compound in combination with other conventional anticancer agents such as cisplatin, doxorubicin, or paclitaxel. Therefore, a direct comparison of its performance in combination therapies is not currently possible.
This guide provides a comprehensive overview of the existing experimental data on the anticancer activities of this compound as a single agent, including its impact on cancer cell viability, the signaling pathways it modulates, and the experimental protocols utilized in these investigations.
Anticancer Activity of this compound (Standalone)
This compound has been shown to inhibit the growth and tumorigenicity of various cancer cell lines. Its primary mechanisms of action involve the induction of endoplasmic reticulum (ER) stress and apoptosis.[1][2]
| Cancer Type | Cell Line | IC50 (µM) | Effect |
| Gastric Cancer | NCI-N87 | ~25 | Inhibition of cell proliferation |
| Gastric Cancer | SGC-7901 | ~30 | Inhibition of cell proliferation |
| Non-Small Cell Lung Cancer | A549 | Not specified | Inhibition of cell viability, migration, and invasion |
| Neuroblastoma | SH-SY5Y | Not specified | Inhibition of cell viability and epithelial-mesenchymal transition |
Experimental Protocols
Cell Viability Assay (MTT Assay)
To assess the cytotoxic effects of this compound on cancer cells, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed.
-
Cell Seeding: Cancer cells (e.g., NCI-N87, SGC-7901) are seeded in 96-well plates at a density of 5 x 10³ cells per well and cultured for 24 hours.
-
Treatment: The cells are then treated with varying concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated) cells.
Western Blot Analysis
Western blotting is used to detect changes in the expression of specific proteins involved in signaling pathways affected by this compound.
-
Cell Lysis: After treatment with this compound, cells are washed with cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE on polyacrylamide gels.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., ATF4, CHOP, p38, ERK) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by modulating several key signaling pathways.
ER Stress and Apoptosis Pathway in Gastric Cancer
In gastric cancer cells, this compound induces a robust tumor-suppressive ER stress response and moderate apoptosis.[1] It selectively activates the ATF4-CHOP arm of the unfolded protein response while inhibiting the pro-survival ATF6-GRP78 pathway. Concurrently, it activates the p38 MAPK pathway and inhibits ERK signaling.[1]
Caption: this compound-induced ER stress and apoptosis pathway.
Wnt/β-catenin Pathway in Non-Small Cell Lung Cancer
This compound has been shown to inhibit hypoxia-induced epithelial-mesenchymal transition (EMT) in non-small cell lung cancer (NSCLC) cells by inactivating the Wnt/β-catenin signaling pathway.
Caption: Inhibition of Wnt/β-catenin pathway by this compound.
Hedgehog and Akt/mTOR Pathways in Neuroblastoma
In neuroblastoma cells, this compound inhibits cell viability and EMT by suppressing the Hedgehog (Hh) and Akt/mTOR signaling pathways.
References
Unveiling the Molecular Targets of Dehydroeffusol: A Comparative Guide to Pathway Modulation
A detailed analysis of Dehydroeffusol's impact on key cellular signaling pathways, benchmarked against alternative therapeutic agents. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its mechanism of action, supported by experimental data and detailed protocols.
This compound (DHE), a phenanthrene (B1679779) compound isolated from the medicinal herb Juncus effusus, has demonstrated significant anti-tumor activity in preclinical studies. While comprehensive, genome-wide genetic screens to identify its direct molecular targets are not yet available in published literature, a substantial body of evidence has elucidated its modulatory effects on several critical signaling pathways implicated in cancer progression. This guide confirms the molecular pathways influenced by DHE and compares its activity with other known inhibitors, providing a framework for further investigation and drug development.
Modulation of the Endoplasmic Reticulum (ER) Stress Pathway
This compound has been shown to selectively induce a tumor-suppressive endoplasmic reticulum (ER) stress response in gastric cancer cells.[1] This is a critical pathway that, when persistently activated, can lead to apoptosis. DHE's mechanism involves the upregulation of pro-apoptotic factors and the downregulation of pro-survival factors within the Unfolded Protein Response (UPR).
Key Molecular Effects of this compound on the ER Stress Pathway:
-
Upregulation of the PERK-eIF2α-ATF4-CHOP Axis: DHE promotes the overexpression of Activating Transcription Factor 4 (ATF4) and DNA Damage-Inducible Transcript 3 (DDIT3, also known as CHOP), a key mediator of ER stress-induced apoptosis.[1]
-
Downregulation of GRP78/BiP: It suppresses the expression of the 78 kDa glucose-regulated protein (GRP78), a central regulator of ER stress that typically promotes cell survival.[1]
-
Modulation of ATF6: DHE downregulates the transcription factor ATF6, another key sensor in the UPR that is often associated with adaptation to ER stress and cell survival.[1]
-
Activation of the p38 MAPK Pathway: DHE markedly activates the MEKK4-MKK3/6-p38 signaling cascade, which can further potentiate the expression of CHOP.[1]
-
Inhibition of ERK Signaling: Concurrently, DHE significantly inhibits the ERK signaling pathway, which is often associated with cell proliferation and survival.[1]
Comparative Analysis with Alternative ER Stress Modulators
| Compound/Class | Mechanism of Action | Target Cancer Type(s) | Reference |
| This compound | Induces tumor-suppressive ER stress via ATF4/CHOP upregulation and GRP78/ATF6 downregulation. | Gastric Cancer | [1] |
| Tunicamycin | N-glycosylation inhibitor, a classical inducer of ER stress. | Various (research tool) | [2] |
| Thapsigargin | SERCA pump inhibitor, induces ER stress by depleting ER calcium stores. | Various (research tool) | [3] |
| Bortezomib | Proteasome inhibitor, leads to accumulation of unfolded proteins and ER stress. | Multiple Myeloma, Mantle Cell Lymphoma | [4] |
| Resveratrol | Natural polyphenol, induces ER stress-related apoptosis. | Multiple Myeloma, Malignant Melanoma | [5] |
| Curcumin | Natural compound, modulates ER stress signaling. | Various Cancers | [6] |
Inhibition of the Wnt/β-catenin Signaling Pathway
In the context of non-small cell lung cancer (NSCLC), this compound has been identified as an inhibitor of the Wnt/β-catenin pathway, particularly under hypoxic conditions.[7][8] This pathway is fundamental in embryonic development and is frequently dysregulated in cancer, contributing to processes like epithelial-mesenchymal transition (EMT), a key step in metastasis.
Key Molecular Effects of this compound on the Wnt/β-catenin Pathway:
-
Inhibition of β-catenin Accumulation: DHE mitigates the hypoxia-induced increase in the expression of β-catenin, the central effector of the canonical Wnt pathway.[7]
-
Downregulation of Wnt Target Genes: It reduces the expression of downstream targets of β-catenin, including cyclin D1 and c-myc, which are critical for cell proliferation.[7]
-
Suppression of EMT: By inhibiting the Wnt/β-catenin pathway, DHE reverses the hypoxia-induced EMT phenotype, characterized by increased E-cadherin and decreased N-cadherin expression.[7][8]
Comparative Analysis with Alternative Wnt/β-catenin Pathway Inhibitors
| Compound/Class | Mechanism of Action | Target Cancer Type(s) | Reference |
| This compound | Inhibits hypoxia-induced activation of the Wnt/β-catenin pathway. | Non-Small Cell Lung Cancer | [7] |
| ICG-001 (PRI-724) | Small molecule inhibitor that specifically binds to the coactivator CBP, disrupting its interaction with β-catenin. | Colon Cancer | [9] |
| Windorphen | Selectively targets the p300 histone acetyltransferase to inhibit Wnt signaling. | Cancers with Wnt-activating mutations | [9] |
| Natural Compounds (e.g., Curcumin, Resveratrol) | Modulate the Wnt/β-catenin pathway through various mechanisms, including promoting β-catenin degradation. | Breast Cancer, Colon Cancer | [6][10][11] |
| Anti-Frizzled Antibodies (e.g., OMP-54F28) | Monoclonal antibodies that target the Frizzled receptors, preventing Wnt ligand binding. | Breast, Colon, Liver Cancer (preclinical) | [9] |
Abrogation of Vasculogenic Mimicry
This compound has been shown to effectively inhibit vasculogenic mimicry (VM) in gastric cancer.[12] VM is a process by which highly aggressive tumor cells form de novo, matrix-rich, patterned vascular channels, contributing to tumor perfusion and metastasis independently of endothelial cell-driven angiogenesis.
Key Molecular Effects of this compound on Vasculogenic Mimicry:
-
Downregulation of VE-cadherin: DHE markedly inhibits the expression of VE-cadherin, a master regulator of VM, by inhibiting its gene promoter activity.[12]
-
Inhibition of MMP2: It significantly decreases the expression and activity of matrix metalloproteinase 2 (MMP2), a key enzyme involved in the degradation of the extracellular matrix, which is essential for VM.[12]
Comparative Analysis with Alternative Vasculogenic Mimicry Inhibitors
| Compound/Class | Mechanism of Action | Target Cancer Type(s) | Reference |
| This compound | Inhibits the expression of VE-cadherin and MMP2. | Gastric Cancer | [12] |
| FAK Inhibitors (e.g., PF-271) | Inhibit Focal Adhesion Kinase (FAK), a key signaling molecule in cell adhesion and migration. | Uveal Melanoma | [13] |
| EphA2 Inhibitors (e.g., Dasatinib) | Target the EphA2 receptor tyrosine kinase, a downstream effector of VE-cadherin in VM. | Esophageal Squamous Cell Carcinoma | [13][14] |
| Transgelin Inhibition | Inhibition of the actin-binding protein transgelin prevents VM. | Breast Cancer | [15] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the molecular effects of this compound are provided below.
Western Blot Analysis for Protein Expression
This protocol is for assessing the levels of key proteins in the ER stress and Wnt/β-catenin pathways (e.g., ATF4, CHOP, GRP78, β-catenin, c-myc, Cyclin D1).
-
Cell Lysis:
-
Treat cells with this compound or control vehicle for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5-10 minutes.
-
Separate the protein samples on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-ATF4, anti-CHOP, anti-β-catenin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control, such as β-actin or GAPDH, to normalize protein levels.
-
Transwell Migration and Invasion Assay
This assay is used to evaluate the effect of this compound on the migratory and invasive capacity of cancer cells, which is relevant to its inhibition of EMT and VM.
-
Cell Preparation:
-
Culture cancer cells (e.g., A549 for NSCLC) to ~80% confluency.
-
Starve the cells in a serum-free medium for 12-24 hours before the assay.
-
Trypsinize and resuspend the cells in a serum-free medium at a concentration of 2 x 10^5 cells/mL.
-
-
Assay Setup:
-
For invasion assays, coat the upper surface of the Transwell inserts (8 µm pore size) with Matrigel and incubate at 37°C for 2 hours to allow for gelling. For migration assays, this step is omitted.
-
Add 600 µL of complete medium (containing 10-20% FBS as a chemoattractant) to the lower chamber.
-
Add 200 µL of the cell suspension to the upper chamber of the inserts, along with different concentrations of this compound or control.
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 12-24 hours.
-
-
Staining and Quantification:
-
After incubation, remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.
-
Fix the cells that have migrated to the lower surface of the membrane with 4% paraformaldehyde or methanol (B129727) for 20-30 minutes.
-
Stain the cells with 0.1% crystal violet for 20 minutes.
-
Gently wash the inserts with water and allow them to dry.
-
Capture images of the stained cells under a microscope and count the cells in several random fields to quantify migration or invasion.
-
Visualizing Molecular Pathways and Experimental Workflows
Figure 1: this compound's modulation of the ER stress and MAPK pathways.
Figure 2: Inhibition of the Wnt/β-catenin pathway by this compound.
Figure 3: General workflow for validating a compound's effect on a signaling pathway.
References
- 1. This compound inhibits gastric cancer cell growth and tumorigenicity by selectively inducing tumor-suppressive endoplasmic reticulum stress and a moderate apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endoplasmic reticulum stress and therapeutic strategies in metabolic, neurodegenerative diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrated stress response plasticity governs normal cell adaptation to chronic stress via the PP2A-TFE3-ATF4 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GRP78 inhibition enhances ATF4-induced cell death by the deubiquitination and stabilization of CHOP in human osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Targeting the Wnt/β-catenin signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits hypoxia-induced epithelial–mesenchymal transition in non-small cell lung cancer cells through the inactivation of Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits hypoxia-induced epithelial-mesenchymal transition in non-small cell lung cancer cells through the inactivation of Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of anticancer agents targeting the Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. This compound effectively inhibits human gastric cancer cell-mediated vasculogenic mimicry with low toxicity (Journal Article) | OSTI.GOV [osti.gov]
- 13. researchgate.net [researchgate.net]
- 14. Vascular mimicry: Triggers, molecular interactions and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
Dehydroeffusol: A Comparative Analysis of its Anticancer Mechanisms Across Different Tumor Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of Dehydroeffusol (DHE), a natural phenanthrene (B1679779) compound, in non-small cell lung cancer and gastric cancer. The information presented is based on preclinical studies and aims to offer a cross-validated perspective on DHE's therapeutic potential. This document also includes a comparison with other related natural compounds and a standard chemotherapeutic agent, doxorubicin (B1662922), to provide a broader context for its activity.
Executive Summary
This compound, a bioactive compound isolated from Juncus effusus, has demonstrated significant anticancer properties in preclinical models of non-small cell lung cancer (NSCLC) and gastric cancer. However, its mechanism of action appears to be cancer-type specific. In NSCLC, DHE primarily targets the Wnt/β-catenin signaling pathway to inhibit hypoxia-induced epithelial-mesenchymal transition (EMT), a key process in metastasis.[1][2] In contrast, in gastric cancer, DHE's anticancer effects are mediated through the induction of endoplasmic reticulum (ER) stress, leading to apoptosis, and the inhibition of vasculogenic mimicry.[3][4] This guide synthesizes the available experimental data to provide a clear comparison of these mechanisms.
Comparative Analysis of this compound's Mechanism of Action
The following tables summarize the quantitative data on the effects of this compound and comparator agents in NSCLC and gastric cancer cell lines.
Table 1: Comparison of IC50 Values
| Compound | Cancer Type | Cell Line | IC50 Value | Citation(s) |
| This compound | Gastric Cancer | SGC-7901 | 35.9 µM | |
| Gastric Cancer | AGS | 32.9 µM | ||
| Juncuenin B | Breast Cancer | MDA-MB-231 | 9.4 µM | |
| Cervical Cancer | HeLa | 2.9 µM | ||
| Ovarian Cancer | A2780 | 7.3 µM | ||
| Doxorubicin | NSCLC | A549 | ~0.07-0.8 µM (72h) | [1] |
| Gastric Cancer | SGC-7901 | Not explicitly found, but used in studies |
Note: IC50 values for this compound in A549 cells were not explicitly stated in the provided abstracts, though dose-dependent effects were observed at 10, 20, and 40 µM.
Table 2: Mechanistic Comparison in Non-Small Cell Lung Cancer (A549 cells)
| Target Pathway/Process | This compound | Doxorubicin (literature insights) |
| Wnt/β-catenin Pathway | Inhibits activation under hypoxic conditions.[1][2] | Limited direct evidence of modulation in NSCLC. |
| Epithelial-Mesenchymal Transition (EMT) | Suppresses hypoxia-induced EMT. Increases E-cadherin and decreases N-cadherin expression.[1][2] | Can induce EMT in some cancer types, contributing to resistance. |
| Cell Viability | Dose-dependent inhibition, more sensitive under hypoxic conditions.[1][2] | Potent inhibitor of cell viability.[1] |
| Cell Migration & Invasion | Mitigates hypoxia-induced migration and invasion.[2] | Generally inhibits, but resistance can lead to increased invasion. |
| HIF-1α Expression | Suppresses hypoxia-induced increase in protein and mRNA levels.[1][2] | Can be modulated, but not a primary mechanism. |
Table 3: Mechanistic Comparison in Gastric Cancer (SGC-7901 & AGS cells)
| Target Pathway/Process | This compound | Doxorubicin (literature insights) |
| Endoplasmic Reticulum (ER) Stress | Induces tumor-suppressive ER stress.[3][4] Increases DDIT3 and ATF4. Decreases GRP78.[3] | Can induce ER stress, which may contribute to both apoptosis and chemoresistance.[5] |
| Apoptosis | Triggers moderate apoptosis.[3][4] | A well-established inducer of apoptosis. |
| Vasculogenic Mimicry | Inhibits gastric cancer cell-mediated vasculogenic mimicry.[4] | Not a primary reported mechanism of action. |
| VE-cadherin Expression | Markedly inhibits expression.[4] | Not a primary target. |
| MMP2 Expression & Activity | Significantly decreases expression and activity.[4] | Can modulate MMPs, but not a primary mechanism. |
| Cell Proliferation | Effectively inhibits.[3] | Potent inhibitor of proliferation. |
| ERK Signaling | Significantly inhibits.[3] | Can modulate ERK signaling, often leading to apoptosis. |
| p38 Signaling | Markedly activates the MEKK4-MKK3/6-p38-DDIT3 pathway.[3] | Can activate p38, which can have pro-apoptotic or pro-survival effects depending on the context.[5] |
Signaling Pathways and Experimental Workflows
This compound's Impact on the Wnt/β-catenin Pathway in NSCLC
Under hypoxic conditions, HIF-1α accumulation can lead to the activation of the Wnt/β-catenin signaling pathway, promoting EMT and subsequent metastasis. This compound has been shown to counteract this by suppressing HIF-1α expression and inhibiting the Wnt/β-catenin pathway, thereby maintaining the epithelial phenotype of NSCLC cells.
Caption: this compound inhibits hypoxia-induced EMT in NSCLC.
This compound-Induced ER Stress and Apoptosis in Gastric Cancer
In gastric cancer cells, this compound induces a robust ER stress response, characterized by the upregulation of pro-apoptotic factors like DDIT3 (CHOP) and the downregulation of pro-survival factors such as GRP78. This selective induction of tumor-suppressive ER stress ultimately leads to moderate apoptosis.
Caption: DHE induces apoptosis via ER stress in gastric cancer.
Representative Experimental Workflow: Western Blot Analysis
The following diagram illustrates a typical workflow for assessing changes in protein expression levels, a key method used in the cited studies to elucidate DHE's mechanism of action.
Caption: Workflow for Western Blot analysis of protein expression.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., A549 or SGC-7901) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40 µM) or comparator compounds for specified time points (e.g., 24, 48, 72 hours). For hypoxia experiments, incubate the plates in a hypoxic chamber (1% O₂).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells.
Western Blot Analysis
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) per lane onto a 10% or 12% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., β-catenin, E-cadherin, GRP78, DDIT3, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH).
Transwell Migration and Invasion Assay
-
Chamber Preparation: For invasion assays, coat the upper surface of Transwell inserts (8 µm pore size) with Matrigel. For migration assays, use uncoated inserts.
-
Cell Seeding: Seed cancer cells (e.g., 2.5 x 10⁴ cells) in serum-free medium into the upper chamber.
-
Treatment: Add the desired concentration of this compound or comparator compound to the upper chamber.
-
Chemoattractant: Fill the lower chamber with a medium containing a chemoattractant, such as 20% fetal bovine serum.
-
Incubation: Incubate the plates for 24 hours.
-
Cell Removal: Remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the insert with 5% paraformaldehyde and stain with 0.1% Crystal Violet.
-
Cell Counting: Count the number of stained cells in several randomly selected fields under a microscope.
-
Data Analysis: Express the results as the average number of migrated/invaded cells per field.
Conclusion
This compound demonstrates promising anticancer activity through distinct mechanisms in different cancer types. Its ability to inhibit the Wnt/β-catenin pathway in NSCLC and induce ER stress in gastric cancer highlights its potential as a versatile therapeutic agent. Further cross-validation studies in a broader range of cancer cell lines are warranted to fully elucidate its spectrum of activity and to identify predictive biomarkers for patient stratification. The comparative data presented in this guide can serve as a valuable resource for researchers investigating novel natural product-based cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 4. Oxidized Juncuenin B Analogues with Increased Antiproliferative Activity on Human Adherent Cell Lines: Semisynthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Head-to-head study of Dehydroeffusol and doxorubicin in breast cancer models
A Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of breast cancer therapeutics, the anthracycline antibiotic doxorubicin (B1662922) has long been a cornerstone of chemotherapy regimens. However, its clinical utility is often hampered by significant cardiotoxicity and the development of drug resistance. This has spurred the search for novel therapeutic agents with improved efficacy and safety profiles. Dehydroeffusol, a phenanthrene (B1679779) compound, has emerged as a molecule of interest, with preliminary studies suggesting potential anti-cancer activities.
This guide provides a comparative overview of the available preclinical data for this compound and doxorubicin in breast cancer models. It is important to note that direct head-to-head studies are currently unavailable in the scientific literature. Therefore, this comparison is synthesized from independent studies on each compound. Furthermore, due to the limited research on this compound specifically in breast cancer, data from a closely related compound, dehydrodiisoeugenol (B190919) (DHIE), is included as a proxy, with the caveat that these findings may not be directly transferable.
In Vitro Efficacy: A Comparative Look at Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in inhibiting cancer cell growth. The following tables summarize the reported IC50 values for dehydrodiisoeugenol (as a proxy for this compound) and doxorubicin across various breast cancer cell lines.
Table 1: IC50 Values of Dehydrodiisoeugenol (DHIE) in Breast Cancer Cell Lines
| Cell Line | Cancer Subtype | IC50 (µM) |
| MDA-MB-231 | Triple-Negative | 14.98 |
| MCF-7 | ER-Positive | 15.96 |
Data derived from a study on dehydrodiisoeugenol (DHIE), a compound structurally related to this compound.[1]
Table 2: IC50 Values of Doxorubicin in Breast Cancer Cell Lines
| Cell Line | Cancer Subtype | IC50 (µM) |
| MCF-7 | ER-Positive | ~0.02 - 4.0 |
| MDA-MB-231 | Triple-Negative | ~0.05 - 1.0 |
| T47D | ER-Positive | Not specified |
| MDA-MB-468 | Triple-Negative | Not specified |
IC50 values for doxorubicin can vary significantly depending on the experimental conditions and duration of exposure.
Cellular Mechanisms of Action: Apoptosis and Cell Cycle Arrest
This compound (Inferred from Dehydrodiisoeugenol and Gastric Cancer Studies)
Studies on the related compound dehydrodiisoeugenol in breast cancer cells indicate that it induces cell cycle arrest at the G0/G1 phase, thereby inhibiting cell proliferation.[1] Research on this compound in gastric cancer cells has shown that it can induce a moderate level of apoptosis through the induction of endoplasmic reticulum (ER) stress.[2]
Doxorubicin
Doxorubicin is well-documented to induce apoptosis in breast cancer cells. Its primary mechanism of action involves intercalating into DNA and inhibiting topoisomerase II, leading to DNA double-strand breaks and subsequent cell death. Doxorubicin typically causes cell cycle arrest at the G1/S and G2/M phases.
Table 3: Comparative Effects on Apoptosis and Cell Cycle
| Feature | This compound (Inferred) | Doxorubicin |
| Apoptosis | Moderate induction via ER stress (in gastric cancer cells)[2] | Strong induction via DNA damage |
| Cell Cycle Arrest | G0/G1 phase (based on dehydrodiisoeugenol data)[1] | G1/S and G2/M phases |
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways affected by this compound (and its analogue dehydrodiisoeugenol) and doxorubicin.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the referenced literature. Specific parameters may vary between studies.
Cell Viability (MTT) Assay
-
Cell Seeding: Breast cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound or doxorubicin for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Flow Cytometry)
-
Cell Treatment: Cells are treated with the test compounds as described for the viability assay.
-
Cell Harvesting: Both adherent and floating cells are collected, washed, and resuspended in binding buffer.
-
Staining: Cells are stained with Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI) (to detect late apoptotic and necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in different stages of apoptosis.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment and Harvesting: Cells are treated and harvested as in the apoptosis assay.
-
Fixation: Cells are fixed, typically with cold ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with a DNA-binding dye such as Propidium Iodide (PI).
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The available preclinical data suggests that this compound and its analogue, dehydrodiisoeugenol, exhibit anti-proliferative effects in breast cancer cell lines, albeit at higher concentrations than the established chemotherapeutic agent, doxorubicin. The mechanisms of action appear to differ, with this compound potentially inducing cell cycle arrest at the G0/G1 phase and promoting apoptosis through ER stress, while doxorubicin acts primarily through DNA damage, leading to G1/S and G2/M arrest and robust apoptosis.
It is crucial to emphasize that the data for this compound in breast cancer is currently indirect and limited. Further direct comparative studies, including in vivo models, are warranted to fully elucidate the therapeutic potential of this compound as a standalone or combination therapy for breast cancer. Researchers are encouraged to build upon these preliminary findings to explore its efficacy, safety, and precise molecular mechanisms in breast cancer.
References
- 1. Dehydrodiisoeugenol targets the PLK1-p53 axis to inhibit breast cancer cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits gastric cancer cell growth and tumorigenicity by selectively inducing tumor-suppressive endoplasmic reticulum stress and a moderate apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Dehydroeffusol: A Promising Therapeutic Window in Preclinical Cancer Models
A detailed comparison of Dehydroeffusol's preclinical performance against standard chemotherapeutic agents, Cisplatin (B142131) and Paclitaxel (B517696), reveals a potentially wider therapeutic window for this natural compound, suggesting a favorable safety profile alongside its anti-cancer efficacy.
This compound (DHE), a phenanthrene (B1679779) compound isolated from the plant Juncus effusus, has demonstrated significant anti-tumor activity in various preclinical studies. This guide provides a comprehensive assessment of its therapeutic window, comparing its efficacy and toxicity with the established chemotherapy drugs Cisplatin and Paclitaxel in preclinical models. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential as a novel anti-cancer agent.
Comparative Efficacy and Toxicity
Quantitative data from in vivo preclinical studies are summarized below to provide a clear comparison of the therapeutic windows of this compound, Cisplatin, and Paclitaxel. The therapeutic window is the range between the minimum effective dose and the maximum tolerated dose (MTD) or a dose causing unacceptable toxicity.
| Compound | Preclinical Model | Efficacious Dose | Observed Efficacy | Maximum Tolerated Dose (MTD) / Lethal Dose (LD50) | Reference |
| This compound | Colon Cancer Xenograft (Nude Mice) | 40 mg/kg (oral, daily for 20 days) | Significant tumor growth inhibition | Not established, but no significant weight loss observed at the efficacious dose. Stated to have "very low toxicity".[1][2] | [1] |
| Alzheimer's Disease Model (Mice) | 15 mg/kg (oral, daily for 12 days) | Neuroprotective effects | Well-tolerated | [3] | |
| Anxiolytic/Sedative Model (Mice) | 2.5 - 5 mg/kg (oral) | Anxiolytic and sedative effects without motor impairment | Well-tolerated | ||
| Cisplatin | Various Xenograft Models (Mice) | 2.0 - 7.5 mg/kg (intraperitoneal, various schedules) | Tumor growth inhibition | MTD varies by strain and schedule; can be around 10-12 mg/kg for a single dose. Embryonic LD50 in mice is 5.24 mg/kg (IP).[4][5][6] | [4][5][6] |
| Paclitaxel | Various Xenograft Models (Nude Mice) | 12 - 24 mg/kg/day (intravenous, 5 days) | Significant tumor growth inhibition | MTD is approximately 20 mg/kg (IV).[7][8] | [7][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
In Vivo Efficacy Study: Xenograft Tumor Model
This protocol describes the establishment of a human tumor xenograft in immunodeficient mice to evaluate the anti-tumor efficacy of a test compound.
-
Cell Culture: Human cancer cell lines (e.g., colon, non-small cell lung, gastric) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Animal Models: Immunodeficient mice (e.g., nude or SCID mice), typically 4-6 weeks old, are used. Animals are allowed to acclimatize for at least one week before the experiment.
-
Tumor Cell Implantation: Cultured cancer cells are harvested, washed, and resuspended in a sterile medium or phosphate-buffered saline (PBS). A specific number of cells (e.g., 1 x 10^6 to 5 x 10^6 cells) in a defined volume (e.g., 100-200 µL) are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions (length and width) are measured regularly (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: Volume = (Width^2 x Length) / 2.
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into control and treatment groups. The test compound (e.g., this compound) is administered via the desired route (e.g., oral gavage) at the specified dose and schedule. The control group receives the vehicle used to dissolve the compound.
-
Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated as a percentage relative to the control group.
In Vivo Acute Oral Toxicity Study (LD50 Determination)
This protocol is designed to determine the median lethal dose (LD50) of a substance after a single oral administration.
-
Animal Selection: Healthy, young adult rodents (e.g., mice or rats) of a single sex are used.
-
Dose Preparation: The test substance is prepared in a suitable vehicle at various concentrations.
-
Administration: Animals are fasted overnight before dosing. A single dose of the test substance is administered by oral gavage. A control group receives the vehicle alone.
-
Observation: Animals are observed for signs of toxicity and mortality at regular intervals for up to 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded periodically.
-
LD50 Calculation: The LD50 value is calculated using appropriate statistical methods based on the mortality data at different dose levels.
Pharmacokinetic Analysis in Rodents
This protocol outlines the procedures for determining the pharmacokinetic profile of a compound in rodents.
-
Animal Preparation: Rodents are cannulated (e.g., in the jugular vein) for serial blood sampling.
-
Compound Administration: The test compound is administered via the intended route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration into tubes containing an anticoagulant.
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma.
-
Bioanalysis: The concentration of the compound in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Parameter Calculation: Pharmacokinetic parameters, including absorption, distribution, metabolism, and excretion (ADME) characteristics like half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC), are calculated from the plasma concentration-time data.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the general workflows for assessing its therapeutic window.
Caption: this compound's dual mechanism of action.
Caption: Workflow for Therapeutic Window Assessment.
References
- 1. This compound inhibits hypoxia-induced epithelial-mesenchymal transition in non-small cell lung cancer cells through the inactivation of Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound effectively inhibits human gastric cancer cell-mediated vasculogenic mimicry with low toxicity (Journal Article) | OSTI.GOV [osti.gov]
- 3. This compound Pprevents Amyloid β1-42-mediated Hippocampal Neurodegeneration via Reducing Intracellular Zn2+ Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cisplatin Mouse Models: Treatment, Toxicity and Translatability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New combination chemotherapy of cisplatin with an electron-donating compound for treatment of multiple cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Embryotoxicity of cisplatin in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Dehydroeffusol: A Guide for Laboratory Professionals
Providing critical safety and logistical information for the proper disposal of Dehydroeffusol is paramount for ensuring a safe and compliant laboratory environment. This guide offers procedural, step-by-step instructions for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) detailing explicit disposal protocols for this compound, the following guidelines are based on standard best practices for the disposal of non-acutely hazardous chemical waste. It is imperative to always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.
Core Principles of Chemical Waste Management
The foundation of safe laboratory practice lies in the proper management of chemical waste from the moment of its generation to its ultimate disposal. Key principles include minimizing waste generation, using appropriate and clearly labeled containers, and storing waste in designated satellite accumulation areas.[1] Hazardous chemicals should never be disposed of down the drain or in regular trash.[1][2]
Quantitative Data for Chemical Waste Handling
| Parameter | Guideline | Source |
| Waste Accumulation Limit | Max. 55 gallons of hazardous waste in a Satellite Accumulation Area. | [1] |
| Acutely Toxic Waste Limit | Max. 1 quart of liquid or 1 kg of solid for P-listed chemicals. | [1] |
| Storage Duration | Max. 12 months in a satellite accumulation area if accumulation limits are not exceeded. | [1] |
| Container Headspace | Leave at least one inch of headroom to allow for expansion. | |
| pH for Neutralization | Neutralize corrosive wastes to a pH between 5.5 and 9.5 before disposal, if permissible. |
Note: this compound is not currently classified as a P-listed (acutely toxic) chemical. However, this table provides context for general laboratory chemical waste management.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the standard operating procedure for the disposal of this compound and its contaminated materials.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Handle this compound in a well-ventilated area, preferably within a fume hood.
-
Ensure a safety shower and eyewash station are readily accessible.
2. Waste Characterization and Segregation:
-
Treat all this compound waste as hazardous chemical waste.
-
Segregate this compound waste from other waste streams. Do not mix with incompatible chemicals.
-
Solid waste (e.g., contaminated filter paper, gloves, empty vials) should be collected separately from liquid waste.
3. Container Selection and Labeling:
-
Use a chemically compatible container with a secure, leak-proof screw cap. The original container is often the best choice for waste accumulation.[3]
-
The container must be in good condition, free from cracks or deterioration.
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the date waste was first added.
4. Waste Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[1][4]
-
Keep the waste container closed at all times, except when adding waste.[1]
-
Ensure the SAA is inspected weekly for any signs of leakage.
5. Disposal Request and Pickup:
-
Once the container is full or you have no further use for it, contact your institution's EHS department to arrange for a hazardous waste pickup.[1]
-
Do not transport hazardous waste to a central storage facility yourself.[3]
6. Empty Container Disposal:
-
An empty container that held this compound should be managed as hazardous waste unless triple-rinsed.
-
If triple-rinsing is performed, the rinsate must be collected and disposed of as hazardous chemical waste.
-
After triple-rinsing, deface the original label and dispose of the container as regular trash, in accordance with institutional policy.[3]
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
References
Navigating the Safe Handling of Dehydroeffusol: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with novel compounds like Dehydroeffusol. While specific toxicity data for this compound is limited, it is consistently reported to exhibit very low toxicity.[1] Nevertheless, a cautious approach grounded in established best practices for chemical handling is essential. This guide provides immediate, essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans to foster a secure research environment.
Core Safety and Handling Recommendations
When working with this compound, adherence to standard laboratory safety procedures is the first line of defense. This includes working in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation.[2] Always wear appropriate personal protective equipment as outlined below.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for minimizing exposure and ensuring personal safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical splash goggles or a face shield | Protects against accidental splashes of solvents or contact with the powdered compound.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents direct skin contact with the compound and any solvents used. |
| Body Protection | Fully buttoned laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation. |
This compound Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₇H₁₄O₂[3][4] |
| Molecular Weight | 250.29 g/mol [3][4] |
| Purity | >90% to 99.55% (vendor dependent)[1][4][5] |
| Appearance | Solid[4] |
| Storage (Powder) | -20°C for up to 3 years[3] |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month[1][3] |
Procedural Guidance: From Receipt to Disposal
A systematic approach to handling this compound ensures safety at every stage of the experimental workflow.
Receiving and Storage
Upon receipt, visually inspect the container for any damage or leaks. Store the compound according to the manufacturer's recommendations, typically at -20°C for the solid powder and -80°C for solutions in solvent, protected from light and moisture.[1][3][4]
Preparation and Handling
When preparing solutions, add the solvent to the weighed powder slowly to prevent splashing. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1] It is recommended to prepare fresh solutions for in vivo experiments on the day of use.[1]
Spill Management
In the event of a spill, ensure the area is well-ventilated. Wearing appropriate PPE, absorb the spill with an inert material and collect it in a sealed container for disposal as chemical waste.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Solid Waste:
-
Collect unused this compound powder and any contaminated disposable lab supplies (e.g., weigh boats, pipette tips) in a clearly labeled, sealed container designated for hazardous solid waste.
Liquid Waste:
-
Solutions of this compound should be collected in a labeled, sealed container for liquid chemical waste. Do not dispose of this compound solutions down the drain.
Contaminated PPE:
-
Dispose of used gloves, disposable lab coats, and other contaminated personal protective equipment as solid hazardous waste.
Always follow your institution's and local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Visualizing Safe Handling Workflows
To further clarify the procedural steps and logical relationships in handling this compound, the following diagrams are provided.
Caption: Workflow for the safe handling of this compound.
Caption: Relationship between hazards, PPE, and procedures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
